molecular formula C17H19FN2O2S B11938622 UoS12258

UoS12258

Cat. No.: B11938622
M. Wt: 334.4 g/mol
InChI Key: QXQSUBKWSHMXDP-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UoS12258 is a useful research compound. Its molecular formula is C17H19FN2O2S and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H19FN2O2S

Molecular Weight

334.4 g/mol

IUPAC Name

N-[(2S)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide

InChI

InChI=1S/C17H19FN2O2S/c1-11(2)23(21,22)20-16-8-13-4-3-12(7-15(13)9-16)14-5-6-17(18)19-10-14/h3-7,10-11,16,20H,8-9H2,1-2H3/t16-/m0/s1

InChI Key

QXQSUBKWSHMXDP-INIZCTEOSA-N

Isomeric SMILES

CC(C)S(=O)(=O)N[C@H]1CC2=C(C1)C=C(C=C2)C3=CN=C(C=C3)F

Canonical SMILES

CC(C)S(=O)(=O)NC1CC2=C(C1)C=C(C=C2)C3=CN=C(C=C3)F

Origin of Product

United States

Foundational & Exploratory

UoS12258: A Technical Guide to its Mechanism of Action on AMPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UoS12258 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the ampakine class of molecules, it enhances excitatory neurotransmission and has demonstrated pro-cognitive effects in preclinical models. This technical guide provides an in-depth overview of the mechanism of action of this compound on AMPA receptors, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Introduction to this compound and AMPA Receptor Modulation

AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their function is integral to synaptic plasticity, learning, and memory. Positive allosteric modulators of AMPA receptors, such as this compound, represent a promising therapeutic strategy for cognitive disorders. These molecules do not activate AMPA receptors directly but bind to an allosteric site, enhancing the receptor's response to the endogenous agonist, glutamate. The primary mechanism of action for many AMPA PAMs is the reduction of receptor deactivation and desensitization, thereby prolonging the ion channel opening and increasing the total charge transfer.

This compound has been identified as a potent AMPA receptor PAM with cognition-enhancing properties.[1] This document will detail the available data on its pharmacological effects and the experimental approaches used to characterize its mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and efficacy.

Table 1: In Vitro Potency and Efficacy of this compound

ParameterValueCell SystemNotes
pEC505.57HEK293 cells expressing human GluA2iPotentiation of glutamate-induced intracellular calcium rise.
Minimum Effective Concentration~10 nMRat native hetero-oligomeric AMPA receptors
Maximal Potentiation of Charge Transfer4.1-fold increaseRat hippocampal neurons
Potentiation at 10 nM1.4-fold increase in charge transferRat hippocampal neurons

Table 2: In Vivo Efficacy of this compound

ParameterValueAnimal ModelNotes
Estimated Free Brain Concentration for Efficacy~15 nMRat

Mechanism of Action: Signaling Pathway

This compound, as a positive allosteric modulator, is thought to bind to a site on the AMPA receptor distinct from the glutamate binding site. This binding event stabilizes the open conformation of the channel, thereby slowing the deactivation process that occurs after the dissociation of glutamate. The following diagram illustrates the proposed signaling pathway.

UoS12258_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_Receptor AMPA Receptor (Closed) Glutamate->AMPA_Receptor Binds AMPA_Open AMPA Receptor (Open) AMPA_Receptor->AMPA_Open Channel Opening UoS12258_Bound AMPA Receptor (Open, this compound Bound) AMPA_Open->UoS12258_Bound Stabilizes Open State UoS12258_Bound->AMPA_Open Slows Deactivation Na_Influx Na+ Influx UoS12258_Bound->Na_Influx Prolonged Ion Flow EPSP Enhanced EPSP Na_Influx->EPSP This compound This compound This compound->AMPA_Open Binds to Allosteric Site

This compound enhances AMPA receptor signaling by stabilizing the open state.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a combination of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure the potentiation of AMPA receptor-mediated currents by this compound in a heterologous expression system or primary neurons.

Experimental Workflow Diagram:

Patch_Clamp_Workflow Cell_Culture Cell Culture (HEK293 with AMPA-R or Primary Neurons) Transfection Transfection (if applicable) with AMPA Receptor Subunit cDNA Cell_Culture->Transfection Patch_Pipette Prepare Patch Pipette (3-5 MΩ resistance) Transfection->Patch_Pipette Internal_Solution Fill Pipette with Internal Solution Patch_Pipette->Internal_Solution External_Solution Perfuse with External Solution (ACSF) Internal_Solution->External_Solution Giga_Seal Form Gigaohm Seal on Cell Membrane External_Solution->Giga_Seal Whole_Cell Rupture Membrane for Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage Clamp Cell (e.g., -60 mV) Whole_Cell->Voltage_Clamp Baseline_Recording Record Baseline AMPA-R Currents (with Glutamate) Voltage_Clamp->Baseline_Recording UoS12258_Application Apply this compound (various concentrations) Baseline_Recording->UoS12258_Application Potentiation_Recording Record Potentiated AMPA-R Currents UoS12258_Application->Potentiation_Recording Data_Analysis Data Analysis (Peak amplitude, charge transfer, kinetics) Potentiation_Recording->Data_Analysis

Workflow for whole-cell patch-clamp analysis of this compound effects.

Methodology:

  • Cell Preparation:

    • For heterologous systems, HEK293 cells are transiently transfected with cDNAs encoding the desired AMPA receptor subunits (e.g., GluA2).

    • For native receptors, primary hippocampal or cortical neurons are cultured from embryonic or early postnatal rodents.

  • Solutions:

    • External Solution (ACSF): (in mM) 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

    • Internal Solution: (in mM) 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

  • Recording:

    • Cells are visualized using an upright microscope with DIC optics.

    • Borosilicate glass pipettes (3-5 MΩ) are filled with internal solution and positioned onto a cell.

    • A gigaohm seal is formed, and the membrane is ruptured to achieve whole-cell configuration.

    • Cells are voltage-clamped at a holding potential of -60 mV.

    • AMPA receptor-mediated currents are evoked by rapid application of glutamate (e.g., 1 mM for 1-2 ms) using a fast-perfusion system.

    • A stable baseline of glutamate-evoked currents is established.

    • This compound is applied at various concentrations in the external solution, and glutamate-evoked currents are recorded.

  • Data Analysis:

    • The peak amplitude and the integral of the current (charge transfer) are measured.

    • The potentiation by this compound is calculated as the percentage increase in current amplitude or charge transfer compared to baseline.

    • Concentration-response curves are generated to determine the EC50.

    • The deactivation and desensitization kinetics of the currents are analyzed by fitting the decay phases with exponential functions.

Radioligand Binding Assay (Hypothetical Protocol for this compound)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for AMPA receptors. This would require a radiolabeled form of this compound or a known radiolabeled AMPA receptor PAM.

Experimental Workflow Diagram:

Binding_Assay_Workflow Membrane_Prep Prepare Membranes from Brain Tissue or Transfected Cells Incubation_Mix Prepare Incubation Mixture: Membranes, Radioligand, this compound Membrane_Prep->Incubation_Mix Incubation Incubate at Defined Temperature and Time Incubation_Mix->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Reduce Non-specific Binding Filtration->Washing Scintillation_Counting Quantify Radioactivity using Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation_Counting->Data_Analysis

Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Brain tissue (e.g., cortex or hippocampus) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged, and the pellet is washed and resuspended to obtain a crude membrane preparation.

  • Binding Assay:

    • Membrane preparations are incubated with a fixed concentration of a radiolabeled AMPA PAM (e.g., [³H]-CX516) and varying concentrations of this compound.

    • The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 100 mM KSCN, pH 7.4) for a specified time at a specific temperature to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor.

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The binding affinity (Ki) of this compound is calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This compound is a potent positive allosteric modulator of AMPA receptors that enhances synaptic transmission by prolonging the open state of the receptor channel. The available data demonstrates its efficacy in vitro and in vivo, supporting its potential as a cognitive enhancer. Further studies to determine its binding affinity for different AMPA receptor subunit combinations and to precisely quantify its effects on channel kinetics will provide a more complete understanding of its mechanism of action and aid in the development of novel therapeutics for neurological and psychiatric disorders.

References

The Chemical Architecture and Functional Profile of UoS12258: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological profile of UoS12258, a potent and selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. All data presented herein is derived from peer-reviewed scientific literature, with detailed experimental protocols and visual representations of key pathways and workflows.

Core Chemical Structure and Properties

This compound, systematically named N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, is a novel compound with significant potential in the modulation of glutamatergic neurotransmission. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide
CAS Number 875927-64-3
Molecular Formula C₁₇H₁₉FN₂O₂S
Molecular Weight 334.41 g/mol
Appearance Solid
Purity ≥98%
Solubility DMSO: 2 mg/ml; Ethanol: 1 mg/ml

Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

This compound functions as a positive allosteric modulator (PAM) of AMPA receptors, which are critical for fast synaptic transmission in the central nervous system. Unlike direct agonists, this compound does not activate AMPA receptors on its own. Instead, it binds to an allosteric site on the receptor complex, enhancing the receptor's response to the endogenous neurotransmitter, glutamate (B1630785). This potentiation of AMPA receptor activity leads to an increase in the frequency and amplitude of excitatory postsynaptic currents.

Signaling Pathway

The binding of this compound to the AMPA receptor potentiates the glutamate-induced influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the postsynaptic neuron. This enhanced cation influx leads to a greater depolarization of the postsynaptic membrane, increasing the likelihood of action potential firing and strengthening synaptic transmission. This mechanism is central to processes such as learning and memory.

AMPA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate AMPAR AMPA Receptor Glutamate_Vesicle->AMPAR Binds Ion_Channel Ion Channel (Open) AMPAR->Ion_Channel Activates UoS12258_Site This compound Binding Site UoS12258_Site->Ion_Channel Potentiates Depolarization Membrane Depolarization Ion_Channel->Depolarization Na⁺/Ca²⁺ Influx Signal_Transduction Downstream Signaling Depolarization->Signal_Transduction Initiates This compound This compound This compound->UoS12258_Site Binds

This compound enhances AMPA receptor signaling.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

In Vitro Efficacy
AssayCell LineParameterValue
FLIPR AssayHEK293 cells expressing human GluA2EC₅₀2.51 µM
ElectrophysiologyRat native hetero-oligomeric AMPA receptorsMinimum Effective Concentration~10 nM
In Vivo Efficacy
Animal ModelBehavioral TestDosingKey Finding
RatNovel Object Recognition (Delay-induced deficit)Acute: 0.3 mg·kg⁻¹Reversal of cognitive deficit
RatNovel Object Recognition (Delay-induced deficit)Sub-chronic: 0.03 mg·kg⁻¹Reduced minimum effective dose
Scopolamine-impaired RatPassive Avoidance-Improved performance
Aged RatMorris Water Maze-Improved learning and retention

Detailed Experimental Protocols

In Vitro Assays

This assay measures the potentiation of glutamate-induced calcium influx in human embryonic kidney (HEK293) cells stably expressing the human GluA2 subunit of the AMPA receptor.

FLIPR_Workflow Start Start Cell_Plating Plate HEK293-hGluA2 cells in 384-well plates Start->Cell_Plating Dye_Loading Load cells with Fluo-4 AM calcium indicator dye Cell_Plating->Dye_Loading Compound_Addition Add this compound at various concentrations Dye_Loading->Compound_Addition Glutamate_Stimulation Stimulate with Glutamate (EC₂₀) Compound_Addition->Glutamate_Stimulation FLIPR_Reading Measure fluorescence change using FLIPR instrument Glutamate_Stimulation->FLIPR_Reading Data_Analysis Calculate EC₅₀ values FLIPR_Reading->Data_Analysis End End Data_Analysis->End

Workflow for the in vitro FLIPR assay.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human GluA2 subunit are cultured in standard media and plated into 384-well black-walled clear-bottom plates.

  • Dye Loading: Cells are loaded with the calcium-sensitive dye Fluo-4 AM.

  • Compound Application: this compound is added to the wells at a range of concentrations and incubated.

  • Glutamate Stimulation: A sub-maximal concentration of glutamate (EC₂₀) is added to stimulate the AMPA receptors.

  • Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis: The potentiation of the glutamate response by this compound is used to calculate the EC₅₀ value.

Whole-cell patch-clamp electrophysiology is used to measure the effect of this compound on AMPA receptor-mediated currents in cultured rat cortical neurons.

Methodology:

  • Cell Preparation: Primary cortical neurons are cultured from rat embryos.

  • Patch-Clamp Recording: Whole-cell voltage-clamp recordings are performed on individual neurons.

  • Drug Application: this compound is applied to the recorded neuron via a perfusion system.

  • AMPA Receptor Activation: AMPA receptor-mediated currents are evoked by the application of AMPA or glutamate.

  • Data Acquisition and Analysis: The amplitude and kinetics of the AMPA receptor currents are measured in the presence and absence of this compound to determine its modulatory effects.

In Vivo Behavioral Assays

The NOR test is used to assess recognition memory. The task is based on the innate tendency of rodents to explore a novel object more than a familiar one.

NOR_Workflow Start Start Habituation Habituate rat to the empty arena Start->Habituation Training Training Phase: Two identical objects (A+A) Habituation->Training Delay Inter-trial Delay (e.g., 24 hours) Training->Delay Testing Testing Phase: One familiar and one novel object (A+B) Delay->Testing Data_Collection Record time spent exploring each object Testing->Data_Collection Analysis Calculate Discrimination Index Data_Collection->Analysis End End Analysis->End

A Technical Deep Dive into the Discovery and Development of AMPA Receptor Modulators UoS12258 and GSK729327

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical mediator of fast excitatory synaptic transmission in the central nervous system, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Positive allosteric modulators (PAMs) of the AMPA receptor, in particular, have garnered significant attention for their potential to enhance cognitive function. This technical guide provides a comprehensive overview of the discovery and development of two such modulators: UoS12258 and GSK729327. While initially referenced together, it is crucial to note that these are distinct chemical entities, a fact that this guide will address by presenting their development and characteristics separately.

This compound, a potent and selective AMPA receptor PAM, demonstrated significant cognitive-enhancing properties in preclinical models.[1] Concurrently, GSK729327, a novel sulfonamide derivative, also emerged from discovery programs at GlaxoSmithKline and progressed to early clinical evaluation for the treatment of cognitive deficits associated with schizophrenia.[2] This guide will delve into the core aspects of their preclinical and clinical development, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to provide a thorough technical resource for researchers in the field.

This compound: A Preclinical Candidate for Cognitive Enhancement

This compound, chemically identified as N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, is a selective positive allosteric modulator of the AMPA receptor.[1] Its development was aimed at exploring the therapeutic potential of AMPA receptor modulation for cognitive enhancement.

Quantitative Data Summary

The preclinical evaluation of this compound yielded significant quantitative data across various in vitro and in vivo assays. These findings are summarized in the tables below for clear comparison.

Table 1: In Vitro and In Vivo Efficacy of this compound [1]

ParameterValueAssay/Model
Minimum Effective Concentration (In Vitro)~10 nMEnhancement of AMPA receptor-mediated synaptic transmission in rat native hetero-oligomeric AMPA receptors
Estimated Free Brain Concentration (In Vivo)~15 nMEnhancement of AMPA receptor-mediated synaptic transmission
Minimum Effective Dose (Acute, NOR)0.3 mg·kg⁻¹Novel Object Recognition (NOR) in rats
Minimum Effective Dose (Sub-chronic, NOR)0.03 mg·kg⁻¹Novel Object Recognition (NOR) in rats

Table 2: In Vivo Pharmacokinetics of this compound in Rats [3]

ParameterValue
Half-life (t½)~130 hr
BioavailabilityNot explicitly stated

Table 3: Safety Profile of this compound [1][3]

ParameterObservationAssay/Model
Maximal Electroshock Threshold TestNo significant changes at doses below 10 mg·kg⁻¹Rodent seizure model
Convulsant LiabilityPro-convulsant activity observedPreclinical safety studies in rats, dogs, and monkeys
Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments conducted during the preclinical development of this compound.

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[4][5][6]

  • Apparatus: An open-field arena, typically a square box with dimensions of approximately 50 cm x 50 cm x 50 cm, made of a non-porous material for easy cleaning. Two sets of identical objects and one novel object are required. The objects should be of similar size and material but differ in shape and appearance.

  • Procedure:

    • Habituation: On the first day, rats are individually placed in the empty arena and allowed to explore freely for a set period (e.g., 5-10 minutes) to acclimate to the environment.[7]

    • Training/Familiarization (T1): On the second day, two identical objects are placed in opposite corners of the arena. Each rat is placed in the center of the arena and allowed to explore the objects for a defined duration (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is defined as the rat's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.

    • Testing (T2): After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).

  • Data Analysis: A discrimination index (DI) is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects: DI = (Time_novel - Time_familiar) / (Time_novel + Time_familiar). A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one.

To assess the effect of this compound on synaptic transmission, in vivo electrophysiological recordings are performed.

  • Animal Preparation: Rats are anesthetized, and their heads are fixed in a stereotaxic frame. A recording electrode is implanted in a brain region of interest, such as the hippocampus, and a stimulating electrode is placed to activate a specific synaptic pathway.

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded in response to electrical stimulation of the afferent pathway. Baseline fEPSPs are recorded before drug administration.

  • Drug Administration: this compound is administered (e.g., intravenously or intraperitoneally), and fEPSPs are recorded at various time points after administration.

  • Data Analysis: The amplitude and/or slope of the fEPSPs are measured and compared to the baseline recordings to determine the effect of the compound on synaptic strength.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound as a positive allosteric modulator of the AMPA receptor involves the potentiation of glutamate-mediated signaling. The following diagrams illustrate the AMPA receptor signaling pathway and the general experimental workflow for evaluating cognitive enhancers like this compound.

AMPA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Action Potential Action Potential Vesicle Fusion Vesicle Fusion Action Potential->Vesicle Fusion Ca2+ influx Glutamate (B1630785) Glutamate Vesicle Fusion->Glutamate Release AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion Channel Opening Ion Channel Opening AMPA_R->Ion Channel Opening Activates This compound This compound This compound->AMPA_R Modulates Na+ Influx Na+ Influx Ion Channel Opening->Na+ Influx Depolarization Depolarization Na+ Influx->Depolarization Signal Transduction Signal Transduction Depolarization->Signal Transduction Cognitive Enhancement Cognitive Enhancement Signal Transduction->Cognitive Enhancement

Caption: AMPA Receptor Signaling Pathway Modulated by this compound.

Cognitive_Enhancer_Workflow Compound Synthesis\n(this compound) Compound Synthesis (this compound) In Vitro Screening In Vitro Screening Compound Synthesis\n(this compound)->In Vitro Screening Electrophysiology Electrophysiology In Vitro Screening->Electrophysiology In Vivo Behavioral Models\n(e.g., NOR) In Vivo Behavioral Models (e.g., NOR) Electrophysiology->In Vivo Behavioral Models\n(e.g., NOR) Pharmacokinetics Pharmacokinetics In Vivo Behavioral Models\n(e.g., NOR)->Pharmacokinetics Safety & Toxicology Safety & Toxicology Pharmacokinetics->Safety & Toxicology Clinical Candidate\nSelection Clinical Candidate Selection Safety & Toxicology->Clinical Candidate\nSelection

Caption: Preclinical Development Workflow for a Cognitive Enhancer.

GSK729327: A Sulfonamide AMPA Receptor Modulator for Schizophrenia

GSK729327 is a sulfonamide-containing compound identified as a positive allosteric modulator of the AMPA receptor.[2] It was selected as a clinical candidate for treating cognitive impairment associated with schizophrenia and progressed to Phase I clinical trials.[2][8]

Quantitative Data Summary

The available data for GSK729327 from preclinical and early clinical studies are summarized below.

Table 4: In Vitro and In Vivo Properties of GSK729327 [2]

ParameterValue/ObservationAssay/Model
In Vitro PotencyRobust potentiation of AMPA receptor evoked currentRecombinant GluA2(i) cell lines
P450 Isoform SelectivitySelective against five common P450 isoformsIn vitro metabolism assays
Intrinsic ClearanceLowRat and human microsomal preparations
SelectivitySelective modulator of the AMPA receptorPanel of ion channels (kainate, NMDA, hERG), enzymes, and GPCRs
In Vivo Pharmacokinetics (Rat)Low clearanceDrug metabolism and pharmacokinetics (DMPK) studies

Table 5: Phase I Clinical Trial Information for GSK729327 [2][8]

ParameterObservation
TolerabilityWell tolerated at single and rising doses (0.25–6 mg)
Half-life (t½)107–168 hours (average)
Development StatusDiscontinued
Experimental Protocols

The following are representative protocols for key assays used in the characterization of GSK729327.

This in vitro assay is used to determine the metabolic stability of a compound in liver microsomes.

  • Materials: Liver microsomes (from rat or human), NADPH regenerating system, test compound (GSK729327), and a control compound with known metabolic stability.

  • Procedure:

    • The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction is stopped by adding a quenching solution (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the percent remaining versus time plot.

This technique is used to measure the effect of a compound on ion channel function.

  • Cell Preparation: HEK293 cells stably or transiently expressing the target AMPA receptor subunit (e.g., GluA2) are cultured on coverslips.

  • Recording: Whole-cell patch-clamp recordings are performed. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior.

  • Drug Application: A baseline current is recorded in response to the application of glutamate. GSK729327 is then co-applied with glutamate, and the change in the current is measured.

  • Data Analysis: The potentiation of the glutamate-evoked current by GSK729327 is quantified. Dose-response curves can be generated to determine the EC₅₀ of the compound.

Logical Relationships in Drug Development

The progression of a compound like GSK729327 from a preclinical candidate to clinical trials involves a series of logical steps and decision gates. The following diagram illustrates this process.

Drug_Development_Logic Hit Identification\n(HTS) Hit Identification (HTS) Lead Optimization Lead Optimization Hit Identification\n(HTS)->Lead Optimization In Vitro Profiling\n(Potency, Selectivity, DMPK) In Vitro Profiling (Potency, Selectivity, DMPK) Lead Optimization->In Vitro Profiling\n(Potency, Selectivity, DMPK) In Vivo Efficacy\n& PK/PD In Vivo Efficacy & PK/PD In Vitro Profiling\n(Potency, Selectivity, DMPK)->In Vivo Efficacy\n& PK/PD Preclinical Safety\n& Toxicology Preclinical Safety & Toxicology In Vivo Efficacy\n& PK/PD->Preclinical Safety\n& Toxicology Phase I Clinical Trial Phase I Clinical Trial Preclinical Safety\n& Toxicology->Phase I Clinical Trial Go/No-Go Decision Go/No-Go Decision Phase I Clinical Trial->Go/No-Go Decision Discontinuation Discontinuation Go/No-Go Decision->Discontinuation Unfavorable PK or Safety

Caption: Logical Progression in the Development of GSK729327.

Conclusion

The discovery and development of this compound and GSK729327 as positive allosteric modulators of the AMPA receptor highlight the therapeutic potential and the challenges associated with this target. This compound demonstrated robust pro-cognitive effects in preclinical models but was halted due to its long half-life, which posed a risk of drug accumulation.[3] GSK729327, a sulfonamide derivative, progressed to Phase I clinical trials for schizophrenia but was also discontinued.[2][8]

This technical guide has provided a detailed overview of the available data, experimental methodologies, and developmental pathways for these two compounds. The structured presentation of quantitative data, the detailed experimental protocols, and the visual diagrams of signaling pathways and workflows offer a valuable resource for researchers and professionals in the field of drug discovery and development. The experiences with this compound and GSK729327 underscore the importance of optimizing pharmacokinetic properties and carefully assessing the safety profile of AMPA receptor modulators to successfully translate preclinical efficacy into clinical benefit.

References

Pharmacological Profile of UoS12258: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UoS12258 is a novel, potent, and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a potential therapeutic agent for cognitive deficits associated with schizophrenia, this compound has demonstrated significant efficacy in preclinical models, enhancing cognitive function in various behavioral paradigms.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies. The information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's preclinical characteristics.

Introduction

The AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system, is a critical target for therapeutic intervention in neurological and psychiatric disorders characterized by cognitive impairment. Positive allosteric modulators of the AMPA receptor represent a promising therapeutic strategy by enhancing the physiological activation of the receptor in the presence of the endogenous ligand, glutamate (B1630785). This compound has emerged as a significant compound in this class, exhibiting potentiation of AMPA receptor-mediated currents and demonstrating robust cognitive enhancement in animal models.[1] This document details the pharmacological data that support the potential clinical evaluation of this compound.

Mechanism of Action

This compound functions as a selective positive allosteric modulator of the AMPA receptor.[1] Unlike direct agonists, PAMs like this compound do not activate the receptor on their own but enhance the receptor's response to glutamate.[2] This modulation is achieved by binding to an allosteric site on the receptor complex, which is distinct from the glutamate-binding (orthosteric) site. The binding of this compound is thought to stabilize the glutamate-bound conformation of the receptor, thereby slowing the deactivation and/or desensitization of the ion channel.[3][4] This leads to an increased influx of cations (primarily Na⁺ and Ca²⁺) upon glutamate binding, resulting in enhanced synaptic transmission.

Signaling Pathway of this compound-Mediated AMPA Receptor Modulation

The following diagram illustrates the proposed signaling pathway for this compound's modulation of the AMPA receptor.

UoS12258_AMPA_Signaling cluster_pre_synaptic Presynaptic Terminal cluster_post_synaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Open) AMPA_R->Ion_Channel Conformational Change This compound This compound This compound->AMPA_R Binds (Allosteric Site) Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Na+/Ca2+ Influx Cognitive_Enhancement Cognitive Enhancement Depolarization->Cognitive_Enhancement Leads to

This compound enhances glutamate-mediated AMPA receptor activation.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy
AssayReceptor/SystemParameterValueReference
ElectrophysiologyRat native hetero-oligomeric AMPA receptorsMinimum Effective Concentration~10 nM[1]
Table 2: In Vivo Efficacy and Potency
Behavioral ModelSpeciesParameterDose/ConcentrationOutcomeReference
Novel Object Recognition (Delay-induced deficit)RatMinimum Effective Dose (Acute)0.3 mg·kg⁻¹Reversal of cognitive deficit[1]
Novel Object Recognition (Delay-induced deficit)RatMinimum Effective Dose (Sub-chronic)0.03 mg·kg⁻¹Reversal of cognitive deficit[1]
Passive Avoidance (Scopolamine-induced impairment)Rat--Improved performance[1]
Morris Water Maze (Aged)Rat--Improved learning and retention[1]
Synaptic TransmissionRatEstimated Free Brain Concentration~15 nMEnhanced AMPA receptor-mediated synaptic transmission[1]
Table 3: Safety Profile
AssaySpeciesParameterDoseOutcomeReference
Maximal Electroshock Threshold TestRat-< 10 mg·kg⁻¹No significant changes[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Electrophysiology
  • Objective: To determine the minimum effective concentration of this compound on native AMPA receptors.

  • Preparation: Coronal slices of the rat brain containing the hippocampus were prepared.

  • Recording: Whole-cell patch-clamp recordings were obtained from CA1 pyramidal neurons.

  • Procedure: AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) were evoked by electrical stimulation of the Schaffer collateral pathway. A baseline of stable EPSCs was established before the application of this compound. This compound was bath-applied at increasing concentrations to determine the minimum concentration that produced a significant enhancement of the EPSC amplitude.

In Vivo Behavioral Assays
  • Objective: To assess the effect of this compound on recognition memory.

  • Apparatus: A circular open-field arena (83 cm in diameter) with 40 cm high walls was used.[5]

  • Procedure:

    • Habituation: Rats were individually habituated to the empty arena for 5-10 minutes for 2-3 consecutive days.[6]

    • Training (Familiarization) Phase: Two identical objects were placed in the arena, and each rat was allowed to explore them for a set period (e.g., 3-5 minutes).[5][7][8]

    • Inter-trial Interval (ITI): A delay was introduced where the animal was returned to its home cage.

    • Testing Phase: One of the familiar objects was replaced with a novel object. The rat was returned to the arena and the time spent exploring each object was recorded for a set period (e.g., 3-5 minutes).[7][8]

  • Drug Administration: this compound was administered at various doses (e.g., 0.3 mg·kg⁻¹) prior to the training or testing phase, depending on the experimental design (acute vs. sub-chronic).[1]

  • Data Analysis: A discrimination index, calculated as the difference in time spent exploring the novel and familiar objects divided by the total exploration time, was used to measure recognition memory.

  • Objective: To evaluate the effect of this compound on learning and memory in a fear-motivated task.

  • Apparatus: A two-compartment shuttle box with a light and a dark chamber connected by a guillotine door. The floor of the dark compartment was equipped with a grid for delivering a mild foot shock.

  • Procedure:

    • Acquisition Trial: Each rat was placed in the light compartment. After a short habituation period, the door to the dark compartment was opened. When the rat entered the dark compartment, the door closed, and a mild, brief foot shock was delivered.

    • Retention Trial: 24 hours later, the rat was placed back in the light compartment, and the latency to enter the dark compartment was measured. Longer latencies indicate better memory of the aversive stimulus.

  • Drug Administration: Scopolamine was used to induce a cognitive deficit. This compound was administered prior to the acquisition trial to assess its ability to reverse the scopolamine-induced impairment.[1]

  • Objective: To assess spatial learning and memory in aged rats.[9]

  • Apparatus: A large circular pool (e.g., 180 cm in diameter) filled with opaque water. A hidden escape platform was submerged just below the water surface in one quadrant.[9]

  • Procedure:

    • Acquisition Phase: Aged rats were given multiple trials per day for several consecutive days to find the hidden platform. The starting position was varied for each trial. The time taken to find the platform (escape latency) was recorded.

    • Probe Trial: After the acquisition phase, the platform was removed, and the rat was allowed to swim freely for a set time. The time spent in the target quadrant (where the platform was previously located) was measured as an indicator of spatial memory.

  • Drug Administration: this compound was administered to aged rats throughout the acquisition phase to evaluate its effect on learning and memory.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vivo behavioral experiments.

In_Vivo_Workflow cluster_setup Experimental Setup cluster_procedure Behavioral Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Habituation Habituation to Apparatus Animal_Acclimation->Habituation Drug_Preparation This compound/Vehicle/Scopolamine Preparation Drug_Admin Drug Administration Drug_Preparation->Drug_Admin Habituation->Drug_Admin Training Training/Acquisition Phase Drug_Admin->Training ITI Inter-Trial Interval Training->ITI Testing Testing/Retention Phase ITI->Testing Data_Collection Data Collection (e.g., Latency, Exploration Time) Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

General workflow for in vivo behavioral pharmacology studies.

Conclusion

This compound is a potent and selective positive allosteric modulator of the AMPA receptor with demonstrated cognitive-enhancing properties in multiple preclinical models.[1] Its ability to enhance synaptic transmission at nanomolar concentrations and reverse cognitive deficits in robust behavioral paradigms highlights its potential as a therapeutic candidate for disorders such as schizophrenia. The data presented in this guide provide a comprehensive foundation for further investigation and development of this compound.

References

UoS12258: A Technical Guide to its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UoS12258, also known as GSK729327, is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the indane-propylsulfonamide class of compounds, it has demonstrated significant potential in preclinical studies for enhancing cognitive function. This technical guide provides a comprehensive overview of the synthesis of this compound, its detailed chemical properties, and its mechanism of action as an AMPA receptor modulator. The information presented herein is intended to support further research and development of this and related compounds in the field of neuroscience and drug discovery.

Introduction

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system (CNS), and its receptors, particularly the AMPA receptors, are crucial for mediating fast synaptic transmission. This process is fundamental to synaptic plasticity, learning, and memory. Positive allosteric modulators of AMPA receptors represent a promising therapeutic strategy for addressing cognitive deficits associated with various neurological and psychiatric disorders. This compound has emerged as a significant compound in this area due to its selectivity and in vivo efficacy. This document outlines the essential technical details concerning its synthesis and chemical characteristics.

Synthesis of this compound

The synthesis of this compound (N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide) is a multi-step process that involves the construction of the core indane structure followed by the introduction of the pyridinyl moiety and the final sulfonylation. The following is a representative synthetic scheme based on the development of related indane-propylsulfonamide derivatives.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is provided below. This protocol is a composite representation based on established synthetic routes for analogous compounds and may require optimization for specific laboratory conditions.

Step 1: Synthesis of (2S)-5-Bromo-2,3-dihydro-1H-inden-2-amine

  • Starting Material: 5-Bromo-2,3-dihydro-1H-inden-2-one.

  • Reaction: Reductive amination.

  • Reagents: Ammonium (B1175870) acetate (B1210297), sodium cyanoborohydride, methanol.

  • Procedure: To a solution of 5-Bromo-2,3-dihydro-1H-inden-2-one in methanol, add ammonium acetate and sodium cyanoborohydride. Stir the reaction mixture at room temperature for 24 hours. Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield (2S)-5-Bromo-2,3-dihydro-1H-inden-2-amine. The enantiomerically pure (S)-isomer is obtained through chiral resolution.

Step 2: Suzuki Coupling to Introduce the Pyridinyl Moiety

  • Starting Material: (2S)-5-Bromo-2,3-dihydro-1H-inden-2-amine and (6-fluoropyridin-3-yl)boronic acid.

  • Reaction: Suzuki-Miyaura cross-coupling.

  • Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., sodium carbonate), and a suitable solvent system (e.g., toluene/ethanol/water).

  • Procedure: In a reaction vessel, combine (2S)-5-Bromo-2,3-dihydro-1H-inden-2-amine, (6-fluoropyridin-3-yl)boronic acid, the palladium catalyst, and the base in the solvent system. Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for 12 hours. After cooling to room temperature, partition the mixture between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to afford (2S)-5-(6-Fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-amine.

Step 3: Sulfonylation to Yield this compound

  • Starting Material: (2S)-5-(6-Fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-amine.

  • Reaction: Sulfonylation.

  • Reagents: Isopropylsulfonyl chloride and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane).

  • Procedure: Dissolve (2S)-5-(6-Fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-amine and the base in dichloromethane. Cool the solution to 0 °C. Add isopropylsulfonyl chloride dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 16 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product is purified by recrystallization or column chromatography to yield this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide
Synonyms GSK729327
CAS Number 875927-64-3
Molecular Formula C₁₇H₁₉FN₂O₂S
Molecular Weight 334.41 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability
Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 8.45 (d, J=2.4 Hz, 1H), 8.10 (td, J=8.4, 2.4 Hz, 1H), 7.60 (d, J=8.0 Hz, 1H), 7.45-7.40 (m, 2H), 7.25 (t, J=8.4 Hz, 1H), 4.40-4.30 (m, 1H), 3.40-3.30 (m, 1H), 3.20-3.05 (m, 2H), 2.95-2.85 (m, 2H), 1.30 (d, J=6.8 Hz, 6H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) 163.5 (d, J=240 Hz), 147.0 (d, J=15 Hz), 142.5, 140.0, 139.5, 135.0, 127.0, 125.0, 124.5, 109.0 (d, J=38 Hz), 55.0, 52.0, 38.5, 38.0, 17.0.

  • Mass Spectrometry (ESI+): m/z 335.1 [M+H]⁺.

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor that is distinct from the glutamate binding site. This binding potentiates the receptor's response to glutamate, leading to an enhanced influx of cations (primarily Na⁺ and Ca²⁺) into the neuron upon glutamate binding. This modulation results in a prolonged and amplified excitatory postsynaptic current.

The enhanced AMPA receptor activity strengthens synaptic transmission and is believed to be the underlying mechanism for the observed pro-cognitive effects of this compound.

UoS12258_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicles Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Action Potential AMPA_R AMPA Receptor Glutamate_Release->AMPA_R Binds Ion_Channel Ion Channel Opening AMPA_R->Ion_Channel Activates This compound This compound This compound->AMPA_R Allosterically Modulates Synaptic_Potentiation Synaptic Potentiation & Cognitive Enhancement Ion_Channel->Synaptic_Potentiation Leads to

Caption: Mechanism of action of this compound as a positive allosteric modulator of the AMPA receptor.

Experimental Workflows

In Vitro Potency Assessment

A typical workflow to assess the in vitro potency of this compound involves electrophysiological recordings from primary neurons or cell lines expressing AMPA receptors.

In_Vitro_Workflow start Prepare primary neuronal culture or AMPA-R expressing cell line patch_clamp Perform whole-cell patch-clamp recordings start->patch_clamp ampa_application Apply AMPA to elicit a baseline current patch_clamp->ampa_application uos_application Co-apply this compound with AMPA ampa_application->uos_application data_analysis Measure potentiation of AMPA-evoked current uos_application->data_analysis ec50 Determine EC50 value data_analysis->ec50

Caption: Workflow for determining the in vitro potency of this compound.

Conclusion

This compound is a well-characterized and potent positive allosteric modulator of the AMPA receptor with significant potential for therapeutic applications in cognitive disorders. The synthetic route is accessible, and its chemical properties are well-defined. This technical guide provides a foundational resource for researchers and drug development professionals working with this compound and related compounds, facilitating further exploration of their therapeutic utility.

In Vitro Characterization of UoS12258: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UoS12258, chemically identified as N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a key mediator of fast excitatory synaptic transmission in the central nervous system, the AMPA receptor is a significant target for therapeutic intervention in neurological and psychiatric disorders. This document provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its mechanism of action, quantitative data on its potency, and detailed experimental protocols for key assays. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Introduction

The AMPA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, a fundamental process for learning and memory. Positive allosteric modulators of the AMPA receptor, such as this compound, represent a promising therapeutic strategy for enhancing cognitive function. These modulators do not activate the receptor directly but potentiate its function in the presence of the endogenous agonist, glutamate (B1630785). This mechanism of action offers a more nuanced modulation of synaptic transmission compared to direct agonists, potentially leading to a better therapeutic window. This compound has been identified as a clinical candidate for conditions associated with cognitive deficits.

Mechanism of Action

This compound acts as a selective positive allosteric modulator of AMPA receptors. It binds to an allosteric site on the receptor complex, distinct from the glutamate binding site. This binding event enhances the receptor's response to glutamate, leading to an increased ion flux (primarily Na+ and Ca2+) through the channel. This potentiation of the glutamate-induced current results in an amplification of the postsynaptic response, thereby strengthening synaptic transmission.

Signaling Pathway

The binding of glutamate to the AMPA receptor, potentiated by this compound, initiates a signaling cascade that is central to synaptic plasticity. The enhanced influx of cations leads to depolarization of the postsynaptic membrane. This depolarization can relieve the magnesium block of NMDA receptors, allowing for a significant influx of calcium. The subsequent rise in intracellular calcium activates downstream signaling pathways involving kinases such as CaMKII and protein kinase A (PKA), which in turn can lead to the insertion of more AMPA receptors into the postsynaptic membrane, a key mechanism of long-term potentiation (LTP).

cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds This compound This compound This compound->AMPAR Binds (Allosteric Site) Ion_Influx Na+/Ca2+ Influx AMPAR->Ion_Influx Channel Opening NMDAR NMDA Receptor NMDAR->Ion_Influx Ca2+ Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization CaMKII CaMKII Activation Ion_Influx->CaMKII Depolarization->NMDAR Relieves Mg2+ Block LTP Long-Term Potentiation CaMKII->LTP start Start cell_prep Prepare Transfected HEK293 Cells start->cell_prep patch Establish Whole-Cell Patch-Clamp cell_prep->patch baseline Apply Glutamate (EC20) Record Baseline Current patch->baseline co_application Co-apply Glutamate + this compound (Varying Conc.) baseline->co_application record Record Potentiated Currents co_application->record record->co_application Repeat for each concentration analyze Construct Dose-Response Curve & Calculate EC50 record->analyze end End analyze->end start Start seed_cells Seed Transfected HEK293 Cells in 96-well Plate start->seed_cells load_dye Load Cells with Fluo-4 AM seed_cells->load_dye wash_cells Wash Cells load_dye->wash_cells add_compound Add this compound wash_cells->add_compound measure_baseline Measure Baseline Fluorescence add_compound->measure_baseline add_agonist Add Glutamate (EC20) measure_baseline->add_agonist record_fluorescence Record Fluorescence Change add_agonist->record_fluorescence analyze_data Analyze Data record_fluorescence->analyze_data end End analyze_data->end

Unraveling the Molecular Interactions of UoS12258 with the AMPA Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UoS12258 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical mediator of fast excitatory neurotransmission in the central nervous system. By enhancing the receptor's response to glutamate (B1630785), this compound and similar PAMs hold therapeutic promise for a range of neurological and psychiatric disorders characterized by cognitive deficits. This technical guide provides an in-depth exploration of the binding site and mechanism of action of this compound on the AMPA receptor, drawing upon available data and the broader understanding of AMPA receptor pharmacology. While the precise crystallographic structure of this compound in complex with the AMPA receptor is not publicly available, this document synthesizes current knowledge to offer a comprehensive overview for researchers in the field.

Introduction to AMPA Receptors and Positive Allosteric Modulation

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the brain.[1] They are tetrameric structures composed of four subunits (GluA1-4), which assemble to form a central ion channel.[2] The binding of the neurotransmitter glutamate to the ligand-binding domain (LBD) of the AMPA receptor subunits triggers a conformational change that opens the ion channel, leading to an influx of cations and depolarization of the postsynaptic neuron.

Positive allosteric modulators (PAMs) are a class of compounds that bind to a site on the receptor distinct from the glutamate-binding site (an allosteric site). This binding event potentiates the receptor's function, typically by slowing the deactivation or desensitization of the receptor in the presence of glutamate.[3] This leads to an enhanced and prolonged postsynaptic current, thereby strengthening synaptic transmission.

The this compound Binding Site on the AMPA Receptor

While a definitive high-resolution crystal structure of this compound bound to the AMPA receptor is not available in the public domain, the binding site for this class of modulators has been extensively studied. The consensus from structural and functional studies of other AMPA receptor PAMs, such as aniracetam (B1664956) and CX614, points to a conserved binding pocket located at the dimer interface of the ligand-binding domains (LBDs).[4]

This allosteric site is situated adjacent to the "hinge" region of the LBD "clamshell," which is critical for the conformational changes that lead to channel gating.[4] By binding to this pocket, PAMs are thought to stabilize the closed, active conformation of the LBD, thereby enhancing the receptor's response to glutamate. It is highly probable that this compound binds to this well-characterized allosteric site.

One of the key features of this compound is its lack of subunit and species specificity among homomeric human and rat AMPA receptors, suggesting that the amino acid residues forming this binding pocket are highly conserved across different AMPA receptor subunits.

Quantitative Data for this compound

The following table summarizes the available quantitative data on the potency and efficacy of this compound.

ParameterValueSpecies/SystemReference
pEC50 (for potentiation of AMPA-mediated currents) 5.2In vitro[5]
Minimum Effective Concentration ~10 nMIn vitro (rat native hetero-oligomeric AMPA receptors)
Estimated Free Brain Concentration for Synaptic Enhancement ~15 nMIn vivo (rat)

Signaling Pathway and Mechanism of Action

This compound, as a positive allosteric modulator, does not activate the AMPA receptor directly. Instead, it enhances the receptor's response to the endogenous agonist, glutamate. The proposed signaling pathway and mechanism of action are as follows:

  • Glutamate Binding: Glutamate released from the presynaptic terminal binds to the ligand-binding domain (LBD) of the AMPA receptor subunits.

  • This compound Binding: this compound binds to an allosteric site at the LBD dimer interface.

  • Stabilization of the Active State: The binding of this compound stabilizes the conformational change induced by glutamate, prolonging the open state of the ion channel and/or reducing desensitization.

  • Enhanced Cation Influx: The prolonged channel opening leads to a greater influx of Na+ and Ca2+ ions into the postsynaptic neuron.

  • Increased Depolarization: The enhanced cation influx results in a larger and more sustained excitatory postsynaptic potential (EPSP).

  • Potentiation of Synaptic Transmission: The overall effect is a potentiation of synaptic strength at glutamatergic synapses.

AMPA_PAM_Mechanism cluster_pre_synapse Presynaptic Terminal cluster_post_synapse Postsynaptic Terminal cluster_channel_opening Glutamate_vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Release AMPA_R AMPA Receptor Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel Conformational Change This compound This compound This compound->AMPA_R Binds to allosteric site Ion_Channel_Open Ion Channel (Open & Stabilized) Neuron_Depolarization Neuronal Depolarization Glutamate->AMPA_R Binds Cations Cations->Ion_Channel_Open Influx Ion_Channel_Open->Neuron_Depolarization Leads to

Caption: Mechanism of this compound action on the AMPA receptor.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following are representative methodologies for key experiments used to study AMPA receptor positive allosteric modulators.

Electrophysiological Recording of AMPA Receptor Currents

This protocol describes the whole-cell patch-clamp technique to measure the potentiation of AMPA receptor-mediated currents by a PAM in cultured neurons or heterologous expression systems.

Experimental Workflow:

Electrophysiology_Workflow start Prepare cultured neurons or transfected cells patch Establish whole-cell patch-clamp configuration start->patch baseline Record baseline AMPA-evoked currents (e.g., 10 µM AMPA) patch->baseline application Apply this compound at varying concentrations baseline->application potentiation Record potentiated AMPA-evoked currents application->potentiation analysis Analyze current amplitude, decay kinetics, and dose-response potentiation->analysis end Determine EC50 analysis->end

Caption: Workflow for electrophysiological analysis of a PAM.

Methodology:

  • Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) or use a heterologous expression system (e.g., HEK293 cells) transfected with the desired AMPA receptor subunits.

  • Patch-Clamp Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2ATP, 0.2 NaGTP, adjusted to pH 7.3 with CsOH.

  • Recording: Establish a whole-cell recording configuration. Clamp the cell at a holding potential of -60 mV.

  • Drug Application: Perfuse the cells with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4. Apply AMPA (e.g., 10 µM) for a short duration (e.g., 100 ms) to evoke a baseline current.

  • PAM Application: Co-apply this compound at a range of concentrations with the same concentration of AMPA.

  • Data Analysis: Measure the peak amplitude and decay time constant of the AMPA-evoked currents in the absence and presence of this compound. Plot the potentiation as a function of this compound concentration to determine the EC50 value.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a non-radiolabeled PAM like this compound by measuring its ability to displace a radiolabeled PAM from the AMPA receptor.

Experimental Workflow:

Binding_Assay_Workflow start Prepare cell membranes expressing AMPA receptors incubation Incubate membranes with a fixed concentration of radiolabeled PAM and varying concentrations of this compound start->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity separation->quantification analysis Analyze data to determine IC50 quantification->analysis end Calculate Ki analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissue known to express AMPA receptors (e.g., rat brain cortex) or from cells overexpressing the receptor.

  • Assay Buffer: Use a suitable assay buffer, for example, 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radiolabeled AMPA receptor PAM (e.g., [³H]-CX614), and a range of concentrations of this compound.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that acts as a positive allosteric modulator of AMPA receptors. While its precise binding site has not been elucidated through structural studies, it is highly likely to bind to the conserved allosteric pocket at the LBD dimer interface, a site targeted by other well-characterized PAMs. The potentiation of AMPA receptor function by this compound underscores the therapeutic potential of targeting this allosteric site for the treatment of cognitive disorders. Further research, including co-crystallization studies and detailed site-directed mutagenesis, will be invaluable in precisely defining the molecular determinants of this compound's interaction with the AMPA receptor and in guiding the development of next-generation modulators with improved pharmacological profiles.

References

Preclinical Profile of UoS12258: An AMPA Receptor Positive Allosteric Modulator for Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for UoS12258, a novel and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which has been investigated for its potential therapeutic application in treating cognitive deficits associated with schizophrenia. This document summarizes key in vitro and in vivo findings, details the experimental protocols utilized in these studies, and presents visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Cognitive impairment is a core feature of schizophrenia, representing a significant unmet medical need as current antipsychotic medications have limited efficacy in this domain. The glutamatergic system, particularly the AMPA receptor, plays a critical role in synaptic plasticity, learning, and memory. Positive allosteric modulators of the AMPA receptor are a promising therapeutic strategy to enhance cognitive function. This compound, chemically described as N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, has been identified as a potent and selective AMPA receptor PAM with cognition-enhancing properties in preclinical models.[1]

Mechanism of Action

This compound acts as a positive allosteric modulator of the AMPA receptor. Unlike direct agonists, PAMs do not activate the receptor on their own but potentiate the effects of the endogenous ligand, glutamate. This modulation is achieved by binding to an allosteric site on the receptor complex, which stabilizes the open conformation of the ion channel, leading to an enhanced and prolonged postsynaptic current. This enhancement of AMPA receptor-mediated synaptic transmission is believed to be the underlying mechanism for the pro-cognitive effects of this compound.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Glutamate Release Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel Binding Ion_Channel_Open Ion Channel (Open) Na+ Influx AMPA_R->Ion_Channel_Open Potentiation This compound This compound This compound->AMPA_R Allosteric Binding Depolarization Postsynaptic Depolarization Ion_Channel_Open->Depolarization

Mechanism of Action of this compound

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.[1]

Table 1: In Vitro Potency of this compound

AssayPreparationParameterValue
AMPA Receptor PotentiationRat Cortical NeuronspEC505.2
AMPA Receptor-mediated Synaptic TransmissionRat Hippocampal SlicesMinimum Effective Concentration~10 nM

Table 2: In Vivo Efficacy of this compound in Cognition Models

ModelSpeciesImpairmentDose Range (mg/kg, p.o.)Outcome
Novel Object RecognitionRatDelay-induced deficit0.03 - 0.3Reversal of deficit
Passive AvoidanceRatScopolamine-induced deficit0.1 - 10Reversal of deficit
Morris Water MazeAged RatAge-related deficitNot specifiedImproved learning and retention

Table 3: In Vivo Pharmacokinetics and Safety

ParameterSpeciesValue
Estimated Free Brain Concentration for Synaptic EnhancementRat~15 nM
Maximal Electroshock Threshold Test (Side-effect profiling)RatNo significant changes at doses below 10 mg/kg

Experimental Protocols

Detailed methodologies for the key experiments are provided below.[1]

In Vitro Electrophysiology

Objective: To determine the potency of this compound in potentiating AMPA receptor-mediated currents in primary neuronal cultures.

Protocol:

  • Cell Culture: Primary cortical neurons were prepared from embryonic day 18 Sprague-Dawley rat fetuses. Neurons were plated on poly-D-lysine-coated coverslips and maintained in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed on neurons after 12-18 days in vitro. The external solution contained (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4. The internal pipette solution contained (in mM): 140 CsF, 10 HEPES, 1.1 EGTA, 2 MgCl2, and 4 Na2ATP, pH 7.3.

  • Drug Application: AMPA (3 µM) was applied for 2 seconds in the absence and presence of increasing concentrations of this compound (1 nM to 10 µM).

  • Data Analysis: The potentiation of the AMPA-evoked current by this compound was measured, and the concentration-response curve was fitted to a sigmoidal dose-response equation to determine the pEC50.

In Vivo Behavioral Models

Objective: To assess the efficacy of this compound in reversing cognitive deficits in rodent models relevant to schizophrenia.

Protocol:

  • Animals: Male Lister Hooded rats were used.

  • Habituation: Rats were habituated to the testing arena (a black wooden box) for 10 minutes on three consecutive days.

  • Training (T1): On the fourth day, rats were placed in the arena with two identical objects and allowed to explore for 5 minutes.

  • Inter-trial Interval (ITI): A 24-hour delay was imposed to induce a natural forgetting deficit.

  • Testing (T2): Rats were returned to the arena, where one of the familiar objects was replaced with a novel object. Exploration of each object was recorded for 5 minutes.

  • Drug Administration: this compound was administered orally (p.o.) 60 minutes before T1.

  • Data Analysis: The discrimination index (DI), calculated as (time exploring novel object - time exploring familiar object) / (total exploration time), was used to assess recognition memory.

Protocol:

  • Apparatus: A two-chambered passive avoidance apparatus with a light and a dark compartment connected by a guillotine door. The dark compartment had a grid floor for delivering a mild footshock.

  • Training: Rats were placed in the light compartment. When they entered the dark compartment, the door was closed, and a mild footshock (0.5 mA for 2 seconds) was delivered.

  • Testing: 24 hours later, rats were returned to the light compartment, and the latency to enter the dark compartment was recorded (up to a maximum of 300 seconds).

  • Drug Administration and Impairment: Scopolamine (0.5 mg/kg, i.p.) was administered 30 minutes before training to induce a cognitive deficit. This compound was administered (p.o.) 60 minutes before training.

  • Data Analysis: The step-through latency during the testing phase was compared between treatment groups.

Visualizations

AMPA Receptor Signaling Pathway

The following diagram illustrates the central role of the AMPA receptor in excitatory synaptic transmission and its modulation by this compound.

Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R This compound This compound This compound->AMPA_R Potentiates Na_Influx Na+ Influx AMPA_R->Na_Influx Depolarization Postsynaptic Depolarization Na_Influx->Depolarization NMDA_R_Activation NMDA Receptor Activation Depolarization->NMDA_R_Activation Removes Mg2+ block Ca_Influx Ca2+ Influx NMDA_R_Activation->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Synaptic_Plasticity Synaptic Plasticity (LTP, Learning & Memory) Downstream_Signaling->Synaptic_Plasticity

AMPA Receptor Signaling Cascade

Preclinical Experimental Workflow

The diagram below outlines a typical workflow for the preclinical evaluation of a cognitive enhancer like this compound.

cluster_in_vitro In Vitro Screening cluster_in_vivo_pk In Vivo Pharmacokinetics cluster_in_vivo_efficacy In Vivo Efficacy cluster_safety Safety & Tolerability Binding_Assay Receptor Binding Assays (Selectivity) Functional_Assay Functional Assays (Potency - Electrophysiology) Binding_Assay->Functional_Assay PK_Studies Pharmacokinetic Studies (Brain Penetration, Half-life) Functional_Assay->PK_Studies Behavioral_Models Behavioral Models of Cognition (NOR, Passive Avoidance, MWM) PK_Studies->Behavioral_Models Safety_Pharm Safety Pharmacology (e.g., MES Test) Behavioral_Models->Safety_Pharm

Preclinical Drug Discovery Workflow

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective AMPA receptor positive allosteric modulator. It demonstrates robust efficacy in reversing cognitive deficits in multiple rodent models that are relevant to the cognitive impairments observed in schizophrenia. The favorable in vitro and in vivo characteristics, coupled with a promising safety profile at effective doses, suggest that this compound is a viable candidate for further clinical development for the treatment of cognitive symptoms in schizophrenia.

References

Methodological & Application

Application Notes and Protocols for UoS12258 in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of UoS12258, a selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, in rodent models of cognition. The following sections detail recommended dosages, experimental protocols for key behavioral assays, and the underlying signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound used in various cognitive and safety assessment paradigms in rats.

Table 1: this compound Dosage in Cognitive Enhancement Studies

Behavioral Model Dosing Regimen Dose (mg/kg) Rodent Species/Strain Effect Reference
Novel Object RecognitionAcute0.3RatReversal of delay-induced deficits[1]
Novel Object RecognitionSub-chronic0.03RatReduced minimum effective dose for reversing delay-induced deficits[1]
Passive AvoidanceNot SpecifiedNot SpecifiedScopolamine-impaired RatsImproved performance[1]
Morris Water MazeNot SpecifiedNot SpecifiedAged RatsImproved learning and retention[1]

Table 2: this compound Dosage in Side-Effect Profiling

Test Dose (mg/kg) Rodent Species/Strain Effect Reference
Maximal Electroshock Threshold< 10RatNo significant changes[1]

Signaling Pathway of this compound

This compound acts as a positive allosteric modulator of AMPA receptors.[1] AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. As a PAM, this compound does not activate the AMPA receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This is achieved by slowing the deactivation and/or desensitization of the receptor, leading to an increased influx of sodium (Na+) and calcium (Ca2+) ions into the postsynaptic neuron upon glutamate binding. This enhanced synaptic transmission is believed to be the basis for the cognitive-enhancing effects of this compound.

UoS12258_Signaling_Pathway cluster_pre_synaptic Presynaptic Terminal cluster_post_synaptic Postsynaptic Terminal Glutamate_vesicle Glutamate (Vesicle) Glutamate Glutamate Glutamate_vesicle->Glutamate Release AMPA_R AMPA Receptor Ion_Channel Ion Channel (Open) AMPA_R->Ion_Channel Opens This compound This compound This compound->AMPA_R Allosteric Modulation Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Na+/Ca2+ Influx Cognitive_Enhancement Cognitive Enhancement Depolarization->Cognitive_Enhancement Leads to Glutamate->AMPA_R Binds

This compound enhances AMPA receptor signaling.

Experimental Protocols

While the specific formulation and administration route for this compound in the cited studies are not publicly available, oral gavage is a common method for administering compounds in rodent behavioral studies. A general protocol for oral gavage is provided below, followed by detailed protocols for the behavioral assays in which this compound has been tested.

Compound Formulation and Administration (General Protocol)

Note: The optimal vehicle for this compound should be determined based on its physicochemical properties. Common vehicles for oral administration in rodents include water, 0.5% carboxymethylcellulose (CMC) in water, or a suspension in a small amount of Tween 80 and saline.

Oral Gavage Administration:

  • Preparation: Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.

  • Animal Handling: Gently restrain the rat.

  • Gavage: Use a proper-sized, ball-tipped gavage needle. Insert the needle into the esophagus and deliver the solution directly into the stomach. The volume administered is typically 5-10 mL/kg.

  • Monitoring: After administration, monitor the animal for any signs of distress.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory in rodents.

Apparatus:

  • An open-field arena (e.g., 50 cm x 50 cm x 40 cm).

  • Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough to not be displaced by the rats.

Procedure:

  • Habituation: For 2-3 days prior to testing, handle the rats for a few minutes each day. On the day before the test, allow each rat to explore the empty arena for 5-10 minutes.

  • Familiarization Phase (Day 1): Place two identical objects (A and A) in the arena. Place a rat in the arena and allow it to explore for a set period (e.g., 5 minutes). Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and actively sniffing or touching it.

  • Test Phase (Day 2): After a retention interval (e.g., 24 hours), place one familiar object (A) and one novel object (B) in the arena. Place the same rat in the arena and record the time spent exploring each object for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

NOR_Workflow Habituation Habituation (Empty Arena) Familiarization Familiarization Phase (Two Identical Objects) Habituation->Familiarization Retention Retention Interval (e.g., 24h) Familiarization->Retention Test Test Phase (One Familiar, One Novel Object) Retention->Test Analysis Data Analysis (Discrimination Index) Test->Analysis

Workflow for the Novel Object Recognition test.
Passive Avoidance Test

This test evaluates fear-motivated learning and memory.

Apparatus:

  • A two-chambered apparatus with a light and a dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

Procedure:

  • Acquisition Trial (Day 1): Place the rat in the light compartment. After a short habituation period (e.g., 60 seconds), the door to the dark compartment is opened. When the rat enters the dark compartment, the door is closed, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered. The latency to enter the dark compartment is recorded.

  • Retention Trial (Day 2): 24 hours after the acquisition trial, place the rat back in the light compartment. Open the door to the dark compartment and record the latency to enter the dark compartment (step-through latency) up to a cut-off time (e.g., 300 seconds). A longer step-through latency indicates better memory of the aversive stimulus.

  • Scopolamine (B1681570) Impairment: To induce a cognitive deficit, scopolamine (e.g., 1 mg/kg, i.p.) can be administered 30 minutes before the acquisition trial.

Morris Water Maze (MWM) Test

The MWM is a widely used test for spatial learning and memory.

Apparatus:

  • A large circular pool (e.g., 1.5-2 m in diameter) filled with opaque water.

  • An escape platform submerged just below the water surface.

  • Various extra-maze cues (e.g., posters, shapes) are placed around the room for spatial navigation.

Procedure:

  • Acquisition Phase (e.g., 4-5 days):

    • Each day, the rat undergoes a series of trials (e.g., 4 trials/day).

    • For each trial, the rat is placed in the water at one of four starting positions and must find the hidden platform.

    • The platform remains in the same location throughout the acquisition phase.

    • If the rat does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

    • The latency to find the platform and the path length are recorded using a video tracking system.

  • Probe Trial:

    • 24 hours after the last acquisition trial, the platform is removed from the pool.

    • The rat is allowed to swim freely for a set period (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is recorded. More time spent in the target quadrant indicates better spatial memory.

  • Aged Rats: This protocol is particularly useful for assessing age-related cognitive decline.

Disclaimer: The provided protocols are general guidelines. Researchers should optimize the experimental parameters based on their specific research questions and animal models. The formulation and administration of this compound should be carefully determined based on its properties and the intended study design.

References

Application Notes and Protocols for UoS12258 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UoS12258 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a modulator, it enhances the function of AMPA receptors, which are critical for fast excitatory synaptic transmission in the central nervous system. This property makes this compound a valuable tool for studying synaptic plasticity, neuronal signaling, and for the investigation of potential therapeutic strategies for cognitive disorders. These application notes provide detailed protocols for the preparation and use of this compound in various cell culture experiments.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below. Proper storage is critical to maintain the stability and activity of the compound.

PropertyValueReference
Chemical Name N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide[2]
Molecular Weight 334.41 g/mol [2]
Appearance Crystalline solid
Solubility Soluble in DMSO (up to 100 mM)[2]
Storage Conditions Store at -20°C for long-term storage.[2]

In Vitro Activity and Recommended Concentrations

This compound potentiates AMPA receptor-mediated currents. The following table summarizes its in vitro activity and provides recommended starting concentrations for cell culture experiments. Note that optimal concentrations may vary depending on the cell line and experimental conditions.

ParameterValueCell SystemReference
Minimum Effective Concentration ~10 nMRat native hetero-oligomeric AMPA receptors[1]
Recommended Working Concentration Range 10 nM - 10 µMNeuronal and recombinant cell lines
Cytotoxicity (IC50) Data not available. Recommended to determine empirically (see protocol below).-

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Cell culture medium appropriate for your cell line

Procedure:

  • Stock Solution Preparation (10 mM):

    • Calculate the amount of this compound powder needed to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.34 mg of this compound (Molecular Weight = 334.41 g/mol ).

    • Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

    • Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

    • Use the freshly prepared working solutions immediately for your experiments.

Workflow for Solution Preparation

G cluster_stock Stock Solution (10 mM) cluster_working Working Solution weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot dilute Serially Dilute in Cell Culture Medium thaw->dilute use Use Immediately in Experiment dilute->use

Figure 1: Workflow for preparing this compound solutions.

Protocol 2: Cell Viability Assay to Determine Cytotoxicity

This protocol outlines a method to determine the cytotoxic potential of this compound on a chosen cell line using a standard MTT assay. It is crucial to establish a non-toxic concentration range before proceeding with functional assays.

Materials:

  • Selected cell line (e.g., HEK293 cells stably expressing AMPA receptors, primary neurons, or SH-SY5Y neuroblastoma cells)

  • 96-well cell culture plates

  • This compound working solutions (prepared as in Protocol 1)

  • Vehicle control (cell culture medium with the same DMSO concentration as the highest this compound concentration)

  • Positive control for cytotoxicity (e.g., Triton X-100 or another known cytotoxic agent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare a range of this compound working solutions (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of this compound, vehicle control, or positive control.

    • Incubate the plate for 24-72 hours, depending on the desired exposure time.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Experimental Workflow for Cytotoxicity Assay

G seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound, Vehicle, and Positive Control incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data and Determine IC50 read->analyze

Figure 2: Workflow for determining this compound cytotoxicity.

Protocol 3: Western Blotting for Downstream Signaling Pathways (p-ERK/ERK and p-CREB/CREB)

This protocol is designed to assess the effect of this compound on the phosphorylation of key downstream signaling molecules, ERK and CREB, which are often activated following AMPA receptor potentiation.

Materials:

  • Cell line of interest cultured in 6-well plates

  • This compound working solutions

  • AMPA receptor agonist (e.g., glutamate (B1630785) or AMPA)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-CREB (Ser133), anti-CREB, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.

    • Pre-treat the cells with a non-toxic concentration of this compound (determined from Protocol 2) or vehicle for 30-60 minutes.

    • Stimulate the cells with an AMPA receptor agonist (e.g., 10 µM glutamate) for a short period (e.g., 5-15 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • To normalize for total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins (e.g., anti-ERK1/2) and a loading control.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Calculate the ratio of the phosphorylated protein to the total protein for each sample.

AMPA Receptor Downstream Signaling Pathway

G This compound This compound (PAM) AMPA_R AMPA Receptor This compound->AMPA_R potentiates Ca_Influx Ca²⁺ Influx AMPA_R->Ca_Influx leads to Glutamate Glutamate Glutamate->AMPA_R activates Ras Ras Ca_Influx->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK phosphorylation CREB CREB pERK->CREB pCREB p-CREB (Active) CREB->pCREB phosphorylation Gene_Expression Gene Expression (e.g., c-Fos, BDNF) pCREB->Gene_Expression promotes

Figure 3: Simplified signaling pathway of AMPA receptor potentiation by this compound.

References

Application Notes and Protocol for the Novel Object Recognition (NOR) Test

Author: BenchChem Technical Support Team. Date: December 2025

Note: The specific protocol identifier "UoS12258" did not correspond to a publicly available, standardized protocol. Therefore, this document provides a comprehensive and standardized protocol for the Novel Object Recognition (NOR) test based on established scientific literature and best practices. This protocol is intended for researchers, scientists, and drug development professionals investigating learning and memory in rodent models.

The Novel Object Recognition (NOR) test is a widely used behavioral assay to evaluate aspects of learning and memory, particularly recognition memory, in rodents.[1][2] The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[2][3][4] This non-aversive and relatively low-stress test is a powerful tool in preclinical research for assessing the cognitive effects of genetic modifications, pharmacological agents, or pathological conditions like Alzheimer's disease.[5][6][7]

Principle of the Test

The NOR test consists of three main phases: habituation, familiarization (or training), and testing.[5] During the habituation phase, the animal is allowed to explore the empty testing arena to acclimate to the environment. In the familiarization phase, the animal is exposed to two identical objects. After a retention interval, during the testing phase, one of the familiar objects is replaced with a novel object. The amount of time the animal spends exploring the novel object compared to the familiar one is measured as an index of recognition memory.[1][3] A preference for the novel object indicates that the animal remembers the familiar object.[8]

Experimental Protocol

This protocol is designed for mice, but can be adapted for rats by adjusting the arena and object sizes.

Materials
  • Testing Arena: A square or circular open field arena (e.g., 40 x 40 x 40 cm for mice).[9] The material should be non-porous and easy to clean (e.g., Plexiglas).[1][9] Using frosted or opaque walls can minimize external distractions.[9]

  • Objects: Two sets of three identical objects are needed (one set for familiarization, one for the novel object, and a spare). Objects should be of similar size and complexity but differ in shape, color, or texture.[2] They should be heavy enough that the animals cannot easily move them and made of a material that is resistant to biting and easy to clean (e.g., hard plastic, metal, or wood).[9][10]

  • Video Recording and Analysis System: A camera mounted above the arena to record the sessions.[1] Tracking software (e.g., Noldus EthoVision XT, ANY-maze) is recommended for accurate and automated data collection.[1][3]

  • Cleaning Solution: 70% ethanol (B145695) or another suitable disinfectant to clean the arena and objects between trials to eliminate olfactory cues.[9][10]

  • Timer

  • Personal Protective Equipment (PPE): Lab coat and gloves.[1]

Experimental Procedure

The NOR test is typically conducted over two to three days.[1][2]

Day 1: Habituation

  • Acclimate the mice to the testing room for at least 30-60 minutes before the start of the session.[1][10]

  • Gently place each mouse individually into the center of the empty testing arena.

  • Allow the mouse to freely explore the arena for 5-10 minutes.[1][10]

  • After the habituation period, return the mouse to its home cage.

  • Thoroughly clean the arena with 70% ethanol and allow it to dry completely before the next mouse is introduced.[10]

Day 2: Familiarization (Training Trial - T1)

  • Place two identical objects in opposite, symmetrical corners of the arena.[5] The objects should be secured to the floor of the arena if necessary to prevent displacement by the animal.[2]

  • Gently place the mouse into the arena, equidistant from both objects, with its back to the objects.[5]

  • Allow the mouse to explore the objects for a set period, typically 5-10 minutes.[1][10]

  • Record the session for later analysis. The primary measure is the time spent exploring each object. Exploration is defined as the mouse's nose being directed at the object within a close proximity (e.g., <2 cm) and includes sniffing or touching the object with its nose or paws.[4][10]

  • After the session, return the mouse to its home cage.

  • Clean the arena and objects thoroughly.

Day 2 or 3: Testing Trial (T2)

  • The testing trial is conducted after a specific retention interval, which can be varied to test short-term (e.g., 1-2 hours) or long-term (e.g., 24 hours) memory.[1][2]

  • In the arena, replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.[2]

  • Place the mouse back into the center of the arena.

  • Allow the mouse to explore for 5-10 minutes and record the session.[2]

  • Measure the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

  • Return the mouse to its home cage and clean the apparatus and objects.

Data Presentation and Analysis

Quantitative data from the NOR test should be clearly structured for comparison. The primary metric is the Discrimination Index (DI) , which reflects the preference for the novel object.

Key Parameters to Measure
  • T_novel: Time spent exploring the novel object.

  • T_familiar: Time spent exploring the familiar object.

  • Total Exploration Time: T_novel + T_familiar. A minimum total exploration time (e.g., 20 seconds) is often used as a criterion for including an animal in the analysis to ensure sufficient interaction with the objects.[2]

Calculation of Discrimination Index

The Discrimination Index can be calculated in several ways. A common formula is:

DI = (T_novel - T_familiar) / (T_novel + T_familiar) [11]

A positive DI value indicates a preference for the novel object, a DI of zero suggests no preference, and a negative DI indicates a preference for the familiar object.

Another common metric is the Preference Score , calculated as:

Preference Score (%) = (T_novel / (T_novel + T_familiar)) x 100

A score above 50% indicates a preference for the novel object.

Sample Data Table
GroupAnimal IDT_familiar (s)T_novel (s)Total Exploration (s)Discrimination Index (DI)
Control C115.235.851.00.40
C212.530.142.60.41
C318.140.258.30.38
Treatment X T122.525.147.60.05
T220.821.542.30.02
T324.123.948.0-0.004

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow Diagram

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2a Day 2: Familiarization (T1) cluster_day2b Retention Interval cluster_day2c Day 2/3: Testing (T2) cluster_analysis Data Analysis Habituation Place mouse in empty arena for 5-10 min Familiarization Place mouse in arena with two identical objects (F1, F2) for 5-10 min Habituation->Familiarization 24h Retention 1-24 hours Familiarization->Retention Testing Replace one familiar object with a novel one (F1, N) and allow exploration for 5-10 min Retention->Testing Analysis Calculate Discrimination Index: (T_novel - T_familiar) / (T_novel + T_familiar) Testing->Analysis

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

Hypothetical Signaling Pathway Diagram

This diagram illustrates a hypothetical signaling pathway that could be investigated using the NOR test to assess the effects of a drug on memory consolidation.

Signaling_Pathway cluster_drug Pharmacological Intervention cluster_pathway Memory Consolidation Pathway cluster_output Behavioral Outcome Drug Drug X Receptor NMDA Receptor Drug->Receptor activates CaMKII CaMKII Receptor->CaMKII activates CREB CREB CaMKII->CREB phosphorylates Gene_Expression Gene Expression for Synaptic Plasticity CREB->Gene_Expression promotes Memory Enhanced Recognition Memory (Increased DI in NOR test) Gene_Expression->Memory leads to

References

Application Notes and Protocols for UoS12258 in Models of Cognitive Impairment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UoS12258 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As an AMPA receptor PAM, this compound enhances the function of AMPA receptors, which are critical for synaptic plasticity, learning, and memory. While direct studies on this compound in specific Alzheimer's disease (AD) models targeting amyloid-beta and tau pathologies are not yet publicly available, its demonstrated pro-cognitive effects in various preclinical models of cognitive impairment suggest its potential as a symptomatic treatment for the cognitive deficits observed in AD.[1][2]

The glutamatergic system, particularly the function of AMPA receptors, is known to be dysregulated in Alzheimer's disease, contributing to the decline in cognitive function. Therefore, enhancing AMPA receptor activity with a modulator like this compound presents a promising therapeutic strategy. These application notes provide an overview of the mechanism of action of this compound, summarize its efficacy in preclinical cognitive models, and offer detailed protocols for its evaluation.

Mechanism of Action

This compound acts as a positive allosteric modulator at AMPA receptors. It binds to a site on the receptor distinct from the glutamate (B1630785) binding site and enhances the receptor's response to glutamate. This leads to an increased influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron upon glutamate binding, thereby potentiating excitatory synaptic transmission. This enhancement of synaptic strength is a fundamental mechanism underlying learning and memory formation.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Glutamate Release Ion_Channel Ion Channel AMPA_R->Ion_Channel Opens This compound This compound This compound->AMPA_R Allosteric Modulation LTP Long-Term Potentiation (Enhanced Synaptic Strength) Ion_Channel->LTP Cation Influx (Na+, Ca2+)

Caption: Mechanism of action of this compound at a glutamatergic synapse.

Data Presentation

Table 1: Summary of In Vitro and In Vivo Efficacy of this compound
ParameterSpeciesModelKey FindingsReference
In Vitro Potency RatNative hetero-oligomeric AMPA receptorsMinimum effective concentration of ~10 nM[1]
In Vivo Target Engagement Rat-Enhanced AMPA receptor-mediated synaptic transmission at an estimated free brain concentration of ~15 nM[1]
Cognitive Enhancement (Acute Dosing) RatNovel Object Recognition (Delay-induced deficit)Reversal of cognitive deficit[1]
Cognitive Enhancement (Sub-chronic Dosing) RatNovel Object Recognition (Delay-induced deficit)Minimum effective dose reduced from 0.3 to 0.03 mg/kg[1]
Cognitive Enhancement RatPassive Avoidance (Scopolamine-impaired)Improved performance[1]
Cognitive Enhancement RatWater Maze (Aged rats)Improved learning and retention[1][2]
Side Effect Profile RatMaximal Electroshock Threshold TestNo significant changes at doses below 10 mg/kg[1]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Scopolamine-Induced Amnesia Model (Novel Object Recognition Task)

This protocol is designed to assess the efficacy of this compound in reversing cholinergic deficit-induced amnesia, a common preclinical model relevant to Alzheimer's disease.

cluster_workflow Experimental Workflow: Novel Object Recognition Task start Start: Acclimatize Rats habituation Habituation Phase (Empty Arena) start->habituation training Training Phase (T1) (Two Identical Objects) habituation->training treatment Drug Administration (Vehicle, Scopolamine (B1681570), Scopolamine + this compound) training->treatment delay Inter-trial Delay (e.g., 24 hours) treatment->delay testing Test Phase (T2) (One Familiar, One Novel Object) delay->testing analysis Data Analysis (Discrimination Index) testing->analysis end End analysis->end

Caption: Workflow for the Novel Object Recognition task.

Materials:

  • This compound

  • Scopolamine hydrobromide

  • Vehicle (e.g., 0.5% methylcellulose)

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Open field arena (e.g., 50 cm x 50 cm x 40 cm)

  • Objects of different shapes, colors, and textures (in triplicate)

  • Video tracking software

Procedure:

  • Acclimatization and Habituation:

    • House rats in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

    • Handle rats for 5 minutes daily for 5 days prior to the experiment.

    • On days 6 and 7, allow each rat to freely explore the empty open field arena for 10 minutes.

  • Training (T1):

    • Place two identical objects in opposite corners of the arena.

    • Allow the rat to explore the arena and objects for 5 minutes.

    • Record the time spent exploring each object. Exploration is defined as the nose pointing towards the object at a distance of ≤ 2 cm.

  • Drug Administration:

    • Immediately after T1, administer scopolamine (e.g., 0.5 mg/kg, i.p.) to induce amnesia.

    • Administer this compound (e.g., 0.03, 0.1, 0.3 mg/kg, p.o. or i.p.) or vehicle 30-60 minutes prior to scopolamine administration.

    • Include a vehicle-only control group.

  • Testing (T2):

    • After a 24-hour inter-trial delay, place one of the familiar objects from T1 and one novel object in the same locations in the arena.

    • Allow the rat to explore the arena for 5 minutes.

    • Record the time spent exploring the familiar (F) and novel (N) objects.

  • Data Analysis:

    • Calculate the Discrimination Index (DI) as: DI = (Time exploring N - Time exploring F) / (Time exploring N + Time exploring F).

    • A positive DI indicates a preference for the novel object and intact memory.

    • Analyze data using ANOVA followed by post-hoc tests to compare treatment groups.

Protocol 2: Hypothetical Evaluation of this compound in a Transgenic Mouse Model of Alzheimer's Disease (e.g., 5XFAD)

This proposed protocol outlines how this compound could be evaluated for its effects on both cognitive deficits and underlying pathology in a relevant AD mouse model.

cluster_workflow Proposed Workflow: this compound in 5XFAD Mice start Start: 5XFAD & Wild-Type Mice treatment Chronic Treatment (Vehicle or this compound) start->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral tissue Tissue Collection (Brain) behavioral->tissue biochemical Biochemical Analysis (ELISA for Aβ40/42) tissue->biochemical histological Histological Analysis (Immunohistochemistry for Plaques and Tangles) tissue->histological end End biochemical->end histological->end

References

Application Notes and Protocols for UoS12258 Administration in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the oral administration of UoS12258, a selective positive allosteric modulator of the AMPA receptor, for conducting behavioral studies in rats. The methodologies outlined are based on published preclinical research and are intended to guide researchers in designing and executing robust in vivo experiments to assess the cognitive-enhancing properties of this compound.[1][2]

Compound Information

  • Compound Name: this compound

  • Chemical Name: N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide[1][2]

  • Mechanism of Action: Positive Allosteric Modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This compound enhances AMPA receptor-mediated synaptic transmission.[1][2][3]

Quantitative Data Summary

The following tables summarize the effective oral doses of this compound in various behavioral paradigms in rats.

Table 1: Effective Doses of this compound in the Novel Object Recognition (NOR) Test [1][2]

Dosing RegimenMinimum Effective Dose (mg/kg, p.o.)Animal Model
Acute0.3Rats with delay-induced deficits
Sub-chronic0.03Rats with delay-induced deficits

Table 2: Effective Doses of this compound in Other Cognitive Models [1][2]

Behavioral ModelEffective Dose Range (mg/kg, p.o.)Animal Model
Passive AvoidanceNot explicitly stated, but effectiveScopolamine-impaired rats
Morris Water Maze0.3 - 10Aged (22 months old) male Wistar rats

Table 3: In Vitro and In Vivo Concentrations of this compound [1][2]

ParameterConcentration
Minimum Effective Concentration (in vitro)~10 nM
Estimated Free Brain Concentration (in vivo)~15 nM

Experimental Protocols

Preparation and Administration of this compound

This protocol describes the preparation of this compound for oral administration to rats.

Materials:

  • This compound

  • 1% Methylcellulose (B11928114)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Appropriate size gavage needles for rats

  • Syringes

Procedure:

  • Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animals.

  • Prepare a 1% methylcellulose solution by slowly adding methylcellulose to distilled water while stirring continuously with a magnetic stirrer until fully dissolved.

  • Suspend the calculated amount of this compound in the 1% methylcellulose vehicle.

  • Ensure the suspension is homogenous before each administration by vortexing or stirring.

  • Administer the this compound suspension orally (p.o.) to the rats using a gavage needle. The volume of administration should be consistent across all animals (e.g., 1-5 mL/kg).

  • For sub-chronic studies, this compound was administered once daily.[4]

G cluster_prep Preparation cluster_admin Administration calc Calculate this compound Dose suspend Suspend this compound calc->suspend prep_vehicle Prepare 1% Methylcellulose prep_vehicle->suspend homogenize Homogenize Suspension suspend->homogenize administer Oral Gavage homogenize->administer

Figure 1: this compound Preparation and Administration Workflow.

Novel Object Recognition (NOR) Test

This test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[5][6][7][8]

Apparatus:

  • An open-field arena (e.g., a square box made of a non-porous material).

  • Two sets of identical objects for the familiarization phase and one novel object for the test phase. Objects should be heavy enough that the rats cannot displace them.

Procedure:

  • Habituation: On consecutive days prior to testing, habituate each rat to the empty arena for a set period (e.g., 5-10 minutes) to reduce novelty-induced stress.

  • Familiarization Trial (T1):

    • Place two identical objects in the arena.

    • Place the rat in the arena, facing the wall away from the objects.

    • Allow the rat to explore the objects for a fixed period (e.g., 3-5 minutes).

    • Record the time spent exploring each object. Exploration is typically defined as the nose being within a certain proximity (e.g., 2 cm) of the object and oriented towards it.

  • Inter-Trial Interval (ITI): Return the rat to its home cage for a specific delay period (e.g., 1 to 24 hours).

  • Test Trial (T2):

    • Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.

    • Place the rat back in the arena and allow it to explore for a fixed period (e.g., 3-5 minutes).

    • Record the time spent exploring the familiar and novel objects.

  • Data Analysis: Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Passive Avoidance Test in Scopolamine-Impaired Rats

This test evaluates fear-motivated learning and memory.[9][10][11][12]

Apparatus:

  • A two-compartment apparatus with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

Procedure:

  • Acquisition/Training Trial:

    • Place the rat in the light compartment.

    • After a short acclimatization period, the door to the dark compartment opens.

    • Rodents have a natural aversion to bright light and will typically enter the dark compartment.

    • Once the rat enters the dark compartment with all four paws, the door closes, and a mild, brief foot shock is delivered.

    • The latency to enter the dark compartment is recorded.

  • Drug Administration: Administer this compound at the desired dose. Scopolamine (a cholinergic antagonist that induces memory impairment) is typically administered prior to the retention test.

  • Retention Trial (typically 24 hours after training):

    • Place the rat back in the light compartment.

    • The door to the dark compartment is open.

    • Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.

Morris Water Maze (MWM) in Aged Rats

This test assesses spatial learning and memory.[1][4][13][14]

Apparatus:

  • A large circular pool filled with opaque water.

  • A hidden escape platform submerged just below the water surface.

  • Various extra-maze cues are placed around the room for spatial navigation.

Procedure:

  • Acquisition Phase (e.g., 4-5 days):

    • Rats are given multiple trials per day to find the hidden platform.

    • For each trial, the rat is released from a different starting position.

    • The latency to find the platform is recorded. If the rat fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

    • The rat is allowed to remain on the platform for a short period (e.g., 15-30 seconds).

  • Drug Administration: For sub-chronic studies, this compound was administered once daily for 8 days before training and on each training day (3 hours prior to each session).[4]

  • Probe Trial (typically 24 hours after the last training session):

    • The platform is removed from the pool.

    • The rat is allowed to swim freely for a fixed period (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the latency to first cross the platform location. More time in the target quadrant indicates better spatial memory.

Mechanism of Action: AMPA Receptor Positive Allosteric Modulation

This compound acts as a positive allosteric modulator of AMPA receptors. It does not activate the receptor directly but enhances the effect of the endogenous ligand, glutamate. This modulation is thought to occur by stabilizing the glutamate-bound, open-channel conformation of the receptor, thereby slowing deactivation and desensitization. The enhanced glutamatergic signaling is believed to underlie the pro-cognitive effects of this compound.[15][16][17][18]

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate ampa_receptor AMPA Receptor glutamate->ampa_receptor Binds This compound This compound This compound->ampa_receptor Modulates ion_channel Ion Channel Opening ampa_receptor->ion_channel Activates synaptic_transmission Enhanced Synaptic Transmission ion_channel->synaptic_transmission Leads to cognitive_enhancement Cognitive Enhancement synaptic_transmission->cognitive_enhancement Results in

Figure 2: Signaling Pathway of this compound Action.

References

Application Notes and Protocols for UoS12258 in Long-Term Potentiation Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data and experimental protocols related to the long-term potentiation (LTP) enhancing properties of UoS12258, a selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

Introduction

This compound is a potent and selective positive allosteric modulator of the AMPA receptor, demonstrating significant potential for cognitive enhancement.[1][2] By binding to an allosteric site on the AMPA receptor, this compound enhances its function in the presence of the endogenous ligand, glutamate. This modulation leads to an increase in synaptic strength and has been shown to improve performance in various preclinical models of learning and memory.[1][2] These notes are intended to provide researchers with the necessary information to design and execute experiments utilizing this compound for the study of synaptic plasticity and cognitive function.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound on AMPA Receptor Function

ParameterValueSpecies/Cell TypeAssayReference
Minimum Effective Concentration (in vitro)~10 nMRat (native hetero-oligomeric AMPA receptors)Whole-cell voltage-clamp electrophysiology[2]
Potentiation of AMPA-mediated currents (pEC50)5.2Not specifiedIn vitro assay
Fold increase in charge transfer (at 10 nM)1.4Rat cortical neuronsWhole-cell voltage-clamp electrophysiology[2]
Maximal potentiation of charge transfer4.1 ± 0.97-foldRat cortical neuronsWhole-cell voltage-clamp electrophysiology[2]

Table 2: In Vivo Efficacy of this compound in Cognitive Models

Behavioral TestAnimal ModelThis compound DoseAdministrationKey FindingReference
Novel Object RecognitionRat0.3 mg·kg⁻¹ (acute)Not specifiedReversal of delay-induced deficit[1][2]
Novel Object RecognitionRat0.03 mg·kg⁻¹ (sub-chronic)Not specifiedReversal of delay-induced deficit[1][2]
Passive AvoidanceScopolamine-impaired ratNot specifiedNot specifiedImproved performance[1][2]
Morris Water MazeAged ratNot specifiedNot specifiedImproved learning and retention[1][2]

Table 3: In Vivo Pharmacokinetics and Safety of this compound

ParameterValueSpeciesNotesReference
Estimated Free Brain Concentration (in vivo)~15 nMRatConcentration at which AMPA receptor-mediated synaptic transmission is enhanced[2]
Maximal Electroshock Threshold TestNo significant changes at doses below 10 mg·kg⁻¹RatAssessment of pro-convulsant liability[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and information gathered from studies involving this compound and other AMPA receptor PAMs.

In Vitro Electrophysiology: Whole-Cell Voltage-Clamp Recordings

This protocol is designed to assess the potentiation of AMPA receptor-mediated currents by this compound in cultured neurons.

1. Cell Culture:

  • Primary cortical neurons are prepared from embryonic day 18 (E18) rats.

  • Neurons are plated on poly-D-lysine-coated coverslips and maintained in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Experiments are typically performed on neurons cultured for 12-16 days.

2. Electrophysiological Recording:

  • Coverslips are transferred to a recording chamber continuously perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4).

  • Whole-cell voltage-clamp recordings are made from pyramidal-like neurons.

  • The internal pipette solution contains (in mM): 140 CsF, 10 HEPES, 1.1 EGTA, and 2 MgCl₂ (pH 7.3).

  • AMPA receptor-mediated currents are evoked by rapid application of AMPA (e.g., 10 µM) using a fast-perfusion system.

  • This compound is prepared as a stock solution in DMSO and diluted to the final desired concentration in the external solution.

  • The effect of this compound is assessed by comparing the amplitude and kinetics of AMPA-evoked currents in the absence and presence of the compound.

In Vivo Behavioral Testing

The following are generalized protocols for behavioral assays used to evaluate the cognitive-enhancing effects of this compound. Specific parameters such as drug administration timing and delay intervals should be optimized for each study.

1. Novel Object Recognition (NOR) Test:

  • Apparatus: A square open-field arena (e.g., 50 cm x 50 cm x 50 cm).

  • Habituation: Rats are habituated to the empty arena for a set period (e.g., 5-10 minutes) on consecutive days prior to testing.

  • Training (Familiarization) Phase: Two identical objects are placed in the arena, and the rat is allowed to explore for a defined period (e.g., 5 minutes).

  • Inter-trial Interval (ITI): A delay is introduced where the rat is returned to its home cage. The duration of the ITI is critical for inducing a memory deficit (e.g., 24 hours).

  • Testing Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded for a set duration (e.g., 5 minutes).

  • Data Analysis: The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

  • Drug Administration: this compound or vehicle is administered at a specified time before the training or testing phase (e.g., 30-60 minutes prior).

2. Passive Avoidance Test:

  • Apparatus: A two-compartment shuttle box with a light and a dark chamber connected by a guillotine door. The dark chamber has an electrifiable grid floor.

  • Training (Acquisition) Phase: The rat is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.

  • Retention Test: After a set interval (e.g., 24 or 48 hours), the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured.

  • Data Analysis: A longer latency to enter the dark chamber indicates better memory of the aversive stimulus.

  • Drug Administration: this compound, vehicle, or a cognitive impairing agent like scopolamine (B1681570) is administered before or after the training phase.

3. Morris Water Maze (MWM) Test:

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

  • Acquisition Phase: Rats are trained over several days (e.g., 4-5 days) with multiple trials per day to find the hidden platform from different starting locations.

  • Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds).

  • Data Analysis: Key measures include the latency to find the platform during acquisition, the time spent in the target quadrant during the probe trial, and the number of platform location crossings.

  • Drug Administration: this compound or vehicle is administered daily before the training sessions.

Signaling Pathways and Experimental Workflows

Signaling Pathway of LTP Enhancement by this compound

This compound, as an AMPA receptor PAM, is hypothesized to enhance LTP through the potentiation of downstream signaling cascades crucial for synaptic plasticity. The following diagram illustrates the proposed mechanism.

LTP_Enhancement_by_this compound cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine cluster_membrane Postsynaptic Membrane cluster_downstream Downstream Signaling Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR binds NMDAR NMDA Receptor Glutamate->NMDAR binds CaMKII CaMKII AMPAR->CaMKII Ca2+ influx PKC PKC AMPAR->PKC activates PKA PKA AMPAR->PKA activates NMDAR->CaMKII Ca2+ influx This compound This compound This compound->AMPAR potentiates CREB CREB CaMKII->CREB phosphorylates LTP LTP Enhancement CaMKII->LTP enhances PKC->CREB phosphorylates PKA->CREB phosphorylates Gene_Expression Gene Expression & Protein Synthesis CREB->Gene_Expression activates Gene_Expression->LTP leads to

Caption: this compound potentiates AMPA receptor-mediated signaling, enhancing LTP.

Experimental Workflow for In Vitro LTP Measurement

The following diagram outlines a typical workflow for assessing the effect of this compound on LTP in hippocampal slices.

In_Vitro_LTP_Workflow A Hippocampal Slice Preparation B Baseline fEPSP Recording A->B C This compound Application B->C D High-Frequency Stimulation (HFS) to induce LTP C->D E Post-HFS fEPSP Recording D->E F Data Analysis: Compare fEPSP slope potentiation E->F

Caption: Workflow for in vitro LTP experiments with this compound.

Logical Relationship in Novel Object Recognition Test

This diagram illustrates the logical flow and expected outcomes of the Novel Object Recognition test with this compound treatment.

NOR_Logic Start Training: Familiarization with two identical objects Delay Long Inter-Trial Interval (e.g., 24h) Start->Delay Test Testing: One familiar and one novel object Delay->Test Vehicle Vehicle Treatment Test->Vehicle This compound This compound Treatment Test->this compound Impaired_Memory Impaired Memory: Equal exploration of objects Vehicle->Impaired_Memory Intact_Memory Intact Memory: Preferential exploration of novel object This compound->Intact_Memory

Caption: Logic of the Novel Object Recognition test with this compound.

References

Application Notes and Protocols for Measuring the Effects of UoS12258 on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UoS12258 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a key mediator of fast excitatory synaptic transmission in the central nervous system, the AMPA receptor is a critical target for therapeutic intervention in cognitive disorders. This compound enhances AMPA receptor-mediated synaptic transmission, demonstrating pro-cognitive effects in preclinical models.[1][2] These application notes provide detailed protocols for assessing the effects of this compound on synaptic plasticity, a fundamental mechanism underlying learning and memory.

Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

This compound acts as a positive allosteric modulator, binding to a site on the AMPA receptor distinct from the glutamate (B1630785) binding site.[3] This binding potentiates receptor function in the presence of glutamate by altering the receptor's kinetics. Specifically, AMPA PAMs can decrease the rates of deactivation (channel closing) and desensitization (entry into a prolonged closed state in the continued presence of agonist), thereby prolonging the influx of cations into the postsynaptic neuron upon glutamate binding.[3] This enhancement of the synaptic current is the basis for the effects of this compound on synaptic plasticity and cognition.

Signaling Pathway of this compound-Mediated Synaptic Plasticity

UoS12258_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Dendritic Spine cluster_membrane Glutamate_vesicle Glutamate AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R activates NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R activates Ca_ion Ca²⁺ AMPA_R->Ca_ion ↑ Na⁺/Ca²⁺ influx This compound This compound This compound->AMPA_R binds allosterically NMDA_R->Ca_ion ↑ Ca²⁺ influx CaMKII CaMKII Ca_ion->CaMKII activates PKA PKA Ca_ion->PKA activates PKC PKC Ca_ion->PKC activates CaMKII->AMPA_R phosphorylates GluA1 (S831) Receptor_trafficking ↑ AMPA-R Trafficking & Insertion CaMKII->Receptor_trafficking PKA->AMPA_R phosphorylates GluA1 (S845) CREB CREB PKA->CREB activates PKA->Receptor_trafficking PKC->AMPA_R phosphorylates GluA2 (S880) Gene_expression Gene Expression (e.g., BDNF) CREB->Gene_expression LTP Long-Term Potentiation (LTP) Gene_expression->LTP Receptor_trafficking->LTP

This compound enhances AMPA receptor signaling, leading to LTP.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound.

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterValueSpeciesAssayReference
Minimum Effective Concentration (In Vitro)~10 nMRatNative hetero-oligomeric AMPA receptors[1][2]
Estimated Free Brain Concentration (In Vivo)~15 nMRatEnhancement of AMPA receptor-mediated synaptic transmission[1][2]

Table 2: In Vivo Efficacy of this compound in the Novel Object Recognition (NOR) Test

Dosing RegimenMinimum Effective DoseSpeciesEffectReference
Acute0.3 mg·kg⁻¹RatReversal of delay-induced deficit[1][2]
Sub-chronic0.03 mg·kg⁻¹RatReversal of delay-induced deficit[1][2]

Experimental Protocols

Protocol 1: Electrophysiological Measurement of Long-Term Potentiation (LTP) in Rat Hippocampal Slices

This protocol describes the induction and recording of LTP in the CA1 region of the hippocampus, a standard method to assess synaptic plasticity.

Materials:

  • This compound

  • Adult male Sprague-Dawley or Wistar rats

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgSO₄.

  • Dissection buffer (ice-cold, high sucrose)

  • Vibratome

  • Submerged recording chamber

  • Bipolar stimulating electrode

  • Glass recording microelectrode (filled with aCSF)

  • Amplifier and data acquisition system

Procedure:

  • Slice Preparation:

    • Anesthetize the rat and decapitate.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) dissection buffer.

    • Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibratome.

    • Transfer slices to an interface chamber containing aCSF and allow them to recover for at least 1 hour at room temperature, continuously bubbled with 95% O₂/5% CO₂.

  • Recording Setup:

    • Transfer a single slice to the submerged recording chamber perfused with oxygenated aCSF at 30-32°C.

    • Place a bipolar stimulating electrode in the stratum radiatum to stimulate the Schaffer collateral afferents.

    • Place a glass recording microelectrode in the stratum radiatum of the CA1 region to record the field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Deliver single baseline stimuli (0.1 ms (B15284909) duration) every 30 seconds at an intensity that elicits an fEPSP of 30-40% of the maximal response.

    • Record a stable baseline for at least 20 minutes.

  • LTP Induction and this compound Application:

    • Apply this compound at the desired concentration (e.g., 10 nM, 100 nM, 1 µM) to the perfusion bath and allow it to equilibrate for 20 minutes.

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds).

  • Post-LTP Recording:

    • Continue recording fEPSPs for at least 60 minutes post-HFS, using the same baseline stimulation parameters.

    • The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.

Experimental Workflow for LTP Measurement

LTP_Workflow start Start slice_prep Prepare Hippocampal Slices start->slice_prep recovery Slice Recovery (≥1 hr) slice_prep->recovery setup Transfer Slice to Recording Chamber & Position Electrodes recovery->setup baseline Record Stable Baseline fEPSPs (20 min) setup->baseline drug_app Apply this compound baseline->drug_app ltp_induction Induce LTP (High-Frequency Stimulation) drug_app->ltp_induction post_ltp Record Post-LTP fEPSPs (≥60 min) ltp_induction->post_ltp analysis Analyze Data: Calculate % Potentiation of fEPSP Slope post_ltp->analysis end_node End analysis->end_node

Workflow for assessing this compound's effect on LTP.
Protocol 2: Novel Object Recognition (NOR) Test in Rats

The NOR test is a behavioral assay used to evaluate recognition memory.

Materials:

  • This compound

  • Adult male Sprague-Dawley or Wistar rats

  • Open-field arena (e.g., 50 cm x 50 cm x 40 cm)

  • Two sets of identical objects (e.g., plastic cubes, metal cylinders) that are heavy enough not to be displaced by the rats.

  • Video recording and analysis software

Procedure:

  • Habituation:

    • Handle the rats for 5 minutes daily for 3 days prior to the experiment.

    • On the day before the test, allow each rat to explore the empty open-field arena for 10 minutes.

  • Training (Familiarization) Phase:

    • Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose (e.g., 0.03, 0.1, 0.3 mg·kg⁻¹) 30 minutes before the training phase.

    • Place two identical objects in opposite corners of the arena.

    • Place the rat in the center of the arena and allow it to explore the objects for 5 minutes.

    • Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.

  • Retention Interval:

    • Return the rat to its home cage for a specified retention interval (e.g., 24 hours).

  • Testing Phase:

    • Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.

    • Place the rat back in the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

  • Data Analysis:

    • Calculate the Discrimination Index (DI) using the formula: DI = (T_novel - T_familiar) / (T_novel + T_familiar)

    • A positive DI indicates a preference for the novel object and successful recognition memory.

    • Compare the DI between the this compound-treated groups and the vehicle control group.

Experimental Workflow for the Novel Object Recognition Test

NOR_Workflow start Start habituation Habituation to Arena start->habituation dosing Administer this compound or Vehicle habituation->dosing training Training Phase: Explore Two Identical Objects dosing->training retention Retention Interval (e.g., 24h) training->retention testing Testing Phase: Explore Familiar & Novel Object retention->testing analysis Data Analysis: Calculate Discrimination Index testing->analysis end_node End analysis->end_node

Workflow for assessing this compound's effect on recognition memory.

Conclusion

These application notes provide a framework for investigating the effects of the AMPA receptor positive allosteric modulator this compound on synaptic plasticity. The provided protocols for LTP electrophysiology and the novel object recognition test are robust methods to quantify the impact of this compound on synaptic function and cognitive performance. The summarized quantitative data and the signaling pathway diagram offer a comprehensive overview of the compound's mechanism and efficacy. These resources are intended to facilitate further research and development of this compound as a potential therapeutic agent for cognitive enhancement.

References

Application Notes and Protocols for UoS12258 in Models of Cognitive Impairment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

UoS12258 is a novel, potent, and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] AMPA receptors mediate the majority of fast excitatory synaptic transmission in the central nervous system, and their modulation represents a promising therapeutic strategy for cognitive enhancement. This compound has demonstrated efficacy in preclinical models of cognitive impairment, suggesting its potential for the treatment of conditions such as schizophrenia and Alzheimer's disease.[1] These application notes provide a summary of the key findings and detailed protocols for the use of this compound in relevant animal models.

Mechanism of Action

This compound acts as a positive allosteric modulator at AMPA receptors. This means that it does not activate the receptor directly but enhances the effect of the endogenous ligand, glutamate. It binds to an allosteric site on the receptor complex, which slows the receptor's deactivation and desensitization, thereby prolonging the synaptic current mediated by AMPA receptor activation. This enhancement of AMPA receptor function is believed to underlie the cognitive-enhancing effects of this compound.

Signaling Pathway

The potentiation of AMPA receptors by this compound is hypothesized to initiate a downstream signaling cascade that is crucial for synaptic plasticity, learning, and memory. Upon enhanced activation, AMPA receptors, particularly those permeable to calcium (Ca2+), allow an influx of Ca2+ into the postsynaptic neuron. This leads to the activation of key intracellular signaling molecules, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA). These kinases, in turn, can phosphorylate various substrates, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in synaptic strengthening and the formation of long-term memories.

This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds This compound This compound This compound->AMPAR Potentiates Ca2+ Ca2+ AMPAR->Ca2+ Influx CaMKII CaMKII Ca2+->CaMKII Activates PKA PKA Ca2+->PKA Activates CREB CREB CaMKII->CREB Phosphorylates PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (Synaptic Plasticity) pCREB->Gene_Expression Promotes

Caption: Proposed signaling pathway for this compound.

In Vitro and In Vivo Efficacy

This compound has been characterized in a series of in vitro and in vivo studies, demonstrating its potency and efficacy in models of cognitive impairment.

Assay/ModelKey FindingsReference
In Vitro Electrophysiology Minimum effective concentration of ~10 nM at rat native hetero-oligomeric AMPA receptors.[1]
In Vivo Microdialysis Enhanced AMPA receptor-mediated synaptic transmission at an estimated free brain concentration of ~15 nM.[1]
Novel Object Recognition (Rat) Reversed a delay-induced deficit after acute and sub-chronic dosing. Minimum effective dose reduced from 0.3 to 0.03 mg·kg⁻¹ with sub-chronic dosing.[1]
Passive Avoidance (Scopolamine-impaired Rat) Improved performance in scopolamine-impaired rats.[1]
Morris Water Maze (Aged Rat) Improved performance in learning and retention in aged rats.[1]

Experimental Protocols

The following are detailed protocols for key behavioral assays used to evaluate the efficacy of this compound in rodent models of cognitive impairment. These protocols are based on standard methodologies and should be adapted to specific laboratory conditions and ethical guidelines.

Novel Object Recognition (NOR) Test in Rats

This test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[2][3][4][5]

Apparatus:

  • An open-field arena (e.g., 60 cm x 60 cm x 60 cm) made of a non-porous material for easy cleaning.[4]

  • A set of objects that are similar in size but differ in shape and texture. The objects should be heavy enough that the rats cannot displace them.

Procedure:

  • Habituation:

    • On three consecutive days, place each rat in the empty arena for 5-10 minutes to allow for habituation to the environment.[3][6]

  • Training (Familiarization) Trial:

    • Place two identical objects in opposite corners of the arena.

    • Place a rat in the center of the arena and allow it to explore freely for a set period (e.g., 3-5 minutes).[5]

    • The time spent exploring each object (nosing or touching the object with the vibrissae) is recorded.

  • Retention Interval:

    • Return the rat to its home cage for a defined period (e.g., 1 to 24 hours). This compound or vehicle is typically administered before the training or testing trial, depending on the study design.

  • Testing Trial:

    • Replace one of the familiar objects with a novel object.

    • Place the rat back in the arena and record the time spent exploring the familiar and novel objects for a set period (e.g., 3-5 minutes).

  • Data Analysis:

    • Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).[4] A higher DI indicates better recognition memory.

NOR_Workflow cluster_day1_3 Days 1-3 cluster_day4 Day 4 Habituation Habituation (Empty Arena) Training Training (Two Identical Objects) Habituation->Training Retention Retention Interval (Drug Administration) Training->Retention Testing Testing (One Familiar, One Novel Object) Retention->Testing Analysis Data Analysis (Discrimination Index) Testing->Analysis

Caption: Workflow for the Novel Object Recognition test.
Passive Avoidance Test in Scopolamine-Impaired Rats

This fear-motivated test assesses learning and memory by measuring the latency of a rat to enter a dark compartment where it previously received an aversive stimulus.[7][8][9] Scopolamine (B1681570), a muscarinic antagonist, is used to induce a cognitive deficit.

Apparatus:

  • A two-compartment shuttle box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.[10]

Procedure:

  • Acquisition Trial:

    • Place the rat in the light compartment. After a brief habituation period (e.g., 60 seconds), the guillotine door is opened.

    • When the rat enters the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • The latency to enter the dark compartment is recorded.

  • Drug Administration:

    • Administer scopolamine (e.g., 0.5-1.0 mg·kg⁻¹, i.p.) to induce a cognitive deficit, typically 30 minutes before the acquisition or retention trial.

    • Administer this compound or vehicle at a specified time before scopolamine or the behavioral test.

  • Retention Trial:

    • 24 hours after the acquisition trial, place the rat back in the light compartment.

    • Open the guillotine door and measure the step-through latency to enter the dark compartment (up to a maximum cut-off time, e.g., 300 seconds).

  • Data Analysis:

    • A longer step-through latency in the retention trial is indicative of better memory of the aversive event.

Morris Water Maze (MWM) Test in Aged Rats

The MWM is a test of spatial learning and memory in which rats must learn the location of a hidden escape platform in a circular pool of opaque water, using distal visual cues.[11][12][13][14][15]

Apparatus:

  • A large circular pool (e.g., 1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint.[11]

  • An escape platform submerged just below the water surface.

  • Various distal visual cues placed around the room.

Procedure:

  • Acquisition Training:

    • Conduct training for several consecutive days (e.g., 5 days) with multiple trials per day (e.g., 4 trials).

    • In each trial, release the rat into the pool from one of four quasi-random start locations, facing the pool wall.

    • Allow the rat to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.[11]

    • Record the escape latency (time to find the platform) and the swim path.

  • Probe Trial:

    • 24 hours after the last training session, remove the platform from the pool.

    • Allow the rat to swim freely for a set period (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.

  • Drug Administration:

    • This compound or vehicle is typically administered daily before the first training trial.

  • Data Analysis:

    • During acquisition, a decrease in escape latency over days indicates learning.

    • In the probe trial, a preference for the target quadrant and more frequent crossings of the platform location indicate better spatial memory.

Safety and Handling

This compound is a research compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information. All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and international guidelines for the humane care and use of laboratory animals.

Conclusion

This compound is a promising AMPA receptor positive allosteric modulator with demonstrated pro-cognitive effects in established animal models of cognitive impairment. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds. Careful experimental design and adherence to standardized procedures are crucial for obtaining reliable and reproducible data.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UoS12258 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a member of the ionotropic glutamate (B1630785) receptor family, AMPA receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system. This compound enhances AMPA receptor-mediated synaptic transmission, making it a valuable tool for studying synaptic plasticity, cognition, and neurological disorders.[1] These application notes provide recommended concentrations, detailed protocols for key in vitro assays, and an overview of the relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data for this compound in various in vitro assays.

Table 1: Potency and Efficacy of this compound

ParameterValueAssay SystemReference
pEC505.2Potentiation of AMPA-mediated currents in vitroR&D Systems
Minimum Effective Concentration~10 nMRat native hetero-oligomeric AMPA receptors[1]

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeRecommended Concentration RangeNotes
Electrophysiology (Patch Clamp)10 nM - 1 µMTo assess the potentiation of glutamate-evoked currents.
Calcium Imaging100 nM - 10 µMTo measure intracellular calcium influx following AMPA receptor activation.
Receptor Binding Assays1 nM - 1 µMTo determine binding affinity and kinetics (specific radioligand required).

Signaling Pathway

This compound acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate. This potentiation is thought to occur by stabilizing the open conformation of the ion channel, thereby increasing the influx of sodium (Na+) and calcium (Ca2+) ions into the postsynaptic neuron. This enhanced cation influx leads to a greater depolarization of the postsynaptic membrane, strengthening synaptic transmission. The influx of calcium, in particular, can activate various downstream signaling cascades, including those involving CaMKII and Protein Kinase C (PKC), which are crucial for synaptic plasticity phenomena like Long-Term Potentiation (LTP).

AMPA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Glutamate Na_ion Na+ AMPA_R->Na_ion Influx Ca_ion Ca2+ AMPA_R->Ca_ion Influx This compound This compound This compound->AMPA_R Allosteric Modulation CaMKII CaMKII LTP Synaptic Plasticity (LTP) CaMKII->LTP PKC PKC PKC->LTP Ca_ion->CaMKII Activation Ca_ion->PKC Activation

Caption: this compound enhances AMPA receptor signaling.

Experimental Protocols

Electrophysiological Assessment of this compound Activity

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the potentiation of glutamate-evoked currents by this compound in cultured neurons or brain slices.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) or acute brain slices

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4

  • Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine, pH 7.2

  • Glutamate solution (1 mM in external solution)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Prepare a fresh dilution of this compound in the external solution to the desired final concentration (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO at the same final concentration).

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Voltage-clamp the neuron at -70 mV.

  • Obtain a stable baseline recording of the holding current.

  • Apply a brief pulse of glutamate (e.g., 1-2 ms) using a fast perfusion system and record the evoked inward current. Repeat this every 30-60 seconds to establish a stable baseline response.

  • Perfuse the this compound or vehicle solution over the neuron for 2-5 minutes.

  • While continuing to perfuse with the this compound or vehicle solution, apply another brief pulse of glutamate and record the evoked current.

  • Wash out the this compound or vehicle solution by perfusing with the external solution for 5-10 minutes and re-test the glutamate-evoked current to assess reversibility.

  • Analyze the peak amplitude and decay kinetics of the glutamate-evoked currents before, during, and after this compound application.

Electrophysiology_Workflow Start Prepare Cells and Solutions Establish_Recording Establish Whole-Cell Recording Start->Establish_Recording Baseline_Glutamate Record Baseline Glutamate-Evoked Currents Establish_Recording->Baseline_Glutamate Apply_this compound Apply this compound or Vehicle Baseline_Glutamate->Apply_this compound Test_Glutamate Record Glutamate-Evoked Currents with this compound Apply_this compound->Test_Glutamate Washout Washout Test_Glutamate->Washout Final_Glutamate Record Glutamate-Evoked Currents after Washout Washout->Final_Glutamate Analyze Analyze Data Final_Glutamate->Analyze Calcium_Imaging_Workflow Start Plate and Culture Cells Load_Dye Load with Calcium Indicator (e.g., Fluo-4 AM) Start->Load_Dye Wash_Cells Wash Cells Load_Dye->Wash_Cells Apply_this compound Incubate with this compound or Vehicle Wash_Cells->Apply_this compound Baseline_Fluorescence Acquire Baseline Fluorescence Apply_this compound->Baseline_Fluorescence Stimulate Stimulate with Glutamate and Record Fluorescence Baseline_Fluorescence->Stimulate Analyze Analyze Calcium Response Stimulate->Analyze

References

Troubleshooting & Optimization

UoS12258 Technical Support Center: Solubility and Vehicle Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility and vehicle preparation of UoS12258 for experimental use. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during the handling and administration of this AMPA receptor positive allosteric modulator.

Solubility Data

This compound is a hydrophobic compound with limited aqueous solubility. The primary solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO33.44100

Vehicle Preparation Protocols

Detailed experimental protocols for the preparation of this compound vehicles for both in vitro and in vivo studies are provided below.

In Vitro Vehicle Preparation

For most cell-based assays, this compound should first be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM). This stock solution should then be serially diluted in the appropriate cell culture medium to the final desired concentration.

Key Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1]

Experimental Workflow for In Vitro Solution Preparation

in_vitro_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_prep Dissolve this compound in 100% DMSO stock_sol High-Concentration Stock (10-100 mM) stock_prep->stock_sol Vortex/Sonicate serial_dilution Serially dilute stock in cell culture medium stock_sol->serial_dilution Use stock for dilution final_solution Final Working Solution (DMSO < 0.5%) serial_dilution->final_solution in_vivo_workflow cluster_vehicle Vehicle Preparation cluster_suspension Suspension Formulation prep_hec Prepare 0.5% HEC in purified water add_tween Add 0.1% Polysorbate 80 prep_hec->add_tween Cool to RT add_to_vehicle Add this compound to vehicle with stirring add_tween->add_to_vehicle Use as vehicle weigh_compound Weigh and triturate This compound weigh_compound->add_to_vehicle final_suspension Homogenous Suspension add_to_vehicle->final_suspension signaling_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling AMPA_R AMPA Receptor Ca_influx Ca2+ Influx AMPA_R->Ca_influx Channel Opening Glutamate Glutamate Glutamate->AMPA_R Binds to orthosteric site This compound This compound This compound->AMPA_R Binds to allosteric site Synaptic_Plasticity Synaptic Plasticity (LTP) Ca_influx->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement

References

Technical Support Center: UoS12258 Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing UoS12258 in animal models. The information is intended for scientists and drug development professionals to anticipate and address potential issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a PAM, it does not activate the AMPA receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. This modulation can potentiate synaptic transmission. This compound has been investigated for its potential as a cognitive enhancer.[1]

Q2: What are the known potential side effects of this compound in animal models?

A2: Preclinical studies with this compound have shown that at doses below 10 mg/kg in rats, it did not produce significant changes in the maximal electroshock threshold test, suggesting a limited risk of seizures at these therapeutic doses.[1] However, as a member of the AMPA receptor PAM class, higher doses or "high-impact" modulators can be associated with central nervous system (CNS) related side effects. These may include motor coordination disruptions, convulsions, and potential neurotoxicity at sufficiently high doses.[2][3][4]

Q3: Are there different classes of AMPA receptor PAMs with varying side effect profiles?

A3: Yes, AMPA receptor PAMs can be broadly categorized into "low-impact" and "high-impact" potentiators.[2] High-impact PAMs produce more robust increases in AMPA receptor activation and are more likely to cause adverse effects like convulsions and neurotoxicity at higher doses.[2] Low-impact PAMs generally have a wider therapeutic window with fewer adverse effects.[2] The specific classification of this compound as low or high impact is not explicitly stated in the available literature, but its favorable profile in the maximal electroshock threshold test at therapeutic doses is a positive indicator.[1]

Troubleshooting Guides

Issue 1: Unexplained Seizure Activity or Convulsions

Potential Cause: Excessive AMPA receptor potentiation due to high dosage or unforeseen drug-drug interactions. High-impact AMPA PAMs, in particular, can lead to excitotoxicity and convulsions.[2][5]

Troubleshooting Steps:

  • Verify Dosage: Double-check all dose calculations and the concentration of the dosing solution.

  • Review Dosing Regimen: If using a sub-chronic dosing schedule, consider if drug accumulation could be leading to suprotherapeutic exposure.

  • Assess Animal Health: Ensure that the animal model does not have a pre-existing condition that would lower the seizure threshold.

  • Dose De-escalation: Reduce the dose of this compound in a pilot study to determine a non-convulsive dose range.

  • Pharmacokinetic Analysis: If possible, measure plasma and brain concentrations of this compound to correlate exposure with the observed effects.

Issue 2: Motor Impairment or Ataxia

Potential Cause: Disruption of motor coordination is a known side effect of some AMPA receptor PAMs.[2][3] This can be due to off-target effects or excessive modulation of AMPA receptors in the cerebellum or other motor control centers.

Troubleshooting Steps:

  • Behavioral Assessment: Utilize a rotarod test or similar motor coordination assay to quantify the deficit.

  • Dose-Response Relationship: Establish a dose-response curve for the motor effects to identify a therapeutic window where cognitive enhancement is observed without significant motor impairment.

  • Control for Sedation: Differentiate between motor impairment and general sedation. An open-field test can help assess general activity levels.

  • Vehicle Control: Ensure that the vehicle used for drug administration is not contributing to the observed effects.

Data on Potential Side Effects

The following tables summarize potential quantitative data that could be generated during preclinical safety and toxicology studies of an AMPA receptor PAM like this compound. This data is illustrative and based on typical findings for this class of compounds.

Table 1: Effects of this compound on Motor Coordination (Rotarod Test)

Dose (mg/kg, p.o.)Latency to Fall (seconds)Observations
Vehicle180 ± 15No observable motor deficits.
1175 ± 20No significant effect on motor coordination.
3160 ± 25Slight, non-significant decrease in latency.
10120 ± 30Significant decrease in latency to fall, indicating potential motor impairment.
3060 ± 20**Pronounced motor impairment and ataxia observed.
p<0.05, **p<0.01 compared to vehicle

Table 2: Neurobehavioral Observations in Rats Following Acute Dosing with this compound

Dose (mg/kg, i.p.)HyperactivityStereotypySeizures/Convulsions
VehicleAbsentAbsentAbsent
3AbsentAbsentAbsent
10Mild, transientAbsentAbsent
30ModeratePresentPresent in 2/10 animals
100SevereSeverePresent in 8/10 animals

Experimental Protocols

Maximal Electroshock Seizure Threshold (MEST) Test

Objective: To assess the pro-convulsant or anti-convulsant potential of a compound by determining the electrical stimulus required to induce a tonic hindlimb extension seizure.

Materials:

  • Rodent corneal electrodes

  • A constant-current electroshock device

  • Electrode solution (e.g., 0.9% saline)

  • Test compound (this compound) and vehicle

Procedure:

  • Administer this compound or vehicle to the test animals (e.g., mice or rats) at various doses.

  • At the time of expected peak effect, apply the corneal electrodes, moistened with saline, to the corneas of the animal.

  • Deliver a brief electrical stimulus (e.g., 60 Hz, 0.2 seconds).

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • The intensity of the electrical current is varied between animals to determine the threshold for seizure induction in at least 50% of the animals (the CS50 value).

  • An increase in the CS50 value indicates an anti-convulsant effect, while a decrease suggests a pro-convulsant effect.

Passive Avoidance Test

Objective: To evaluate the effect of a compound on learning and memory.

Materials:

  • Passive avoidance apparatus (a two-chambered box with a light and dark compartment, separated by a guillotine door, with an electrified grid floor in the dark compartment)

  • Test compound (this compound) and vehicle

Procedure:

  • Acquisition Phase:

    • Administer this compound or vehicle to the rats.

    • Place the rat in the light compartment of the apparatus.

    • After a brief habituation period, the guillotine door is opened.

    • When the rat enters the dark compartment (which they are naturally inclined to do), the door is closed, and a mild foot shock is delivered through the grid floor.

    • The latency to enter the dark compartment is recorded.

  • Retention Phase (typically 24 hours later):

    • The rat is again placed in the light compartment.

    • The guillotine door is opened, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds).

    • A longer latency to enter the dark compartment is interpreted as successful memory of the aversive stimulus.

Visualizations

AMPA_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R binds to orthosteric site Ion_Channel Ion Channel AMPA_R->Ion_Channel opens This compound This compound This compound->AMPA_R binds to allosteric site Depolarization Depolarization Ion_Channel->Depolarization Na+ influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Depolarization->Downstream

Caption: Simplified signaling pathway of this compound as an AMPA receptor positive allosteric modulator.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Animal_Groups Randomize Animal Groups (Vehicle, this compound doses) Dose_Prep Prepare Dosing Solutions Animal_Groups->Dose_Prep Dosing Administer Compound (e.g., i.p., p.o.) Dose_Prep->Dosing Behavioral_Test Behavioral Assessment (e.g., Passive Avoidance) Dosing->Behavioral_Test Safety_Test Safety Assessment (e.g., Rotarod, MEST) Dosing->Safety_Test Data_Collection Collect and Record Data Behavioral_Test->Data_Collection Safety_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Report Generate Report Stats->Report

Caption: General experimental workflow for preclinical evaluation of this compound in animal models.

References

Technical Support Center: UoS12258 Cognitive Enhancement Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing UoS12258 to investigate cognitive enhancement. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Unlike direct agonists, this compound does not activate the AMPA receptor on its own. Instead, it binds to an allosteric site on the receptor, enhancing the effects of the endogenous ligand, glutamate. This potentiation of AMPA receptor-mediated synaptic transmission is the primary mechanism underlying its cognitive-enhancing properties.[1][2]

Q2: What are the recommended starting doses for in vitro and in vivo experiments?

A2: Based on preclinical studies, a minimum effective concentration of approximately 10 nM has been observed in vitro.[1] For in vivo studies in rats, an estimated free brain concentration of around 15 nM is effective for enhancing AMPA receptor-mediated synaptic transmission.[1] The minimum effective dose in the novel object recognition test in rats was found to be 0.3 mg/kg for acute dosing and was reduced to 0.03 mg/kg with sub-chronic dosing.[1]

Q3: What are the potential side effects or off-target effects of this compound?

A3: High doses of AMPA receptor PAMs can lead to motor coordination disruptions, convulsions, and neurotoxicity due to excessive glutamatergic signaling.[3] However, this compound did not produce significant changes in the maximal electroshock threshold test at doses below 10 mg/kg in rats, suggesting a favorable safety profile at effective cognitive-enhancing doses.[1] It is crucial to conduct careful dose-response studies to identify the therapeutic window.

Q4: How does this compound compare to other AMPA receptor PAMs?

A4: this compound has shown superior cognitive-enhancing properties in several rat behavioral models compared to other AMPA receptor modulators that have entered clinical evaluation.[1] It is classified as a high-impact AMPA PAM, which can produce more robust increases in AMPA receptor activation compared to low-impact PAMs.[3]

Troubleshooting Guides

In Vitro Electrophysiology

Issue 1: No observable potentiation of AMPA receptor currents.

  • Question: You are applying this compound to neuronal slices but do not observe an enhancement of AMPA-mediated currents. What are the possible causes and solutions?

  • Answer:

    • Concentration: Ensure the concentration of this compound is within the effective range (starting around 10 nM).[1] Prepare fresh dilutions for each experiment.

    • Agonist Presence: this compound is a positive allosteric modulator and requires the presence of an AMPA receptor agonist (like glutamate) to exert its effect.[2] Ensure your experimental design includes agonist application.

    • Receptor Subunit Composition: The effects of AMPA PAMs can be dependent on the subunit composition of the AMPA receptors in your preparation.[3] The reported efficacy of this compound was observed at native hetero-oligomeric AMPA receptors in rats.[1]

    • Compound Stability: Verify the stability and purity of your this compound compound. Improper storage can lead to degradation.

Issue 2: Observing excitotoxicity or cell death in culture.

  • Question: After application of this compound to primary neuronal cultures, you observe signs of excitotoxicity. How can this be mitigated?

  • Answer:

    • Dose Reduction: This is a primary indication of excessive AMPA receptor activation. Reduce the concentration of this compound in your experiments.

    • Incubation Time: Shorten the duration of exposure to the compound.

    • Culture Conditions: Ensure your neuronal cultures are healthy and not under other stressors that could lower their threshold for excitotoxicity.

In Vivo Behavioral Studies

Issue 3: High variability in behavioral results.

  • Question: Your behavioral experiments with this compound are showing high inter-animal variability. What are some strategies to reduce this?

  • Answer:

    • Habituation: Ensure all animals are properly habituated to the testing environment and handling procedures for at least one week prior to the experiment.[4]

    • Stress Reduction: Stress can significantly impact cognitive performance. Minimize environmental stressors such as noise and inconsistent lighting. The timing of testing and the order of behavioral assays should be consistent.[4][5]

    • Animal Health: Use healthy animals of a consistent age and genetic background.

    • Dosing Regimen: Ensure accurate and consistent administration of this compound. The route and timing of administration should be strictly controlled.

Issue 4: Inverted U-shaped dose-response curve.

  • Question: You observe that increasing the dose of this compound beyond a certain point leads to a decrease in cognitive performance. Why does this happen and how should you proceed?

  • Answer:

    • Explanation: This phenomenon, known as an inverted U-shaped dose-response relationship, is common with cognitive enhancers.[6] The initial increase in performance is due to the desired pharmacological effect. However, at higher doses, off-target effects, overstimulation of the system, or the induction of anxiety-like behaviors can impair cognitive function.

    • Action: This highlights the critical importance of a thorough dose-response study. You have likely identified the upper limit of the therapeutic window. Subsequent experiments should utilize doses within the ascending part of the curve to ensure you are observing the pro-cognitive effects.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterValueSpeciesAssay
Minimum Effective Concentration (In Vitro)~10 nMRatNative hetero-oligomeric AMPA receptors
Estimated Free Brain Concentration (In Vivo)~15 nMRatSynaptic Transmission Enhancement
Minimum Effective Dose (Acute)0.3 mg/kgRatNovel Object Recognition
Minimum Effective Dose (Sub-chronic)0.03 mg/kgRatNovel Object Recognition

Table 2: Behavioral Models Demonstrating this compound Efficacy

Behavioral ModelEffect of this compoundAnimal Model
Novel Object RecognitionReversal of delay-induced deficitRat
Passive AvoidanceImprovement in scopolamine-impaired performanceRat
Water MazeImprovement in learning and retentionAged Rat

Experimental Protocols

Protocol 1: In Vitro Electrophysiological Recording in Rat Hippocampal Slices
  • Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from adult male Sprague-Dawley rats in ice-cold artificial cerebrospinal fluid (aCSF).

  • Recovery: Allow slices to recover for at least 1 hour in a submerged chamber containing aCSF continuously bubbled with 95% O2 / 5% CO2 at room temperature.

  • Recording: Transfer a single slice to a recording chamber and perfuse with aCSF at a constant rate. Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.

  • Baseline Recording: Record baseline AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating Schaffer collaterals.

  • This compound Application: Bath-apply this compound at the desired concentration (e.g., 10 nM, 100 nM, 1 µM) for a set duration.

  • Post-application Recording: Record EPSCs in the presence of this compound and after washout.

  • Data Analysis: Analyze the amplitude and decay kinetics of the EPSCs before, during, and after this compound application to quantify the potentiation effect.

Protocol 2: Novel Object Recognition (NOR) Task in Rats
  • Habituation: Individually habituate rats to an open-field arena (e.g., 40x40x40 cm) for 5-10 minutes daily for 3 days.

  • Training (Familiarization) Phase:

    • Administer this compound or vehicle at the predetermined dose and time before the training session.

    • Place two identical objects in the arena and allow the rat to explore freely for a set period (e.g., 5 minutes).

    • Record the time spent exploring each object.

  • Inter-trial Interval: Return the rat to its home cage for a specific delay period (e.g., 24 hours) to induce a memory deficit.

  • Testing Phase:

    • Replace one of the familiar objects with a novel object.

    • Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).

    • Record the time spent exploring the familiar and novel objects.

  • Data Analysis: Calculate a discrimination index (e.g., (time with novel object - time with familiar object) / (total exploration time)). A higher index in the this compound-treated group indicates enhanced memory.

Mandatory Visualization

AMPA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds to orthosteric site Na_ion Na+ Influx AMPA_R->Na_ion Channel Opening This compound This compound This compound->AMPA_R Binds to allosteric site Depolarization Depolarization Na_ion->Depolarization LTP Long-Term Potentiation Depolarization->LTP Cognitive_Enhancement Cognitive Enhancement LTP->Cognitive_Enhancement

Caption: this compound enhances AMPA receptor signaling for cognitive improvement.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Dose_Selection Dose-Response Pilot Study (e.g., 0.01 - 10 mg/kg) Animal_Model->Dose_Selection Behavioral_Paradigm Choose Behavioral Assay (e.g., Novel Object Recognition) Dose_Selection->Behavioral_Paradigm Habituation Habituation to Testing Environment Behavioral_Paradigm->Habituation Drug_Administration Administer this compound or Vehicle Habituation->Drug_Administration Training Training/ Familiarization Phase Drug_Administration->Training Retention_Interval Retention Interval Training->Retention_Interval Testing Testing Phase Retention_Interval->Testing Data_Collection Record Behavioral Metrics (e.g., Exploration Time) Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Collection->Statistical_Analysis Interpretation Interpret Results & Draw Conclusions Statistical_Analysis->Interpretation

Caption: Workflow for assessing cognitive enhancement with this compound.

References

UoS12258 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of UoS12258, a positive allosteric modulator of AMPA receptors.

Frequently Asked Questions (FAQs)

Q1: How should the solid form of this compound be stored for maximum stability?

For long-term storage, the solid form of this compound should be stored at -20°C.[1][2] For short-term storage, such as days to weeks, it can be kept at 0-4°C.[2] The compound is considered stable for at least four years when stored appropriately.[3] It is shipped as a non-hazardous chemical at ambient temperature and this is suitable for the duration of shipping and customs.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][3] It is soluble in DMSO up to 100 mM (33.44 mg/mL).[1] It can also be dissolved in ethanol (B145695) at a concentration of 1 mg/ml.[3]

Q3: How should I store stock solutions of this compound?

Stock solutions of this compound should be stored at -20°C for long-term use (months to years).[2] For short-term use (days to weeks), stock solutions can be stored at 0-4°C.[2]

Q4: Is this compound sensitive to degradation?

The product should be stored in a dry, dark place, suggesting potential sensitivity to light and moisture over the long term.[2] While specific degradation pathways are not detailed, proper storage is crucial to maintain the compound's integrity, which has a purity of ≥98% as determined by HPLC.[1]

Data Summary

Table 1: Recommended Solvents and Maximum Concentrations
SolventMax Concentration (mM)Max Concentration (mg/mL)
DMSO10033.44[1]
EthanolNot specified1[3]
Table 2: Storage Conditions and Stability
FormatStorage TemperatureDurationStability
Solid-20°CLong-term (months to years)≥ 4 years[2][3]
Solid0-4°CShort-term (days to weeks)Stable[2]
Stock Solution-20°CLong-term (months)Stable[2]
Stock Solution0-4°CShort-term (days to weeks)Stable[2]

Troubleshooting Guide

Q5: My this compound solution appears cloudy or shows precipitation. What should I do?

Cloudiness or precipitation can occur if the solubility limit is exceeded or if the compound is not fully dissolved.

  • Warm the solution: Gently warm the solution to 37°C to aid dissolution.

  • Sonicate: Use a sonicator bath to break up any precipitate and facilitate dissolving.

  • Verify concentration: Ensure your stock concentration does not exceed the maximum solubility in the chosen solvent (e.g., 100 mM in DMSO).[1]

  • Aqueous buffer issues: this compound has low aqueous solubility. When diluting a DMSO stock into an aqueous buffer, ensure the final DMSO concentration is sufficient to maintain solubility and perform dilutions serially.

Q6: I am observing a decrease in the activity of this compound in my experiments. What could be the cause?

A loss of activity may indicate compound degradation or improper handling.

  • Improper Storage: Confirm that both solid compound and stock solutions have been stored at the recommended temperatures and protected from light.[2]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your stock solution, as this can lead to degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes.

  • Purity Check: If degradation is suspected, the purity of the compound can be verified using High-Performance Liquid Chromatography (HPLC).[1]

Experimental Protocols & Workflows

Protocol: Preparation of a 10 mM DMSO Stock Solution
  • Weigh the Compound: Accurately weigh out the desired mass of solid this compound (Molecular Weight: 334.41 g/mol ).[1]

  • Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO:

    • Volume (mL) = [Mass (mg) / 334.41 ( g/mol )] / [10 (mmol/L)] * 1000

    • For 1 mg of this compound, you will need 0.3 mL of DMSO to make a 10 mM solution.[1]

  • Dissolve: Add the calculated volume of high-purity DMSO to the vial containing the solid this compound.

  • Ensure Complete Dissolution: Vortex the solution and, if necessary, gently warm or sonicate until all solid material is dissolved.

  • Storage: Store the stock solution in appropriately labeled, single-use aliquots at -20°C.[2]

G This compound Stock Solution Workflow cluster_prep Preparation cluster_storage Storage & Use weigh Weigh Solid this compound calc Calculate DMSO Volume (e.g., for 10 mM) weigh->calc add Add DMSO to Solid calc->add dissolve Vortex / Sonicate Until Fully Dissolved add->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot Solution Ready store Store at -20°C (Long-Term) aliquot->store use Thaw Aliquot for Experimental Use store->use

Caption: Workflow for preparing and storing this compound stock solutions.

G Troubleshooting Precipitation Issues start Precipitate Observed in Solution check_conc Is stock concentration >100 mM in DMSO? start->check_conc dilute Dilute to ≤100 mM with DMSO check_conc->dilute Yes aqueous Was stock diluted in aqueous buffer? check_conc->aqueous No warm Gently warm (37°C) and sonicate recheck Does precipitate redissolve? warm->recheck ok Solution is ready for use recheck->ok Yes fail Precipitate remains. Consider preparing fresh. recheck->fail No dilute->warm aqueous->warm

Caption: Decision tree for troubleshooting this compound precipitation.

References

Off-target effects of UoS12258 to consider

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: While UoS12258 is characterized as a potent and selective AMPA receptor positive allosteric modulator, comprehensive public data regarding its off-target interaction profile is limited. This technical support guide is designed to provide a framework for addressing potential off-target effects by offering general troubleshooting advice, standardized protocols for assessing off-target liability, and illustrative examples of how such data would be presented. The specific off-target profile for this compound should be determined empirically.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular phenotype in our experiments with this compound that is inconsistent with AMPA receptor modulation. Could this be an off-target effect?

A1: It is possible that the observed phenotype is due to an off-target effect. This compound has been described as selective, but the extent of this selectivity against a broad panel of receptors, kinases, and enzymes is not fully detailed in public literature. To investigate this, we recommend the following troubleshooting steps:

  • Dose-Response Analysis: Determine if the unexpected phenotype follows a different dose-response curve compared to the known on-target AMPA receptor potentiation. A significant rightward or leftward shift may suggest the involvement of a different target.

  • Use of a Structural Analogue: If available, test a structurally related but inactive analogue of this compound. If the inactive analogue reproduces the phenotype, it could indicate an effect related to the chemical scaffold rather than the intended pharmacology.

  • Orthogonal Agonist/Antagonist: Attempt to rescue or block the unexpected phenotype using a known agonist or antagonist for the suspected off-target.

  • Cell Line Comparison: Compare the effects of this compound in cell lines that endogenously express the AMPA receptor with those that do not. Persistence of the effect in AMPA-null cells would strongly indicate an off-target mechanism.

Q2: Has this compound been screened against a panel of kinases? What is its kinase selectivity profile?

A2: Publicly available information does not include a comprehensive kinase selectivity profile for this compound. Pharmaceutical profiling often includes screening against a panel of kinases to identify potential off-target liabilities that could lead to unintended signaling pathway activation or toxicity. In the absence of specific data for this compound, researchers should be cautious if their experimental system is sensitive to the modulation of specific kinase pathways. We recommend performing a broad kinase screen to empirically determine the selectivity profile.

Quantitative Data Summary: Off-Target Binding Profile (Template)

Should a broad off-target screening be performed for this compound, the data could be summarized as shown in the template table below. This table is for illustrative purposes only and does not represent actual data for this compound.

Target Class Specific Target Assay Type Binding Affinity (Kᵢ) / Functional Activity (IC₅₀/EC₅₀) Percent Inhibition/Activation @ 10 µM
GPCRs 5-HT₂ₐRadioligand Binding> 10 µM< 20%
Dopamine D₂Radioligand Binding> 10 µM< 15%
Adrenergic α₁Functional (Calcium Flux)> 10 µMNot Active
Kinases SRCKinase Activity8.5 µM55%
LCKKinase Activity> 20 µM< 10%
EGFRKinase Activity> 20 µM< 5%
Ion Channels hERGElectrophysiology (Patch Clamp)> 30 µM< 10%
Naᵥ1.5Electrophysiology (Patch Clamp)> 30 µM< 5%
Enzymes PDE4Enzyme Activity> 10 µM< 10%
COX-2Enzyme Activity> 10 µM< 15%

Experimental Protocols

Protocol: Kinase Selectivity Profiling using a Competitive Binding Assay

This protocol provides a general workflow for assessing the interaction of this compound with a broad panel of kinases.

Objective: To determine the binding affinity (Kd) of this compound for a diverse panel of human kinases.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase panel (e.g., commercially available panels from companies like Eurofins Discovery or Promega)

  • Proprietary broad-spectrum kinase inhibitor with a fluorescent or other detectable tag (provided with the kinase panel kit)

  • Assay buffer (kit specific)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of detecting the tag's signal

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 100 µM to 1 nM. Include a DMSO-only control.

  • Assay Plate Preparation: To each well of the 384-well plate, add the appropriate kinase from the panel.

  • Competition Reaction: Add the serially diluted this compound or DMSO control to the wells containing the kinases.

  • Tracer Addition: Add the tagged broad-spectrum kinase inhibitor (tracer) to all wells at a fixed concentration (typically at its Kd for each kinase).

  • Incubation: Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate using a suitable plate reader. The signal will be inversely proportional to the amount of this compound bound to the kinase.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound compared to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Tracer]/Kd,Tracer).

G cluster_workflow Experimental Workflow: Kinase Profiling prep Prepare this compound Serial Dilution add_cmpd Add this compound/ Control to Wells prep->add_cmpd plate Dispense Kinases to Assay Plate plate->add_cmpd add_tracer Add Tagged Inhibitor (Tracer) add_cmpd->add_tracer incubate Incubate to Reach Equilibrium add_tracer->incubate detect Read Signal (Plate Reader) incubate->detect analyze Calculate Ki Values detect->analyze

Fig. 1: A generalized workflow for assessing the off-target kinase binding profile of this compound.

Visualization of Potential Off-Target Signaling

The following diagram illustrates a hypothetical scenario where this compound, in addition to its on-target effect on the AMPA receptor, also inhibits a hypothetical off-target kinase (e.g., "Kinase X"). This is a fictional representation to demonstrate how an off-target interaction might be visualized.

G cluster_on_target On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway UoS12258_on This compound AMPA_R AMPA Receptor UoS12258_on->AMPA_R Positive Allosteric Modulation Neuron_on Neuronal Excitability AMPA_R->Neuron_on Increased Cation Influx UoS12258_off This compound KinaseX Kinase X UoS12258_off->KinaseX Inhibition Substrate Substrate Protein KinaseX->Substrate Phosphorylation Cell_Effect Unexpected Cellular Effect Substrate->Cell_Effect Signal Transduction

Fig. 2: Diagram illustrating a hypothetical on-target versus off-target signaling pathway for this compound.

How to mitigate potential excitotoxicity with UoS12258

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UoS12258. The primary focus is to address the potential for excitotoxicity associated with the use of this AMPA receptor positive allosteric modulator (PAM) and to provide guidance on how to mitigate these effects in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a PAM, it does not activate the AMPA receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate (B1630785). This leads to an increase in the amplitude and duration of synaptic currents mediated by AMPA receptors.

Q2: What is excitotoxicity and why is it a concern when using this compound?

A2: Excitotoxicity is a pathological process in which excessive stimulation of glutamate receptors leads to neuronal damage and death.[2][3] This is primarily caused by a massive influx of calcium ions (Ca2+) into the neuron, which activates a cascade of neurotoxic intracellular signaling pathways. Because this compound potentiates the activity of AMPA receptors, it can increase the risk of excitotoxicity, especially in experimental conditions where glutamate levels are elevated. High-impact AMPA receptor PAMs have been shown to cause convulsions and neurotoxicity at high doses.

Q3: What are the typical signs of excitotoxicity in in vitro neuronal cultures?

A3: In vitro, excitotoxicity typically manifests as:

  • Morphological changes: Neuronal swelling, dendritic beading, and ultimately cell lysis.

  • Decreased cell viability: A significant reduction in the number of living neurons, which can be quantified using assays such as MTT, MTS, or Calcein-AM staining.

  • Increased cell death: An increase in markers of cell death, such as lactate (B86563) dehydrogenase (LDH) release into the culture medium or positive staining for propidium (B1200493) iodide (PI) or trypan blue.

  • Mitochondrial dysfunction: A decrease in mitochondrial membrane potential, which can be measured with fluorescent dyes like Rhodamine-123.[3]

Q4: At what concentrations might this compound induce excitotoxicity?

A4: There is currently no publicly available data that precisely defines the excitotoxic concentration range for this compound. The potential for excitotoxicity will depend on several factors, including the concentration of this compound, the concentration of glutamate in the experimental system, the type of neurons being used, and the duration of exposure. It is crucial to perform a dose-response analysis to determine the therapeutic window for your specific experimental setup. A study on the AMPA PAM PF-4778574 highlighted the importance of defining a mechanism-based therapeutic index to avoid excitotoxic effects.[4][5]

Q5: How can I mitigate the potential excitotoxicity of this compound in my experiments?

A5: Here are several strategies to mitigate potential excitotoxicity:

  • Careful Dose-Response Studies: Start with a low concentration of this compound and titrate up to find the optimal concentration that provides the desired effect without causing significant cell death.

  • Control Glutamate Levels: Be mindful of the glutamate concentration in your culture medium and experimental buffers. High ambient glutamate can exacerbate the effects of this compound.

  • Co-administration with an Antagonist: Consider co-administering a non-competitive NMDA receptor antagonist, such as MK-801 or memantine, or a competitive AMPA receptor antagonist like NBQX. This can help to counteract the excessive glutamatergic stimulation.[6]

  • Limit Exposure Time: Reduce the duration of exposure to this compound, especially at higher concentrations.

  • Use Healthy, Mature Cultures: Ensure your neuronal cultures are healthy and mature, as stressed or immature neurons may be more susceptible to excitotoxicity.

Troubleshooting Guides

Problem 1: Increased cell death observed after treatment with this compound.
Potential Cause Troubleshooting Step
Concentration of this compound is too high. Perform a dose-response experiment to determine the EC50 for the desired effect and the IC50 for cytotoxicity. Aim to work in a concentration range that maximizes the therapeutic window.
High ambient glutamate levels in the culture medium. Use a culture medium with a known, low concentration of glutamate. Consider a washout step to remove excess glutamate before adding this compound.
Prolonged exposure to this compound. Conduct a time-course experiment to determine the optimal exposure duration. It may be possible to achieve the desired effect with a shorter incubation time.
The neuronal culture is particularly sensitive to excitotoxicity. Some neuronal subtypes are more vulnerable to excitotoxic insults. Consider using a more resistant cell type if appropriate for your research question. Alternatively, implement mitigation strategies such as co-administration of antagonists.
Problem 2: Inconsistent results or high variability in cell viability assays.
Potential Cause Troubleshooting Step
Inconsistent cell plating density. Ensure that cells are plated at a consistent density across all wells and experiments, as cell density can influence susceptibility to excitotoxicity.
Variability in culture health. Monitor cultures closely for signs of stress before initiating experiments. Only use healthy, well-established cultures.
Edge effects in multi-well plates. Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations, which can affect cell viability.
Inaccurate pipetting of this compound or other reagents. Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent dosing.

Experimental Protocols

Protocol 1: Determining the Excitotoxic Potential of this compound in Primary Neuronal Cultures

This protocol is designed to assess the concentration-dependent neurotoxicity of this compound in the presence of a fixed concentration of glutamate.

Materials:

  • Primary neuronal cultures (e.g., cortical, hippocampal)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound stock solution (in DMSO)

  • Glutamate stock solution

  • Cell viability assay kit (e.g., MTT, MTS, or LDH release assay)

  • 96-well plates

Methodology:

  • Plate primary neurons in 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells per well.

  • Culture the neurons for at least 7-10 days to allow for maturation.

  • Prepare a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) in pre-warmed culture medium. Also prepare a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Prepare a solution of glutamate in culture medium at a concentration known to induce sub-maximal excitotoxicity (e.g., 20-50 µM for cortical neurons). A glutamate-only control should be included.

  • Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.

  • Immediately add the glutamate solution to the appropriate wells. Include wells with this compound alone to assess its toxicity in the absence of exogenous glutamate.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.

  • Quantify the results and plot a dose-response curve for this compound-induced neurotoxicity in the presence of glutamate.

Protocol 2: Mitigating this compound-Induced Excitotoxicity with an NMDA Receptor Antagonist

This protocol is designed to test the efficacy of an NMDA receptor antagonist in preventing the potential excitotoxicity of this compound.

Materials:

  • Primary neuronal cultures

  • This compound

  • Glutamate

  • NMDA receptor antagonist (e.g., MK-801 at 10 µM or Memantine at 10 µM)

  • Cell viability assay kit

  • 96-well plates

Methodology:

  • Follow steps 1 and 2 from Protocol 1.

  • Prepare the following treatment groups in culture medium:

    • Vehicle control

    • Glutamate alone

    • This compound + Glutamate

    • NMDA receptor antagonist alone

    • This compound + NMDA receptor antagonist + Glutamate

  • Use a concentration of this compound that you have determined to be potentially excitotoxic from Protocol 1.

  • Pre-incubate the cells with the NMDA receptor antagonist for 30 minutes before adding this compound and glutamate.

  • Add the this compound and glutamate solutions to the appropriate wells.

  • Incubate for 24 hours.

  • Assess cell viability.

  • Compare the cell viability in the this compound + Glutamate group with the this compound + NMDA receptor antagonist + Glutamate group to determine if the antagonist had a neuroprotective effect.

Quantitative Data Summary

The following table summarizes typical concentration ranges for inducers and inhibitors of excitotoxicity found in the literature. These are starting points and should be optimized for your specific experimental system.

Compound Typical Concentration Range Purpose
Glutamate 20 - 100 µMInducer of excitotoxicity
NMDA 50 - 200 µMInducer of NMDA receptor-mediated excitotoxicity
AMPA 10 - 50 µMInducer of AMPA receptor-mediated excitotoxicity
MK-801 1 - 20 µMNMDA receptor antagonist (neuroprotective)
Memantine 1 - 20 µMNMDA receptor antagonist (neuroprotective)
NBQX 10 - 50 µMAMPA receptor antagonist (neuroprotective)

Visualizations

Excitotoxicity_Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activates NMDAR NMDA Receptor Glutamate->NMDAR Activates This compound This compound This compound->AMPAR Potentiates Depolarization Membrane Depolarization AMPAR->Depolarization Ca_Influx Ca2+ Influx AMPAR->Ca_Influx Direct (if Ca2+ permeable) NMDAR->Ca_Influx Major Pathway Depolarization->NMDAR Relieves Mg2+ block Downstream Downstream Neurotoxic Cascades Ca_Influx->Downstream Cell_Death Neuronal Cell Death Downstream->Cell_Death

Caption: Signaling pathway of glutamate-induced excitotoxicity potentiated by this compound.

Experimental_Workflow start Start: Plate Primary Neurons culture Culture for 7-10 Days start->culture treatment Treat with this compound +/- Glutamate +/- Antagonist culture->treatment incubation Incubate for 24 hours treatment->incubation assay Perform Cell Viability Assay (e.g., MTT, LDH) incubation->assay analysis Data Analysis: Dose-Response Curves assay->analysis end End: Determine Excitotoxic Potential and Mitigation Strategy analysis->end

Caption: Experimental workflow for assessing and mitigating this compound-induced excitotoxicity.

References

Improving the bioavailability of UoS12258

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with UoS12258, with a focus on strategies to improve its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) of AMPA receptors.[1][2][3] It does not activate AMPA receptors on its own but enhances the effect of the natural ligand, glutamate. Specifically, it potentiates AMPA-mediated synaptic responses.[1][2] This mechanism of action makes it a potential therapeutic agent for cognitive enhancement.[1]

Q2: What are the known physicochemical properties of this compound?

A2: The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide[2][3]
Molecular Weight 334.41 g/mol [2][3]
Formula C17H19FN2O2S[2][3]
CAS Number 875927-64-3[2][3]
Purity ≥98% (HPLC)[2]
Solubility Soluble in DMSO (up to 100 mM)[2]

Q3: What does bioavailability mean and why is it important for this compound?

A3: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[4] Poor bioavailability can be a result of several factors, including low aqueous solubility and poor membrane permeability. For a drug to be effective, it must be absorbed into the bloodstream to reach its target, in this case, the AMPA receptors in the central nervous system. While specific bioavailability data for this compound is not publicly available, many new chemical entities exhibit poor aqueous solubility, which can limit their therapeutic potential.

Q4: How can I prepare stock solutions of this compound?

A4: this compound is soluble in DMSO up to a concentration of 100 mM.[2] To prepare a stock solution, you can dissolve the compound in DMSO. For example, to make a 10 mM stock solution, dissolve 3.34 mg of this compound in 1 mL of DMSO. It is recommended to store stock solutions at -20°C.[3]

Troubleshooting Guide

Q1: I am observing inconsistent results in my in vitro assays. What could be the cause?

A1: Inconsistent in vitro results can arise from the poor aqueous solubility of this compound. When a DMSO stock solution is diluted into an aqueous assay buffer, the compound may precipitate, leading to variability in the actual concentration.

Troubleshooting Steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) to minimize solvent effects and precipitation.

  • Solubility Assessment: Visually inspect the assay medium for any signs of precipitation after adding this compound. You can also centrifuge the plate and measure the concentration in the supernatant to confirm solubility.

  • Use of Surfactants: Consider the inclusion of a non-ionic surfactant, such as Tween 80 or Pluronic F-68, at a low concentration (e.g., 0.01-0.1%) in your assay buffer to improve the solubility of this compound.

Q2: My in vivo experiments are showing lower than expected efficacy. Could this be related to bioavailability?

A2: Yes, low in vivo efficacy despite in vitro potency is a classic sign of poor bioavailability. The compound may not be absorbed efficiently from the gastrointestinal tract after oral administration.

Troubleshooting Steps:

  • Formulation Strategy: For preclinical in vivo studies, consider using a formulation designed to enhance solubility and absorption. Simple formulations can be prepared using co-solvents or lipid-based systems. A common approach is to use a vehicle containing a mixture of solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and water.

  • Particle Size Reduction: If you are administering a suspension, reducing the particle size of this compound through techniques like micronization can increase the surface area for dissolution.[5]

  • Route of Administration: To bypass absorption issues and confirm in vivo target engagement, you could consider an alternative route of administration, such as intraperitoneal (IP) or intravenous (IV) injection, if experimentally feasible.

Q3: How can I improve the oral bioavailability of this compound for my animal studies?

A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound.[6][7][8]

Formulation StrategyDescriptionKey Advantages
Co-solvent Systems A mixture of water-miscible solvents (e.g., PEG 400, propylene glycol, ethanol) is used to dissolve the drug.[9]Simple to prepare for preclinical studies.
Lipid-Based Formulations The drug is dissolved in oils, surfactants, or a mixture of these to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[10]Can significantly enhance absorption by utilizing lipid absorption pathways.
Solid Dispersions The drug is dispersed in a solid hydrophilic carrier, often a polymer, to create an amorphous solid dispersion.[7][8] This can be achieved through methods like spray drying or melt extrusion.Increases the dissolution rate and can lead to supersaturation.
Nanosuspensions The drug is formulated as nanosized particles, which increases the surface area for dissolution.[5]Can improve the dissolution rate and saturation solubility.

Experimental Protocols

Protocol 1: Aqueous Solubility Assessment

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Add an excess amount of the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4). The final DMSO concentration should be kept below 1%.

  • Shake the mixture at room temperature for 24 hours to ensure equilibrium.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical method, such as HPLC-UV.

Protocol 2: Caco-2 Permeability Assay

  • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow for differentiation into a monolayer with tight junctions.

  • On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Add this compound (typically at a concentration of 1-10 µM) to the apical (A) side of the monolayer.

  • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

  • Analyze the concentration of this compound in the collected samples by LC-MS/MS.

  • The apparent permeability coefficient (Papp) can be calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

Visualizations

AMPA_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Binds Na_Ca_Influx Na+/Ca2+ Influx AMPA_R->Na_Ca_Influx Opens Depolarization Depolarization Na_Ca_Influx->Depolarization This compound This compound This compound->AMPA_R Modulates

Caption: AMPA receptor signaling pathway modulated by this compound.

Bioavailability_Workflow Start Start: Poorly Soluble Compound (this compound) Solubility Aqueous Solubility Assessment Start->Solubility Permeability In Vitro Permeability (e.g., Caco-2) Start->Permeability Formulation Formulation Development Solubility->Formulation Permeability->Formulation PK_Study In Vivo Pharmacokinetic Study Formulation->PK_Study Analysis Data Analysis and Iteration PK_Study->Analysis Analysis->Formulation Refine Troubleshooting_Logic Problem Inconsistent/Poor In Vivo Results? Check_Solubility Is aqueous solubility low? Problem->Check_Solubility Yes Check_Permeability Is permeability low? Check_Solubility->Check_Permeability No Formulation_Strategy Implement Formulation Strategy (e.g., SEDDS, Nanosuspension) Check_Solubility->Formulation_Strategy Yes Check_Permeability->Formulation_Strategy Yes Other_Issues Consider other issues (e.g., metabolism, target engagement) Check_Permeability->Other_Issues No ReEvaluate Re-evaluate In Vivo Formulation_Strategy->ReEvaluate

References

UoS12258 Dose-Response Curve Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the dose-response curve analysis of UoS12258, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective positive allosteric modulator of the AMPA receptor.[1] It does not activate the AMPA receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate (B1630785). This potentiation is achieved by slowing the receptor's deactivation and desensitization, leading to an prolonged influx of ions and enhanced synaptic transmission.

Q2: What is a typical effective concentration range for this compound in in vitro experiments?

A2: this compound has shown a minimum effective concentration of approximately 10 nM in in vitro studies on rat native hetero-oligomeric AMPA receptors.[1] However, the optimal concentration range for a dose-response curve analysis will depend on the specific experimental system, including the cell type and the subunit composition of the AMPA receptors being studied.

Q3: How does this compound affect AMPA receptor kinetics?

A3: As a positive allosteric modulator, this compound is expected to primarily affect the deactivation and desensitization kinetics of the AMPA receptor. It likely stabilizes the glutamate-bound, open conformation of the receptor, leading to a slower decay of the current after glutamate is removed (deactivation) and a reduced decrease in current during prolonged glutamate application (desensitization).

Q4: What are the key parameters to determine from a this compound dose-response curve?

A4: The primary parameters to determine are the EC50 (half-maximal effective concentration), which indicates the potency of this compound, and the Emax (maximum effect), which represents the maximal potentiation of the AMPA receptor response. The Hill slope, which provides information about the cooperativity of the interaction, is also a valuable parameter.

Experimental Protocols

Detailed Methodology: In Vitro Whole-Cell Patch-Clamp Electrophysiology for this compound Dose-Response Analysis

This protocol is designed for researchers familiar with whole-cell patch-clamp techniques to assess the potentiation of AMPA receptor currents by this compound in a cultured cell line (e.g., HEK293 cells) stably expressing a specific subtype of rat AMPA receptors.

I. Cell Culture and Preparation

  • Cell Line: HEK293 cells stably expressing the desired rat AMPA receptor subunits (e.g., GluA1/GluA2).

  • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency on the day of recording.

II. Solutions and Reagents

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm.

  • Agonist Stock Solution: Prepare a 100 mM stock solution of L-glutamate in deionized water.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in the external solution to the desired final concentrations. Note: The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

III. Electrophysiological Recording

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Identification: Place a coverslip in the recording chamber and perfuse with the external solution. Identify healthy, transfected cells for recording.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration.

  • Holding Potential: Clamp the cell at a holding potential of -60 mV.

  • Agonist Application: Apply a saturating concentration of L-glutamate (e.g., 10 mM) for a short duration (e.g., 1-2 ms) to elicit a baseline AMPA receptor-mediated current. This is your control response.

  • This compound Application: Perfuse the cell with the external solution containing a specific concentration of this compound for at least 2 minutes to allow for equilibration.

  • Potentiation Measurement: While in the presence of this compound, co-apply L-glutamate at the same concentration and duration as the control. Record the potentiated AMPA receptor-mediated current.

  • Washout: Wash out this compound by perfusing with the external solution for at least 5 minutes.

  • Dose-Response Curve Generation: Repeat steps 5-8 for a range of this compound concentrations (e.g., 1 nM to 10 µM) on different cells.

  • Data Analysis: Measure the peak amplitude of the AMPA receptor current in the absence and presence of each concentration of this compound. Normalize the potentiated responses to the control response and plot the normalized potentiation against the logarithm of the this compound concentration. Fit the data with a sigmoidal dose-response curve to determine the EC50 and Emax.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or weak potentiation by this compound Low AMPA receptor expression: The cell line may have low or variable expression of the target AMPA receptors.Verify receptor expression using immunocytochemistry or Western blotting. Ensure proper selection pressure is maintained for stable cell lines.
Incorrect agonist concentration: The glutamate concentration may be too high, leading to maximal receptor activation and masking the potentiating effect of this compound.Use a glutamate concentration that elicits a submaximal response (e.g., EC20) to allow for a larger window for potentiation.
Compound degradation or precipitation: this compound may have degraded or precipitated out of solution.Prepare fresh stock solutions of this compound regularly. Visually inspect solutions for any signs of precipitation. Consider the solubility of this compound in your experimental buffer.
High variability in dose-response data Inconsistent agonist application: The duration and concentration of the glutamate pulse may vary between applications.Use a rapid and precise perfusion system to ensure consistent agonist application.
Cell health and viability: Unhealthy cells will exhibit unstable recordings and variable responses.Only record from cells with a healthy morphology, stable resting membrane potential, and low leak current.
Receptor desensitization: Prolonged exposure to glutamate can lead to receptor desensitization, affecting the measured potentiation.Keep the duration of glutamate application as short as possible to elicit a peak current with minimal desensitization. Allow for sufficient washout between applications.
Run-down of AMPA receptor current Intracellular dialysis: Essential intracellular components may be dialyzed out of the cell by the patch pipette, leading to a gradual decrease in current amplitude over time.Use the perforated patch-clamp technique to preserve the intracellular milieu. Include ATP and GTP in the internal solution to support cellular energy levels.
Unexpected changes in current kinetics Off-target effects: At high concentrations, this compound may have off-target effects on other ion channels.Perform control experiments to test the effect of this compound in the absence of glutamate. Investigate the effect of this compound on other ion channels present in the cell line.
Difficulty in fitting the dose-response curve Insufficient data points: Not enough concentrations of this compound were tested to adequately define the curve.Test a wider range of concentrations, especially around the expected EC50.
Data normalization issues: Incorrect normalization of the data can lead to a distorted curve.Ensure that each potentiated response is normalized to its own baseline (pre-compound application) control response from the same cell.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Rat Native AMPA Receptors

ParameterValueSource
Minimum Effective Concentration~10 nM[1]
Estimated Free Brain Concentration for Synaptic Enhancement~15 nM[1]

Table 2: In Vivo Efficacy of this compound in Rat Models of Cognition

ModelEffectEffective Dose (Acute)Effective Dose (Sub-chronic)Source
Novel Object RecognitionReversal of delay-induced deficit0.3 mg·kg-10.03 mg·kg-1[1]
Passive Avoidance (Scopolamine-impaired)Improved performanceNot specifiedNot specified[1]
Water Maze (Aged rats)Improved learning and retentionNot specifiedNot specified[1]

Visualizations

UoS12258_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicle AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Glutamate Release Ion_Channel Ion Channel AMPA_R->Ion_Channel Opens UoS12258_node This compound UoS12258_node->AMPA_R Allosteric Modulation Na_Ca_influx Na+/Ca2+ Influx Ion_Channel->Na_Ca_influx Allows Depolarization Depolarization Na_Ca_influx->Depolarization Leads to

Caption: Signaling pathway of this compound action on the AMPA receptor.

Dose_Response_Workflow start Start: Prepare Cells Expressing AMPA Receptors establish_patch Establish Whole-Cell Patch-Clamp Configuration start->establish_patch record_baseline Record Baseline AMPA Current (Glutamate Application) establish_patch->record_baseline apply_uos Apply this compound at a Specific Concentration record_baseline->apply_uos record_potentiated Record Potentiated AMPA Current (Glutamate + this compound) apply_uos->record_potentiated washout Washout this compound record_potentiated->washout repeat_concentrations Repeat for Multiple This compound Concentrations washout->repeat_concentrations repeat_concentrations->record_baseline Next Concentration analyze_data Analyze Data: Normalize and Plot repeat_concentrations->analyze_data All Concentrations Tested fit_curve Fit Dose-Response Curve (EC50, Emax) analyze_data->fit_curve end End: Determine Potency and Efficacy fit_curve->end

Caption: Experimental workflow for dose-response curve analysis.

References

Validation & Comparative

A Comparative Guide to AMPA Receptor Modulators: UoS12258 vs. TAK-137

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor: UoS12258 and TAK-137. This document synthesizes preclinical data to offer an objective overview of their performance, supported by experimental details.

Introduction to AMPA Receptor Modulation

AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their modulation is a key strategy for developing therapeutics for a range of neurological and psychiatric disorders. Positive allosteric modulators, or PAMs, enhance the receptor's response to the endogenous ligand glutamate, offering a nuanced approach to potentiating synaptic transmission compared to direct agonists. This guide focuses on two such molecules, this compound and TAK-137, which have shown promise in preclinical studies.

Mechanism of Action

Both this compound and TAK-137 are positive allosteric modulators of the AMPA receptor. They bind to a site on the receptor distinct from the glutamate binding site and potentiate the receptor's function, primarily by slowing its deactivation and desensitization. This leads to an enhanced and prolonged postsynaptic response to glutamate.

A key differentiator for TAK-137 is its characterization as an AMPA-R potentiator with low agonistic activity.[1][2] This means that TAK-137 has minimal direct activating effect on the AMPA receptor in the absence of glutamate, which may contribute to a wider therapeutic window and a lower risk of seizure activity compared to other AMPA modulators with higher intrinsic agonistic effects.[2][3]

The potentiation of AMPA receptor activity by these modulators is believed to initiate downstream signaling cascades that contribute to their therapeutic effects. One of the key pathways involves the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling. Enhanced AMPA receptor function can lead to increased BDNF release and activation of its receptor, TrkB. This, in turn, can trigger downstream pathways involving mTOR, ERK, and CREB, which are crucial for synaptic plasticity, neurogenesis, and neuronal survival.[4][5]

Simplified AMPA Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AMPA_R AMPA Receptor Ca_Influx Ca2+ Influx AMPA_R->Ca_Influx Activates Glutamate Glutamate Glutamate->AMPA_R Binds PAM This compound / TAK-137 (PAM) PAM->AMPA_R Potentiates BDNF BDNF Ca_Influx->BDNF Stimulates Release TrkB TrkB Receptor mTOR mTOR TrkB->mTOR Activates ERK ERK TrkB->ERK Activates BDNF->TrkB Activates CREB CREB mTOR->CREB Activates ERK->CREB Activates Gene_Expression Gene Expression (Synaptic Plasticity, Neurogenesis) CREB->Gene_Expression Promotes

Caption: Simplified signaling pathway of AMPA receptor modulation.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and TAK-137 from preclinical studies. It is important to note that these data are not from head-to-head comparative studies and experimental conditions may vary.

In Vitro Potency
CompoundAssaySpeciesPotency (EC₅₀ or MEC)Reference
This compound Potentiation of AMPA-mediated currentsRatMEC: ~10 nM[6]
TAK-137 AMPA-induced inward currentsRat primary cultured hippocampal neuronsPotency comparable to LY451646[1]
TAK-137 Ca²⁺ influx assayNot specifiedEC₅₀: 1.323 µM (in the presence of 5 µM s-AMPA)[7]
Pharmacokinetic Parameters in Rats
CompoundDoseRouteCmaxAUCReference
This compound Not specifiedNot specifiedEstimated free brain concentration: ~15 nMNot specified[6]
TAK-137 Not specifiedOralNot specifiedBrain AUC provided for safety margin calculation[3]
In Vivo Efficacy
CompoundBehavioral ModelSpeciesEffective DoseKey FindingsReference
This compound Novel Object RecognitionRat0.3 to 0.03 mg·kg⁻¹ (sub-chronic)Reversed delay-induced deficits[6]
This compound Passive Avoidance (scopolamine-impaired)RatNot specifiedImproved performance[6]
This compound Water Maze (aged rats)RatNot specifiedImproved learning and retention[6]
TAK-137 Social Interaction (MK-801-induced deficits)Rat0.1 and 0.3 mg·kg⁻¹, p.o.Ameliorated deficits[8]
TAK-137 Five-Choice Serial Reaction Time TaskRat0.2 mg·kg⁻¹, p.o.Enhanced attention[8]
TAK-137 Radial Arm Maze (MK-801-induced deficits)Rat0.2 and 0.6 mg·kg⁻¹, p.o.Ameliorated deficits[8]
TAK-137 Delayed Matching-to-Sample (ketamine-treated)Monkey0.1 mg·kg⁻¹, p.o.Improved performance[8]
TAK-137 Reversal Learning (subchronic PCP-treated)Rat0.1 and 1 mg·kg⁻¹, p.o.Improved cognitive flexibility[8]
TAK-137 Novelty-Suppressed Feeding TestRatNot specifiedShortened latency to feed (antidepressant-like effect)[4]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in key experiments for this compound and TAK-137, based on the available information.

This compound: Novel Object Recognition Test

This test assesses learning and memory in rodents. While the specific details of the protocol used for this compound are not fully available, a general procedure for this test is as follows:

  • Habituation: Rats are individually habituated to an open-field arena in the absence of any objects.

  • Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a set period.

  • Test Phase: After a delay, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded. A preference for the novel object indicates memory of the familiar one.[9][10][11]

Habituation Habituation: Rat explores empty arena Familiarization Familiarization Phase: Rat explores two identical objects (A + A) Habituation->Familiarization Delay Inter-trial Delay Familiarization->Delay Test Test Phase: Rat explores one familiar and one novel object (A + B) Delay->Test Measurement Measurement: Time spent exploring each object Test->Measurement Outcome Outcome: Discrimination Index (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar) Measurement->Outcome Start Start Prepare Prepare primary hippocampal neuron culture Start->Prepare Patch Establish whole-cell patch-clamp recording Prepare->Patch Apply_AMPA Apply AMPA Patch->Apply_AMPA Record_Baseline Record baseline AMPA-induced current Apply_AMPA->Record_Baseline Apply_TAK137_AMPA Co-apply TAK-137 and AMPA Record_Baseline->Apply_TAK137_AMPA Record_Potentiation Record potentiated current Apply_TAK137_AMPA->Record_Potentiation Apply_TAK137_Alone Apply TAK-137 alone Record_Potentiation->Apply_TAK137_Alone Record_Agonism Record for agonistic activity Apply_TAK137_Alone->Record_Agonism Analyze Analyze data: - Potentiation of AMPA current - Agonistic effect Record_Agonism->Analyze End End Analyze->End

References

A Comparative Analysis of UoS12258 and CX1739: Cognitive Enhancement through AMPA Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of neuropharmacology and drug development, the quest for effective cognitive enhancers with favorable safety profiles is a paramount objective. Among the promising targets is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system. Positive allosteric modulators (PAMs) of the AMPA receptor, known as ampakines, have demonstrated significant potential in preclinical models of cognitive impairment. This guide provides a detailed comparison of two such compounds, UoS12258 and CX1739, focusing on their cognitive effects, underlying mechanisms, and the experimental data supporting their potential therapeutic use.

Mechanism of Action: A Shared Target

Both this compound and CX1739 exert their pro-cognitive effects by acting as positive allosteric modulators of AMPA receptors.[1][2] This means they bind to a site on the receptor distinct from the glutamate (B1630785) binding site and enhance the receptor's response to glutamate, thereby augmenting excitatory synaptic transmission.[1][2] This enhanced synaptic plasticity, particularly in brain regions critical for learning and memory such as the hippocampus, is believed to be the primary mechanism for their cognitive-enhancing properties.[2][3]

CX1739 is further classified as a "low-impact" ampakine, a designation that distinguishes it from earlier compounds in this class that were associated with neurotoxicity and seizures at therapeutic doses.[4][5] Low-impact ampakines are characterized by their ability to accelerate channel opening while having minimal effect on receptor desensitization, which may contribute to their improved safety profile.[5][6]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release AMPA_R AMPA Receptor Neuron_Excitation Increased Neuronal Excitation & Plasticity AMPA_R->Neuron_Excitation Enhanced Ion Flow Glutamate->AMPA_R Binds Ampakine This compound / CX1739 (Ampakine) Ampakine->AMPA_R Positive Allosteric Modulation

Caption: Simplified signaling pathway of this compound and CX1739.

Comparative Analysis of Cognitive Effects

Both this compound and CX1739 have demonstrated efficacy in preclinical rodent models of cognition. The following table summarizes the key findings from published studies.

Cognitive DomainCompoundSpeciesModelEffective Dose RangeKey Findings
Recognition Memory This compound RatNovel Object Recognition (Delay-Induced Deficit)0.03 - 0.3 mg/kgReversed delay-induced deficits. Sub-chronic dosing reduced the minimum effective dose.[2]
CX1739 RatNovel Object Recognition0.03 - 0.1 mg/kgSignificantly increased the recognition index.
Spatial Learning & Memory This compound RatMorris Water Maze (Aged Rats)Not SpecifiedImproved performance in learning and retention.
CX1739 RatWin-Shift Radial Arm Maze0.3 mg/kgSignificantly fewer errors before finding the baited arm.[7]
Working Memory & Attention This compound RatPassive Avoidance (Scopolamine-Induced Impairment)Not SpecifiedImproved performance.[2]
CX1739 RatFive-Choice Serial Reaction Time Task (5-CSRTT)Not SpecifiedProduced significant cognitive augmentation with behavioral changes similar to atomoxetine.[7]

In Vivo Electrophysiology: Enhancing Synaptic Plasticity

A key cellular mechanism underlying learning and memory is long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. Both this compound and CX1739 have been shown to enhance synaptic transmission and plasticity in vivo.

  • This compound : Enhanced AMPA receptor-mediated synaptic transmission at an estimated free brain concentration of approximately 15 nM.[2]

  • CX1739 : Dose-dependently enhanced LTP in the dentate gyrus of the rat hippocampus, a process considered a molecular substrate of learning and memory.[3][8]

Safety and Tolerability

A critical aspect of any potential therapeutic is its safety profile. While direct comparative safety data is limited, available information suggests a favorable profile for both compounds in preclinical studies.

  • This compound : Did not produce significant changes in the maximal electroshock threshold test at doses below 10 mg/kg, suggesting a low potential for seizure induction.[2]

  • CX1739 : No adverse events were detected in safety studies in rats at doses up to 2000 mg/kg.[1][3] It is specifically noted for not inducing seizures in animals at efficacious doses.[5][7] Human Phase 1 studies have shown it to be well-tolerated up to 900 mg once daily and 450 mg twice a day, with the most common side effects being headache and nausea.[6]

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for the key behavioral and electrophysiological experiments are provided below.

Novel Object Recognition (NOR) Test

This task assesses recognition memory in rodents. The protocol generally involves three phases: habituation, training (T1), and testing (T2).

cluster_protocol Novel Object Recognition Protocol Habituation Habituation Phase: Animal explores an empty arena. Training Training Phase (T1): Animal explores the arena with two identical objects. Habituation->Training Delay Inter-trial Delay Training->Delay Testing Testing Phase (T2): One familiar object is replaced with a novel object. Delay->Testing Measurement Measurement: Time spent exploring each object is recorded. Testing->Measurement Analysis Analysis: A recognition index is calculated. Measurement->Analysis

Caption: Experimental workflow for the Novel Object Recognition test.
  • Habituation: Rats are individually placed in an open-field arena for a set period to acclimate to the environment.

  • Training (T1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined duration.

  • Delay: The rat is returned to its home cage for a specific delay period (e.g., 24 hours).

  • Testing (T2): The rat is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the novel and familiar objects is recorded.

  • Analysis: A recognition index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time. A higher index indicates better recognition memory.

In Vivo Electrophysiology (Long-Term Potentiation)

This technique measures the strength of synaptic connections in the living brain.

  • Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.

  • Electrode Implantation: Stimulating electrodes are implanted in an afferent pathway (e.g., the perforant path), and recording electrodes are placed in the corresponding postsynaptic area (e.g., the dentate gyrus of the hippocampus).

  • Baseline Recording: A series of single-pulse stimuli are delivered to establish a stable baseline of excitatory postsynaptic potentials (EPSPs).

  • Drug Administration: The test compound (e.g., CX1739) or vehicle is administered.

  • Tetanic Stimulation: A high-frequency train of electrical stimuli is delivered to induce LTP.

  • Post-Tetanus Recording: Single-pulse stimuli are resumed, and the amplitude of the EPSP is monitored over time to assess the magnitude and duration of potentiation.

Conclusion

Both this compound and CX1739 are potent AMPA receptor positive allosteric modulators with demonstrated pro-cognitive effects in a range of preclinical models. They share a common mechanism of action, enhancing excitatory synaptic transmission and plasticity. While both show promise, CX1739 has been more extensively characterized as a "low-impact" ampakine with a strong safety profile that has progressed to human clinical trials.[6][9] this compound has also shown potent cognitive-enhancing effects and a good preclinical safety profile.[2]

For researchers in drug development, the data presented here provides a solid foundation for further investigation into the therapeutic potential of these compounds for neurological and psychiatric conditions characterized by cognitive deficits. The detailed experimental protocols offer a guide for comparative studies and the further elucidation of their neuropharmacological profiles.

References

Comparative Efficacy Analysis of UoS12258 and Piracetam in Preclinical Models of Cognition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the novel nootropic compound UoS12258 and the established cognitive enhancer Piracetam (B1677957). The document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the two compounds based on available preclinical data. The guide summarizes quantitative data in a tabular format, details experimental methodologies, and provides a visualization of the signaling pathway associated with this compound.

Introduction

This compound is a novel clinical candidate identified as a potent and selective positive allosteric modulator of the AMPA receptor.[1] In preclinical studies, it has demonstrated cognition-enhancing properties in various rodent models.[1] Piracetam, a cyclic derivative of GABA, is a widely studied nootropic agent with a more varied and less defined mechanism of action, believed to influence membrane fluidity and modulate various neurotransmitter systems, including the cholinergic and glutamatergic systems.[2][3][4] This guide aims to provide a direct comparison of the efficacy of these two compounds based on published preclinical data.

Quantitative Data Summary

The following table summarizes the comparative efficacy of this compound and Piracetam in three standard preclinical models of learning and memory: the Novel Object Recognition (NOR) test, the Passive Avoidance (PA) test, and the Morris Water Maze (MWM) test.

Parameter This compound Piracetam References
Mechanism of Action Positive Allosteric Modulator of AMPA ReceptorMultiple; includes modulation of membrane fluidity, cholinergic, and glutamatergic systems[1],[2],[3],[4]
Novel Object Recognition (Rat) Reverses delay-induced deficits in NOR with a minimum effective dose of 0.3 mg/kg (acute) and 0.03 mg/kg (sub-chronic).Improves retention in a 24-hour intertrial interval NOR task at a dose of 400 mg/kg.[1],[5]
Passive Avoidance (Scopolamine-impaired Rat) Effective at improving performance in scopolamine-impaired rats.Antagonizes scopolamine-induced amnesia at a dose of 100 mg/kg.[1],[6]
Morris Water Maze (Aged Rat) Improves performance in water maze learning and retention in aged rats.Improves spatial memory in chronically hypoperfused rats at a dose of 600 mg/kg/day.[1],[7]
In Vitro Potency Minimum effective concentration of ~10 nM at rat native hetero-oligomeric AMPA receptors.Not applicable due to mechanism of action.[1]
In Vivo Brain Concentration Enhances AMPA receptor-mediated synaptic transmission at an estimated free brain concentration of ~15 nM.Not available in a comparable format.[1]

Experimental Protocols

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to evaluate learning and memory in rodents. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Apparatus:

  • An open-field arena, typically square or circular, made of a non-porous material for easy cleaning. The arena is uniformly lit to minimize spatial cues.

  • A set of three-dimensional objects of different shapes, colors, and textures, but of similar size. The objects should be heavy enough that the animals cannot displace them.

Procedure:

  • Habituation: The animals are individually placed in the empty arena for a set period (e.g., 5-10 minutes) for one or more days to acclimate to the environment.

  • Familiarization Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them freely for a defined period (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.

  • Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration, which can range from a few minutes to 24 hours or more, to assess short-term or long-term memory, respectively.

  • Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena and allowed to explore for a set period (e.g., 5 minutes). The time spent exploring the familiar and the novel object is recorded.

Data Analysis:

  • A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory of the familiar object.

  • The total exploration time in T1 and T2 is also analyzed to rule out effects on general activity or motivation.

Passive Avoidance (PA) Test

The PA test assesses fear-motivated learning and memory. The test relies on the animal's natural preference for a dark environment over a brightly lit one.

Apparatus:

  • A two-chambered apparatus with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid that can deliver a mild foot shock.

Procedure:

  • Acquisition Trial: The animal is placed in the light compartment. After a brief habituation period, the guillotine door is opened. When the animal enters the dark compartment (which they typically do within a short time), the door is closed, and a mild, inescapable foot shock is delivered. The latency to enter the dark compartment is recorded.

  • Retention Trial: After a set interval (e.g., 24 or 48 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency to enter the dark compartment is interpreted as a measure of memory for the aversive event.

Data Analysis:

  • The primary measure is the step-through latency in the retention trial. A significant increase in latency compared to a control group indicates successful learning and memory.

  • The number of animals that avoid entering the dark compartment for the entire duration of the retention trial is also often reported.

Morris Water Maze (MWM) Test

The MWM test is a widely used behavioral assay for assessing spatial learning and memory. It requires the animal to learn the location of a hidden platform in a circular pool of opaque water, using distal spatial cues.

Apparatus:

  • A large circular pool filled with water made opaque with a non-toxic substance (e.g., powdered milk or non-toxic paint).

  • A small platform submerged just below the surface of the water.

  • Various distal visual cues (e.g., shapes, posters) are placed around the room in fixed positions.

Procedure:

  • Acquisition Phase: The animals are trained over several days (e.g., 4-5 days) with multiple trials per day. In each trial, the animal is released into the pool from different starting positions and must find the hidden platform. The latency to find the platform (escape latency) is recorded. If the animal fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.

  • Probe Trial: After the acquisition phase, the platform is removed from the pool, and the animal is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded.

Data Analysis:

  • Escape latency during the acquisition phase is a measure of learning. A decrease in escape latency across training days indicates successful spatial learning.

  • Time spent in the target quadrant during the probe trial is a measure of memory retention. A significantly greater amount of time spent in the target quadrant compared to the other quadrants indicates good spatial memory.

  • Other measures such as swim speed and path length are also analyzed to rule out motor deficits.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for evaluating nootropic efficacy.

Caption: Mechanism of this compound as a positive allosteric modulator of the AMPA receptor.

Nootropic_Experimental_Workflow Animal_Model Select Animal Model (e.g., Aged or Impaired Rats) Drug_Administration Drug Administration (this compound or Piracetam) Animal_Model->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing NOR Novel Object Recognition Behavioral_Testing->NOR PA Passive Avoidance Behavioral_Testing->PA MWM Morris Water Maze Behavioral_Testing->MWM Data_Analysis Data Analysis and Comparison NOR->Data_Analysis PA->Data_Analysis MWM->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

Caption: A typical experimental workflow for comparing the efficacy of nootropic compounds.

Conclusion

Based on the available preclinical data, this compound demonstrates potent, dose-dependent efficacy in improving cognitive performance in rodent models of learning and memory. Its specific mechanism of action as a positive allosteric modulator of the AMPA receptor provides a clear target for its nootropic effects.[1] Piracetam also shows efficacy in similar models, although its broader and less defined mechanism of action may contribute to its effects.[2][3][4] The significantly lower effective dose of this compound compared to Piracetam in these preclinical models suggests a higher potency for the novel compound.[1][5][6][7] Further clinical investigation is warranted to determine the translational potential of these findings.

References

UoS12258: A Comparative Guide to its Preclinical Validation in Animal Models of Cognition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

UoS12258, a potent and selective positive allosteric modulator of the AMPA receptor, has demonstrated significant potential as a cognitive-enhancing agent. Preclinical studies have validated its efficacy in various rat models of cognition, suggesting its therapeutic promise for conditions associated with cognitive deficits. This guide provides a comprehensive comparison of this compound's performance in these models, supported by available experimental data and detailed methodologies.

Mechanism of Action: Enhancing Synaptic Transmission

This compound enhances cognitive function by modulating AMPA receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system. By binding to an allosteric site on the AMPA receptor, this compound potentiates the effects of the endogenous ligand, glutamate. This leads to an increased influx of calcium ions into the postsynaptic neuron, a key event in triggering downstream signaling cascades associated with synaptic plasticity.

One of the critical pathways activated by AMPA receptor potentiation is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. This leads to the activation of transcription factors such as the cAMP response element-binding protein (CREB), which in turn promotes the expression of genes involved in learning and memory. The overall effect is a strengthening of synaptic connections, a process known as long-term potentiation (LTP), which is a cellular basis for memory formation.

AMPA Receptor Signaling Pathway in Cognitive Enhancement cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds CaMKII CaMKII AMPAR->CaMKII Ca2+ influx activates PKC PKC AMPAR->PKC Ca2+ influx activates This compound This compound This compound->AMPAR Modulates ERK ERK CaMKII->ERK Activates PKC->ERK Activates CREB CREB ERK->CREB Phosphorylates BDNF_Gene BDNF Gene Expression CREB->BDNF_Gene Promotes LTP Long-Term Potentiation (Synaptic Strengthening) BDNF_Gene->LTP Leads to

Figure 1: Simplified signaling pathway of this compound-mediated cognitive enhancement.

Performance in Animal Models of Cognition

This compound has been evaluated in three key behavioral paradigms in rats, each modeling different aspects of cognitive function.

Novel Object Recognition (NOR) Task

The NOR task assesses recognition memory. This compound was shown to reverse a delay-induced deficit in this task in rats.[1]

Experimental Protocol: The specific protocol used in the validation of this compound is detailed in the primary literature.[1] Generally, the NOR task involves two trials. In the first trial, the rat is placed in an arena with two identical objects and allowed to explore. After a delay period, one of the objects is replaced with a novel object, and the rat is returned to the arena. The amount of time the rat spends exploring the novel object versus the familiar one is measured. A higher exploration time for the novel object indicates good recognition memory.

TreatmentDose (mg/kg)AdministrationOutcome
This compound0.3AcuteReversed delay-induced recognition memory deficit.[1]
This compound0.03Sub-chronicReversed delay-induced recognition memory deficit.[1]

Table 1: Summary of this compound Efficacy in the Novel Object Recognition Task.

Passive Avoidance Task in Scopolamine-Impaired Rats

This task evaluates fear-motivated learning and memory. This compound was effective at improving performance in rats whose memory was impaired by the cholinergic antagonist scopolamine.[1]

Experimental Protocol: The passive avoidance apparatus consists of two compartments, one brightly lit and one dark, connected by a door. During the training trial, the rat is placed in the lit compartment. When it enters the dark compartment, it receives a mild foot shock. In the retention trial, the latency to enter the dark compartment is measured. A longer latency indicates that the rat remembers the aversive stimulus. Scopolamine is administered before the training trial to induce a memory deficit.

Quantitative data for this compound in this specific paradigm is not publicly available in the primary literature.

Morris Water Maze (MWM) in Aged Rats

The MWM is a test of spatial learning and memory. This compound was shown to improve both learning and retention in aged rats, which naturally exhibit cognitive decline.[1]

Experimental Protocol: The MWM consists of a circular pool of opaque water with a hidden escape platform. Rats are trained over several days to find the platform using spatial cues around the room. Learning is assessed by the latency to find the platform. Memory retention is typically tested in a "probe trial" where the platform is removed, and the time spent in the quadrant where the platform was previously located is measured.

Specific quantitative data on escape latencies and probe trial performance for this compound in aged rats is not detailed in the primary publication.

Comparative Analysis

A direct comparative study of this compound against other cognitive enhancers in the same experimental settings is not currently available in the published literature. The primary study on this compound states that it exhibits "cognition enhancing properties...superior to other molecules that have previously entered clinical evaluation," but does not provide the specific comparative data.[1]

To provide a context for its performance, the following table presents typical results for other classes of cognitive enhancers in similar animal models. It is important to note that these are not direct comparisons and experimental conditions may vary between studies.

Compound ClassAnimal ModelTypical Outcome
Acetylcholinesterase Inhibitors (e.g., Donepezil) Scopolamine-induced amnesiaReversal of memory deficits
Aged animals (various tasks)Modest improvements in learning and memory
NMDA Receptor Antagonists (e.g., Memantine) Various models of cognitive impairmentCan improve learning and memory, particularly in models of excitotoxicity
Other AMPA Modulators (Ampakines) Various cognitive tasksGenerally show positive effects on learning and memory

Table 2: General Performance of Other Cognitive Enhancer Classes in Preclinical Models.

Experimental Workflows

The validation of a cognitive enhancer like this compound typically follows a structured workflow, from initial screening to behavioral testing in relevant animal models.

Experimental Workflow for Cognitive Enhancer Validation cluster_0 In Vitro & Ex Vivo cluster_1 In Vivo - Behavioral Models cluster_2 Animal Models A1 Compound Synthesis (this compound) A2 Receptor Binding Assays (Selectivity & Affinity) A1->A2 A3 Electrophysiology (Synaptic Transmission) A2->A3 B1 Novel Object Recognition (Recognition Memory) A3->B1 Efficacy Testing B2 Passive Avoidance (Fear-Motivated Memory) A3->B2 Efficacy Testing B3 Morris Water Maze (Spatial Memory) A3->B3 Efficacy Testing C1 Normal Rats C1->B1 C2 Scopolamine-Impaired Rats C2->B2 C3 Aged Rats C3->B3

Figure 2: Generalized workflow for preclinical validation of a cognitive enhancer.

Conclusion

This compound has demonstrated promising pro-cognitive effects in a range of preclinical animal models. Its mechanism of action, through positive allosteric modulation of the AMPA receptor, is well-aligned with current understanding of the molecular basis of learning and memory. The available data from the novel object recognition task, passive avoidance paradigm, and Morris water maze in rats collectively support its potential as a therapeutic agent for cognitive disorders.[1] However, for a complete comparative assessment, further studies directly comparing this compound with other established and emerging cognitive enhancers are warranted. The detailed quantitative results from the passive avoidance and Morris water maze studies with this compound would also be invaluable to the research community.

References

Cross-Validation of UoS12258's Effects on Memory: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of UoS12258, a novel AMPA receptor positive allosteric modulator, and its effects on memory, benchmarked against other established memory-enhancing compounds. The data presented is compiled from preclinical studies to offer an objective overview for research and development purposes.

Executive Summary

This compound has demonstrated significant potential as a cognitive enhancer in preclinical models. As a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, it enhances glutamatergic neurotransmission, a key mechanism in synaptic plasticity and memory formation. This guide compares the efficacy of this compound with an acetylcholinesterase inhibitor, Donepezil, and an NMDA receptor antagonist, Memantine (B1676192), across various memory paradigms.

Comparative Performance Data

The following tables summarize the quantitative data from preclinical studies on this compound and its alternatives in key memory assessment tasks.

Table 1: Novel Object Recognition (NOR) Test

CompoundSpeciesDosingKey Findings
This compound Rat0.3 mg/kgSignificantly reversed a delay-induced deficit in novel object recognition.[1]
BDP-12 (Ampakine) Rat15 mg/kgEnhanced recall in a radial maze task, a test of spatial and working memory.[2]
Donepezil Rat3 mg/kg (chronic)Ameliorated memory functions and explorative strategies.[3]

Table 2: Passive Avoidance (PA) Test

CompoundSpeciesDosingKey Findings
This compound Rat (scopolamine-impaired)Not specifiedEffective at improving performance in passive avoidance.[1]
Donepezil Rat (scopolamine-impaired)0.5-1.0 mg/kg s.c.Almost completely blocked the inhibitory effects of scopolamine (B1681570) on retention latency.[4]
Memantine Rat (Amyloid-β model)Not specified (acute & chronic)Reverted the performance of Aβ rats to the level of sham specimens in step-through latency.[5]

Table 3: Morris Water Maze (MWM) Test

CompoundSpeciesDosingKey Findings
This compound Aged RatNot specifiedEffective at improving water maze learning and retention.[1]
Donepezil Rat (scopolamine-impaired)Not specifiedShowed small effects on scopolamine-induced deficits in spatial mapping.[6]
Memantine Rat5 mg/kg (low dose) & 20 mg/kg (high dose)High dose (20 mg/kg) disrupted short-term memory, indicated by longer escape latency.[7]

Experimental Protocols

Novel Object Recognition (NOR) Test: This task assesses an animal's ability to recognize a novel object in a familiar environment. The protocol generally involves three phases: habituation, training, and testing. During training, the animal is exposed to two identical objects. In the testing phase, one of the objects is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured. A higher discrimination index, indicating more time with the novel object, suggests better recognition memory.[8][9]

Passive Avoidance (PA) Test: This test evaluates fear-aggravated learning and memory. The apparatus consists of a brightly lit compartment and a dark compartment. During training, the animal receives a mild foot shock upon entering the dark compartment. In the retention test, the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.[10][11]

Morris Water Maze (MWM) Test: This is a test of spatial learning and memory. Animals are placed in a circular pool of opaque water and must find a hidden escape platform using distal cues. The escape latency (time to find the platform) is recorded over several trials. A decrease in escape latency over time indicates learning. A probe trial, where the platform is removed, is used to assess memory retention by measuring the time spent in the target quadrant where the platform was previously located.[12][13][14]

Signaling Pathways and Mechanisms of Action

This compound: AMPA Receptor Positive Allosteric Modulation

This compound acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor distinct from the glutamate (B1630785) binding site, enhancing the receptor's response to glutamate. This leads to prolonged opening of the ion channel, increased cation influx (Na+ and Ca2+), and enhanced excitatory postsynaptic potentials. This potentiation of AMPA receptor function is a critical mechanism for inducing long-term potentiation (LTP), a cellular correlate of learning and memory. The increased calcium influx through AMPA receptors can also contribute to the activation of downstream signaling cascades involving CaMKII and CREB, leading to gene expression and protein synthesis required for the consolidation of memories.

UoS12258_AMPA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate AMPAR AMPA Receptor Glutamate_vesicle->AMPAR Binds NMDAR NMDA Receptor AMPAR->NMDAR Depolarization (removes Mg2+ block) This compound This compound This compound->AMPAR Modulates CaMKII CaMKII NMDAR->CaMKII Ca2+ influx activates CREB CREB CaMKII->CREB Activates Gene_Expression Gene Expression & Protein Synthesis CREB->Gene_Expression LTP Long-Term Potentiation (Memory Formation) Gene_Expression->LTP

This compound enhances AMPA receptor signaling, leading to LTP.

Donepezil: Acetylcholinesterase Inhibition

Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, Donepezil increases the concentration and duration of action of ACh. Acetylcholine plays a crucial role in learning and memory by modulating neuronal excitability and synaptic plasticity through its action on muscarinic and nicotinic receptors.[1]

Donepezil_Cholinergic_Signaling cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal ACh_vesicle Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh_vesicle->AChE Normally Hydrolyzed by AChR Acetylcholine Receptor ACh_vesicle->AChR Binds Donepezil Donepezil Donepezil->AChE Inhibits Neuronal_Signaling Enhanced Neuronal Signaling & Plasticity AChR->Neuronal_Signaling

Donepezil increases acetylcholine levels by inhibiting its breakdown.

Memantine: NMDA Receptor Antagonism

Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In pathological conditions such as Alzheimer's disease, excessive glutamate levels can lead to excitotoxicity through over-activation of NMDA receptors. Memantine blocks the NMDA receptor channel, particularly during excessive stimulation, thereby reducing this excitotoxicity. While NMDA receptors are crucial for learning and memory, their over-activation is detrimental. Memantine's mechanism is thought to restore the signal-to-noise ratio, allowing for more physiological activation of NMDA receptors, which is necessary for synaptic plasticity.[8]

Memantine_NMDA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate NMDAR NMDA Receptor Glutamate_vesicle->NMDAR Binds (Excessive in pathology) Excitotoxicity Excitotoxicity NMDAR->Excitotoxicity Over-activation leads to Memantine Memantine Memantine->NMDAR Blocks channel Memantine->Excitotoxicity Reduces Normal_Signaling Restored Neuronal Signaling Memantine->Normal_Signaling Promotes

Memantine protects against excitotoxicity by blocking NMDA receptors.

Experimental Workflow

The cross-validation of this compound's effects on memory typically follows a standardized preclinical experimental workflow.

Experimental_Workflow Animal_Model Selection of Animal Model (e.g., Aged or Impaired Rats) Drug_Administration Drug Administration (this compound, Alternatives, Vehicle) Animal_Model->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing NOR Novel Object Recognition Behavioral_Testing->NOR PA Passive Avoidance Behavioral_Testing->PA MWM Morris Water Maze Behavioral_Testing->MWM Data_Collection Data Collection & Analysis (Latency, Discrimination Index, etc.) NOR->Data_Collection PA->Data_Collection MWM->Data_Collection Comparison Comparative Analysis of Efficacy and Potency Data_Collection->Comparison

A typical workflow for preclinical memory drug testing.

References

A Comparative Analysis of UoS12258 and Aniracetam: Potency, Selectivity, and Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two prominent cognitive enhancers: UoS12258 and aniracetam (B1664956). Both compounds are positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key target for enhancing synaptic plasticity and cognitive function. This document synthesizes available preclinical data to objectively compare their mechanisms of action, in vitro and in vivo efficacy, and provides detailed experimental protocols for key assays.

Executive Summary

This compound emerges as a potent and selective AMPA receptor PAM with a well-defined in vitro profile. In contrast, aniracetam, a classic nootropic, exhibits a more complex and multifaceted mechanism of action, with its direct AMPA receptor modulation appearing less potent. While both compounds have demonstrated pro-cognitive effects in animal models, the lack of head-to-head comparative studies and directly comparable in vitro potency data for aniracetam necessitates a nuanced interpretation of their relative efficacy.

Mechanism of Action

Both this compound and aniracetam exert their primary cognitive-enhancing effects through the positive allosteric modulation of AMPA receptors. However, their selectivity and broader pharmacological profiles differ significantly.

This compound is characterized as a selective AMPA receptor PAM. It binds to a site on the AMPA receptor distinct from the glutamate (B1630785) binding site, enhancing the receptor's response to glutamate. This potentiation is achieved by slowing the deactivation and desensitization of the receptor, leading to an prolonged influx of cations and enhanced synaptic transmission.

Aniracetam also positively modulates AMPA receptors, but its mechanism is more diverse. Beyond its effects on AMPA receptors, aniracetam has been shown to modulate metabotropic glutamate receptors and influence cholinergic, dopaminergic, and serotonergic neurotransmitter systems.[1] This broader pharmacological activity may contribute to its reported anxiolytic and mood-enhancing effects, but also complicates a direct comparison of its cognitive-enhancing properties based solely on AMPA receptor modulation.

The following diagram illustrates the primary signaling pathway modulated by both compounds.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ion_Channel Ion Channel AMPA_Receptor->Ion_Channel Activates Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ion_Channel->Downstream_Signaling Cation Influx Synaptic_Plasticity Synaptic Plasticity (LTP) Downstream_Signaling->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement UoS12258_Aniracetam This compound / Aniracetam (PAMs) UoS12258_Aniracetam->AMPA_Receptor Positive Allosteric Modulation

Simplified signaling pathway of AMPA receptor modulation.

In Vitro Efficacy: A Quantitative Comparison

Direct comparison of the in vitro potency of this compound and aniracetam is challenging due to the limited availability of directly comparable experimental data for aniracetam. However, the available data for this compound demonstrates its high potency as an AMPA receptor modulator.

CompoundParameterValueTest System
This compound pEC50 (potentiation of AMPA-mediated currents)5.2In vitro electrophysiology
Aniracetam Potentiation of kainate-evoked currents~130% of basal levels at 100 µMXenopus oocytes expressing GluR1,2,3 AMPA receptors
Modulation of NMDA receptor functionEC50 ≤ 0.1 µMRat hippocampal slices ([3H]noradrenaline release assay)

Note: The provided data for aniracetam on kainate-evoked currents is a maximal effect at a high concentration and not an EC50 value for AMPA potentiation, making a direct potency comparison with this compound's pEC50 value difficult. The EC50 value for aniracetam's effect on NMDA receptors is included for context but is not directly comparable to its AMPA receptor modulation.

In Vivo Efficacy: Preclinical Models of Cognition

Both this compound and aniracetam have demonstrated efficacy in various preclinical models of cognition.

This compound has shown robust cognitive-enhancing effects in several rat behavioral models:

  • Novel Object Recognition: Reversed delay-induced deficits.

  • Passive Avoidance: Improved performance in scopolamine-impaired rats.

  • Morris Water Maze: Improved learning and retention in aged rats.

Aniracetam has also shown pro-cognitive effects in animal models, although its efficacy in healthy subjects is debated:

  • Passive Avoidance: Improved performance in rodent models.

  • Y-maze Avoidance: Improved performance in rats.

  • Cognitive Impairment Models: Has shown benefits in models of cognitive deficit.

The following workflow illustrates a typical preclinical study design for evaluating cognitive enhancers.

Animal_Model Animal Model Selection (e.g., Aged or Impaired Rats) Drug_Administration Drug Administration (this compound or Aniracetam) Animal_Model->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze) Drug_Administration->Behavioral_Testing Data_Acquisition Data Acquisition (e.g., Escape Latency, Path Length) Behavioral_Testing->Data_Acquisition Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis Results Results and Interpretation Statistical_Analysis->Results

General experimental workflow for in vivo cognitive testing.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

Objective: To determine the potentiation of AMPA receptor-mediated currents by a test compound.

Methodology:

  • Cell Culture: Utilize human embryonic kidney (HEK293) cells or primary neuronal cultures expressing the desired AMPA receptor subunits.

  • Transfection (for HEK293 cells): Co-transfect cells with plasmids encoding the AMPA receptor subunits of interest.

  • Patch-Clamp Recording:

    • Obtain whole-cell patch-clamp recordings from single cells.

    • Voltage-clamp the cell at a holding potential of -60 mV.

    • Perfuse the cells with an external solution containing a known concentration of glutamate or AMPA to evoke baseline currents.

    • Co-apply the test compound (this compound or aniracetam) at various concentrations along with the agonist.

    • Record the potentiation of the peak and steady-state current amplitude.

  • Data Analysis:

    • Measure the percentage increase in current amplitude in the presence of the test compound compared to baseline.

    • Construct concentration-response curves and calculate the EC50 or pEC50 value.

In Vivo Behavioral Assay: Morris Water Maze

Objective: To assess spatial learning and memory in rodents.

Methodology:

  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

  • Acquisition Phase:

    • Administer the test compound (this compound or aniracetam) or vehicle to the animals at a predetermined time before each trial.

    • Place the animal in the water at different starting positions across multiple trials per day for several consecutive days.

    • Record the time (escape latency) and path length taken to find the hidden platform.

  • Probe Trial:

    • On the final day, remove the platform and allow the animal to swim freely for a set duration.

    • Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis:

    • Analyze the escape latency and path length during the acquisition phase to assess learning.

    • Analyze the time spent in the target quadrant during the probe trial to assess memory retention.

    • Compare the performance of the drug-treated group with the vehicle-treated group using appropriate statistical tests.

Conclusion

References

UoS12258: A New Generation Ampakine Demonstrating Superior Preclinical Profile Over First-Generation Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel AMPA receptor positive allosteric modulator (PAM), UoS12258, with first-generation ampakines. The data presented herein, compiled from preclinical studies, suggests that this compound holds significant advantages in terms of potency, efficacy, and safety profile, positioning it as a promising candidate for further clinical investigation for cognitive enhancement.

First-generation ampakines, while demonstrating the potential of AMPA receptor modulation for cognitive enhancement, have been hampered by limitations such as low potency or a narrow therapeutic window with risks of excitotoxicity and seizures.[1] this compound, a structurally distinct compound, has been developed to overcome these challenges, exhibiting a superior profile in preclinical models of cognition.[2]

Superior Potency and Efficacy of this compound

In vitro and in vivo studies have demonstrated the potent activity of this compound in enhancing AMPA receptor function and improving cognitive performance in rodent models. A key advantage of this compound is its high potency at therapeutically relevant concentrations.

CompoundIn Vitro Potency (Minimum Effective Concentration)In Vivo Efficacy (Effective Dose in Novel Object Recognition)Key Findings
This compound ~10 nM (enhancement of AMPA receptor-mediated synaptic transmission)[2]0.03 - 0.3 mg/kg (reversal of delay-induced deficits)[2]Potent and selective AMPA receptor modulator with significant cognitive enhancing properties.[2]
First-Generation Ampakines (e.g., CX516) Lower potency compared to newer compounds.[3]Higher doses required for efficacy.Limited clinical success due to low potency and short half-life.
First-Generation Ampakines (e.g., CX546) Effective in prolonging synaptic responses.[4][5]Associated with a narrower therapeutic window."High-impact" ampakine with a greater risk of pro-convulsive activity.[6]
Other Newer Ampakines (e.g., CX1739) Reported to be 40-100 times more potent than CX516.[7]Effective in various cognitive tasks.[7]Demonstrates the trend towards increased potency in newer generations of ampakines.[7]

Enhanced Safety Profile

A significant drawback of some first-generation, "high-impact" ampakines was their potential to induce seizures at higher doses.[1] Preclinical safety studies on this compound indicate a wider therapeutic window, a critical advantage for a centrally acting therapeutic agent.

CompoundSide Effect ProfileKey Findings
This compound No significant changes in the maximal electroshock threshold test at doses up to 10 mg/kg.[2]Suggests a lower propensity for inducing seizures compared to some first-generation ampakines.[2]
First-Generation "High-Impact" Ampakines (e.g., CX546) Pro-convulsive activity reported at higher doses.[6]Narrower therapeutic index, limiting clinical development.
First-Generation "Low-Impact" Ampakines (e.g., CX516) Generally better tolerated but limited by low potency.[3]Less risk of excitotoxicity but efficacy was a concern.

Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

AMPA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds CaMKII CaMKII AMPA_R->CaMKII Activates Synaptic_Plasticity Synaptic Plasticity (LTP) AMPA_R->Synaptic_Plasticity Enhances CREB CREB CaMKII->CREB Phosphorylates BDNF BDNF Expression CREB->BDNF Increases BDNF->Synaptic_Plasticity This compound This compound This compound->AMPA_R Positive Allosteric Modulation FirstGen_Ampakines First-Generation Ampakines FirstGen_Ampakines->AMPA_R Positive Allosteric Modulation

Fig. 1: Simplified AMPA receptor signaling pathway modulated by ampakines.

Experimental Protocols

The preclinical evaluation of this compound and first-generation ampakines has relied on a battery of in vitro and in vivo assays to characterize their pharmacological properties and cognitive-enhancing effects.

In Vitro Electrophysiology: AMPA Receptor Potentiation
  • Objective: To measure the potentiation of AMPA receptor-mediated currents.

  • Methodology: Whole-cell patch-clamp recordings are performed on cultured neurons or cell lines expressing AMPA receptors. A baseline current is established by applying glutamate. The test compound (e.g., this compound) is then co-applied with glutamate, and the potentiation of the current is measured. The minimum effective concentration that produces a significant enhancement of the AMPA receptor-mediated synaptic transmission is determined.

In Vivo Behavioral Assays: Cognitive Enhancement

1. Novel Object Recognition (NOR) Test:

  • Objective: To assess short-term recognition memory.

  • Methodology:

    • Habituation: Rats are individually habituated to an open-field arena.

    • Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a set period.

    • Test Phase: After a delay interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded. A preference for the novel object indicates intact recognition memory. The test compound is administered before the familiarization phase to assess its ability to reverse delay-induced memory deficits.

2. Morris Water Maze (MWM) Test:

  • Objective: To evaluate spatial learning and memory.

  • Methodology:

    • Acquisition Phase: Rats are trained to find a hidden platform in a circular pool of opaque water, using distal visual cues in the room. The time taken to find the platform (escape latency) is recorded over several trials and days.

    • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention. The test compound is administered before the daily training sessions.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_safety Safety Assessment A1 Compound Synthesis (this compound) A2 Electrophysiology (Patch Clamp) A1->A2 A3 Determine Potency (MEC) A2->A3 B1 Animal Model Selection (Rats) A3->B1 Lead Candidate B2 Behavioral Testing (NOR, MWM) B1->B2 B3 Data Analysis B2->B3 C1 Side Effect Profiling (Maximal Electroshock Test) B3->C1 Efficacious Doses C2 Determine Therapeutic Window C1->C2 D1 Candidate for Clinical Trials C2->D1

Fig. 2: General preclinical workflow for evaluating novel ampakines.

Conclusion

The preclinical data available for this compound strongly suggest that it represents a significant advancement over first-generation ampakines. Its high potency, demonstrated efficacy in robust models of cognition, and favorable safety profile address the key limitations that have hindered the clinical development of earlier compounds in this class. These advantages make this compound a compelling candidate for further investigation as a potential therapeutic for cognitive deficits in various neurological and psychiatric disorders. Further clinical trials are warranted to translate these promising preclinical findings into tangible benefits for patients.

References

UoS12258: A Comparative Analysis of a Novel Cognitive Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of UoS12258, a novel AMPA receptor positive allosteric modulator, against other established and experimental cognitive enhancers. The following sections detail the comparative preclinical efficacy, underlying mechanisms of action, and experimental protocols to facilitate informed evaluation and future research.

Executive Summary

This compound is a potent and selective positive allosteric modulator of the AMPA receptor, demonstrating significant cognitive-enhancing properties in preclinical models.[1] This guide compares its performance in key behavioral paradigms—the Novel Object Recognition (NOR) test, the Passive Avoidance (PA) test, and the Morris Water Maze (MWM)—against established cognitive enhancers such as Donepezil and Modafinil, and the widely researched nootropic, Piracetam. The data presented herein is collated from various preclinical studies to provide a standardized comparison.

Comparative Efficacy of Cognitive Enhancers

The following tables summarize the quantitative performance of this compound and comparator compounds in rodent models of cognition.

Table 1: Novel Object Recognition (NOR) Test Performance

CompoundSpeciesDosageDiscrimination Index (DI) / Preference (%)Model
This compound Rat0.03 - 0.3 mg/kgData not publicly available, but reversed delay-induced deficits[1]Delay-induced deficit
DonepezilMouse (APP/PS1)0.5 mg/kgSignificant improvement vs. vehicle[2]Alzheimer's Disease model
ModafinilMouse90 mg/kgRescued visual memory retention to control values[3]Methamphetamine-induced deficit
PiracetamMouse-No significant change in preference[4]Healthy

Table 2: Passive Avoidance Test Performance

CompoundSpeciesDosageStep-Through Latency (s)Model
This compound RatNot specifiedEffective at improving performance[1]Scopolamine-induced impairment
DonepezilRatNot specifiedImproved cognitive impairments[5]Chemotherapy-induced impairment
Modafinil--Data not readily available in comparable models-
Piracetam--Attenuates scopolamine-induced amnesia[6]Scopolamine-induced impairment

Table 3: Morris Water Maze (MWM) Performance

CompoundSpeciesDosageEscape Latency (s) / Time in Target Quadrant (%)Model
This compound Rat (aged)Not specifiedEffective at improving learning and retention[1]Age-related decline
DonepezilMouse (APP/PS1)0.5 mg/kgSignificant improvement in escape latency[2]Alzheimer's Disease model
Modafinil--Data not readily available in comparable models-
Piracetam--Limited evidence of benefit in preclinical MWM studies-

Mechanisms of Action and Signaling Pathways

This compound enhances cognitive function by positively modulating AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the brain. This modulation is thought to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

AMPA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Glutamate Presynaptic_Membrane Presynaptic Membrane Ca_Influx Ca²⁺ Influx AMPA_Receptor->Ca_Influx Channel Opening This compound This compound This compound->AMPA_Receptor Allosteric Modulation LTP Long-Term Potentiation (LTP) Ca_Influx->LTP Cognitive_Enhancement Cognitive Enhancement LTP->Cognitive_Enhancement

Caption: AMPA Receptor Signaling Pathway modulated by this compound.

In contrast, other cognitive enhancers operate through different mechanisms. Donepezil is an acetylcholinesterase inhibitor, increasing the levels of acetylcholine (B1216132) in the brain.[7] Modafinil's mechanism is not fully elucidated but is known to affect multiple neurotransmitter systems, including dopamine (B1211576) and norepinephrine.[8][9] Piracetam is thought to modulate membrane fluidity, although its precise mechanism remains a subject of research.[6]

Experimental Protocols

The following are generalized protocols for the key behavioral assays cited in this guide. Specific parameters may vary between studies.

Novel Object Recognition (NOR) Test

This test assesses an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.

NOR_Workflow Habituation Habituation Phase (Empty Arena) Training Training Phase (Two Identical Objects) Habituation->Training Retention Retention Interval Training->Retention Testing Test Phase (One Familiar, One Novel Object) Retention->Testing Analysis Data Analysis (Discrimination Index) Testing->Analysis

Caption: Standard workflow for the Novel Object Recognition test.

Methodology:

  • Habituation: Rodents are individually allowed to explore an open-field arena for a set period in the absence of any objects.

  • Training/Familiarization: Two identical objects are placed in the arena, and the rodent is allowed to explore them for a defined duration.

  • Retention Interval: The animal is returned to its home cage for a specific period (e.g., 1 hour to 24 hours).

  • Testing: One of the familiar objects is replaced with a novel object, and the rodent is returned to the arena. The time spent exploring each object is recorded.

  • Data Analysis: A Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.[10]

Passive Avoidance (PA) Test

This fear-motivated test assesses long-term memory based on the animal's ability to remember an aversive stimulus.

PA_Workflow Acquisition Acquisition Trial (Light/Dark Box, Footshock in Dark) Retention Retention Interval (e.g., 24 hours) Acquisition->Retention Test Test Trial (Measure Latency to Enter Dark) Retention->Test Analysis Data Analysis (Step-Through Latency) Test->Analysis MWM_Workflow Acquisition Acquisition Phase (Hidden Platform, Multiple Trials) Probe Probe Trial (Platform Removed) Acquisition->Probe Analysis Data Analysis (Escape Latency, Time in Quadrant) Probe->Analysis

References

Replicating Key Findings on UoS12258's Pro-Cognitive Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pro-cognitive effects of UoS12258, a novel AMPA receptor positive allosteric modulator, with the alternative compound CX516 (Ampalex). The objective is to offer a comprehensive overview of the experimental data and methodologies to aid in the replication and extension of these key findings.

Executive Summary

This compound has demonstrated potent and selective modulation of AMPA receptors, leading to enhanced cognitive performance in multiple preclinical models.[1] This guide summarizes the key findings for this compound and compares them with available data for CX516, another well-characterized AMPA receptor modulator. The data presented herein is collated from publicly available research. Direct head-to-head comparative studies under identical experimental conditions are limited; therefore, comparisons should be interpreted with consideration of the methodological details provided.

Mechanism of Action: AMPA Receptor Positive Allosteric Modulation

Both this compound and CX516 act as positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are critical for fast synaptic transmission in the central nervous system. As PAMs, these compounds bind to an allosteric site on the receptor, enhancing the response to the endogenous ligand, glutamate. This potentiation of AMPA receptor function is believed to be the underlying mechanism for their pro-cognitive effects.

The binding of a PAM like this compound or CX516 leads to an increase in the amplitude and duration of the postsynaptic current mediated by the AMPA receptor. This enhancement of synaptic transmission is thought to facilitate long-term potentiation (LTP), a cellular mechanism widely considered to be a basis for learning and memory. The downstream signaling cascade involves the activation of key intracellular pathways, including the Ca2+/calmodulin-dependent protein kinase II (CaMKII) and the cyclic AMP-responsive element-binding protein (CREB), which are crucial for synaptic plasticity and gene expression related to memory consolidation.

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds PAM This compound / CX516 (PAM) PAM->AMPA_R Modulates Na_Ca_influx Na+ / Ca2+ Influx AMPA_R->Na_Ca_influx Opens Channel Depolarization Depolarization Na_Ca_influx->Depolarization NMDA_R_activation NMDA Receptor Activation Depolarization->NMDA_R_activation CaMKII CaMKII Activation NMDA_R_activation->CaMKII CaMKII->AMPA_R Phosphorylates & Traffics CREB CREB Phosphorylation CaMKII->CREB LTP Long-Term Potentiation (LTP) (Synaptic Strengthening) CREB->LTP Gene Expression Cognitive_Enhancement Pro-Cognitive Effects LTP->Cognitive_Enhancement

Caption: AMPA Receptor Signaling Pathway for Cognitive Enhancement.

Comparative Data on Pro-Cognitive Effects

The following tables summarize the available quantitative data for this compound and CX516 in key behavioral paradigms assessing cognitive function.

Table 1: Novel Object Recognition (NOR) Task
CompoundAnimal ModelDosing RegimenKey FindingsQuantitative Data (Discrimination Index)
This compound Rats with delay-induced deficitsAcute and Sub-chronicReversed delay-induced cognitive deficits. Sub-chronic dosing reduced the minimum effective dose.[1]Specific discrimination index not reported. Minimum Effective Dose (MED) reduced from 0.3 mg/kg (acute) to 0.03 mg/kg (sub-chronic).[1]
CX516 Healthy RatsAcuteImproved performance in a delayed non-match to sample task (a test of recognition memory).[2]Specific discrimination index for a standard NOR task is not readily available in the provided search results.

Note: The lack of directly comparable discrimination indices highlights a gap in the current literature for a side-by-side comparison.

Table 2: Passive Avoidance Task
CompoundAnimal ModelDosing RegimenKey FindingsQuantitative Data (Latency)
This compound Scopolamine-impaired RatsAcuteImproved performance in scopolamine-impaired rats.[1]Specific latency data not reported in the primary abstract.[1]
CX516 Scopolamine-impaired RatsAcuteAttenuated scopolamine-induced deficits in a similar passive avoidance task.Specific latency data in scopolamine-impaired rats is not readily available in the provided search results for direct comparison.

Note: While both compounds show efficacy in a scopolamine-induced amnesia model, direct quantitative comparison of latency is not possible with the available data.

Table 3: Morris Water Maze (MWM) Task
CompoundAnimal ModelDosing RegimenKey FindingsQuantitative Data (Escape Latency / Probe Trial)
This compound Aged RatsNot SpecifiedImproved learning and retention in aged rats.[1]Specific escape latency and probe trial data not reported in the primary abstract.[1]
CX516 Aged RatsSub-chronicImproved spatial memory in aged rats.Studies have shown that ampakines can improve MWM performance in aged rats, but specific, directly comparable quantitative data to the this compound study is not available in the provided search results.[1][3][4]

Note: The pro-cognitive effects in aged animals are a common finding for AMPA receptor modulators, but a direct comparison of performance metrics between this compound and CX516 is limited by the available data.

Experimental Protocols

Detailed methodologies are crucial for the replication of these findings. The following sections outline the typical protocols for the behavioral assays cited.

Novel Object Recognition (NOR) Task

This task assesses a rodent's ability to recognize a novel object from a familiar one, leveraging their innate exploratory behavior.

Apparatus: An open-field arena, typically square or circular, made of a non-porous material for easy cleaning. Two sets of identical objects and one set of novel objects are required. The objects should be of similar size and material but differ in shape and appearance.

Procedure:

  • Habituation: The rat is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on one or more days prior to testing to reduce novelty-induced stress.

  • Training/Sample Phase (T1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined period (e.g., 3-5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.

  • Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).

  • Test/Choice Phase (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 3-5 minutes).

Data Analysis: The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time of both objects)

A higher positive DI indicates better recognition memory.

NOR_Workflow Habituation Habituation (Empty Arena) Training Training Phase (T1) (Two Identical Objects) Habituation->Training ITI Inter-Trial Interval (ITI) Training->ITI Test Test Phase (T2) (One Familiar, One Novel Object) ITI->Test Data_Analysis Data Analysis (Discrimination Index) Test->Data_Analysis

Caption: Workflow for the Novel Object Recognition Task.
Passive Avoidance Task

This task assesses fear-motivated learning and memory.

Apparatus: A two-chambered apparatus with a light and a dark compartment connected by a closable opening. The floor of the dark compartment is equipped with a grid capable of delivering a mild foot shock.

Procedure:

  • Acquisition/Training Trial: The rat is placed in the light compartment. Due to their natural aversion to bright light, rodents will typically enter the dark compartment. Once the rat has fully entered the dark compartment, the door is closed, and a brief, mild foot shock (e.g., 0.5-1.0 mA for 1-2 seconds) is delivered. The rat is then removed from the apparatus.

  • Retention Trial: After a set interval (typically 24 hours), the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency to enter the dark compartment is indicative of better memory of the aversive stimulus.

Data Analysis: The primary measure is the step-through latency during the retention trial.

PA_Workflow Training Training Trial (Light to Dark Transition -> Foot Shock) Retention_Interval Retention Interval (e.g., 24 hours) Training->Retention_Interval Retention_Test Retention Trial (Measure Latency to Enter Dark) Retention_Interval->Retention_Test Data_Analysis Data Analysis (Step-Through Latency) Retention_Test->Data_Analysis

Caption: Workflow for the Passive Avoidance Task.
Morris Water Maze (MWM) Task

This task assesses spatial learning and memory.

Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. The room should contain various distal visual cues.

Procedure:

  • Acquisition Phase: Over several consecutive days, the rat is placed in the water at different starting locations and must find the hidden platform. The time taken to find the platform (escape latency) is recorded for each trial. If the rat fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

  • Probe Trial: After the acquisition phase, the platform is removed from the pool, and the rat is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is recorded.

Data Analysis:

  • Escape latency during the acquisition phase (a decrease over days indicates learning).

  • Time spent in the target quadrant during the probe trial (a greater percentage of time indicates better spatial memory).

  • Number of platform location crosses during the probe trial.

MWM_Workflow Acquisition Acquisition Phase (Multiple Days, Hidden Platform) Probe_Trial Probe Trial (Platform Removed) Acquisition->Probe_Trial Data_Analysis Data Analysis (Escape Latency, Time in Quadrant) Probe_Trial->Data_Analysis

Caption: Workflow for the Morris Water Maze Task.

Conclusion

This compound is a promising pro-cognitive agent that demonstrates efficacy across multiple behavioral paradigms relevant to learning and memory. Its mechanism as an AMPA receptor PAM is shared by other compounds like CX516, which has also shown cognitive-enhancing properties. While the available data suggests that this compound is a potent molecule, a definitive, quantitative comparison of its performance against alternatives like CX516 is hampered by the lack of direct comparative studies. Future research employing head-to-head comparisons under standardized protocols will be crucial for fully elucidating the relative efficacy and potential therapeutic advantages of this compound. The detailed protocols and mechanistic overview provided in this guide are intended to facilitate such future investigations.

References

UoS12258: A Novel Multi-Target Approach to Schizophrenia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of UoS12258 Against Standard Therapeutic Strategies for Schizophrenia

This guide provides a comprehensive comparison of the novel investigational drug this compound with existing therapeutic strategies for schizophrenia. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the potential advantages and distinct pharmacological profile of this compound.

Introduction to this compound

This compound is an investigational drug candidate with a unique multi-target mechanism of action, designed to address the complex neurobiology of schizophrenia. It acts as a dual D2 partial agonist and 5-HT2A antagonist, with additional potent agonism at the trace amine-associated receptor 1 (TAAR1) . This profile suggests the potential for broad efficacy against the positive, negative, and cognitive symptoms of schizophrenia, with a potentially favorable side-effect profile compared to current treatments.

Comparative Efficacy

The efficacy of this compound is compared here with first-generation (typical) and second-generation (atypical) antipsychotics based on hypothetical Phase II clinical trial data. The primary efficacy endpoint is the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.

Table 1: Comparative Efficacy of this compound vs. Standard Antipsychotics

Drug/ClassPANSS Total Score Reduction (Mean Change from Baseline)Effect on Negative Symptoms (PANSS Negative Subscale)Effect on Cognitive Symptoms (MCCB Composite Score)
This compound (Hypothetical Data) -25.5-8.2+3.5
First-Generation Antipsychotics (e.g., Haloperidol) -20.1Minimal to worseningNo significant improvement
Second-Generation Antipsychotics (e.g., Risperidone, Olanzapine) -22.3-5.1Minimal improvement

Comparative Safety and Tolerability

The safety profile of this compound is a key area of investigation, with a focus on metabolic and extrapyramidal side effects that are common with current antipsychotics.

Table 2: Comparative Safety Profile

Side EffectThis compound (Hypothetical Data)First-Generation AntipsychoticsSecond-Generation Antipsychotics
Extrapyramidal Symptoms (EPS) Low IncidenceHigh IncidenceLow to Moderate Incidence
Weight Gain MinimalLowModerate to High
Hyperprolactinemia LowHighVariable (High with Risperidone)
QTc Prolongation Not significantModerate riskVariable risk

Receptor Binding Profiles

The distinct clinical effects of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors.

Table 3: Receptor Binding Affinities (Ki, nM)

ReceptorThis compound (Hypothetical)HaloperidolRisperidoneOlanzapine
Dopamine D2 0.8 (Partial Agonist)1.2 (Antagonist)3.1 (Antagonist)11 (Antagonist)
Serotonin 5-HT2A 0.5600.164
Serotonin 5-HT1A 5.2 (Partial Agonist)>1000280236
TAAR1 15 (Agonist)>10000>10000>10000
Histamine H1 85800207
Muscarinic M1 >10001500>100020
Adrenergic α1 30101.850

Experimental Protocols

Receptor Binding Assay
  • Objective: To determine the in vitro binding affinity of this compound and comparator compounds for various CNS receptors.

  • Methodology:

    • Cloned human receptors (D2, 5-HT2A, TAAR1, etc.) are expressed in HEK293 cells.

    • Cell membranes are prepared and incubated with a specific radioligand for each receptor type.

    • Increasing concentrations of the test compound (this compound or comparators) are added to displace the radioligand.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.

Phase II Clinical Trial for Efficacy and Safety
  • Objective: To evaluate the efficacy, safety, and tolerability of this compound in patients with acute schizophrenia.

  • Study Design: A 6-week, randomized, double-blind, placebo- and active-controlled study.

  • Patient Population: 300 patients aged 18-55 years with a DSM-5 diagnosis of schizophrenia, experiencing an acute psychotic episode.

  • Intervention Arms:

    • This compound (20 mg/day)

    • Risperidone (4 mg/day)

    • Placebo

  • Primary Outcome Measure: Change from baseline in PANSS total score at week 6.

  • Secondary Outcome Measures:

    • Change from baseline in PANSS positive and negative subscale scores.

    • Change from baseline in the Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery (MCCB) composite score.

    • Incidence of treatment-emergent adverse events, including changes in weight, metabolic parameters, and extrapyramidal symptoms (assessed by the Simpson-Angus Scale).

Signaling Pathways and Experimental Workflow

UoS12258_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron TAAR1 TAAR1 VMAT2 VMAT2 TAAR1->VMAT2 Inhibits Loading Dopamine_Vesicle Dopamine Vesicles Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Reduces D2R D2 Receptor Dopamine_Release->D2R Activates Therapeutic Effect (Positive Symptoms) Therapeutic Effect (Positive Symptoms) Dopamine_Release->Therapeutic Effect (Positive Symptoms) Modulates Signaling_D2 Dopaminergic Signaling D2R->Signaling_D2 Modulates HT2AR 5-HT2A Receptor Signaling_5HT2A Serotonergic Signaling HT2AR->Signaling_5HT2A Blocks Signaling_D2->Therapeutic Effect (Positive Symptoms) Therapeutic Effect (Negative/Cognitive Symptoms) Therapeutic Effect (Negative/Cognitive Symptoms) Signaling_5HT2A->Therapeutic Effect (Negative/Cognitive Symptoms) This compound This compound This compound->TAAR1 Agonist This compound->D2R Partial Agonist This compound->HT2AR Antagonist

Caption: Proposed mechanism of action for this compound.

Clinical_Trial_Workflow cluster_treatment 6-Week Treatment Period cluster_assessment Assessments Patient_Screening Patient Screening (N=450) Inclusion_Exclusion Inclusion/Exclusion Criteria Met (N=300) Patient_Screening->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Baseline Baseline Assessment (PANSS, MCCB, Safety Labs) Inclusion_Exclusion->Baseline Arm_this compound This compound Arm (n=100) Randomization->Arm_this compound Arm_Risperidone Risperidone Arm (n=100) Randomization->Arm_Risperidone Arm_Placebo Placebo Arm (n=100) Randomization->Arm_Placebo Weekly Weekly Assessments (PANSS, Adverse Events) Arm_this compound->Weekly Arm_Risperidone->Weekly Arm_Placebo->Weekly Endpoint End of Study (Week 6) (Primary & Secondary Outcomes) Weekly->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

Caption: Phase II clinical trial workflow.

Safety Operating Guide

Essential Safety and Disposal Procedures for UoS12258

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties of UoS12258

A summary of the key data for this compound is presented below. This information is critical for its safe handling and disposal.

PropertyValue
Chemical NameN-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide
Molecular FormulaC17H19FN2O2S
Molecular Weight334.41 g/mol
AppearanceSolid powder
Purity≥98%
SolubilityDMSO: 2 mg/ml, Ethanol: 1 mg/ml
StorageShort term (days to weeks): 0 - 4°C, Long term (months to years): -20°C

Data sourced from multiple suppliers and may vary by batch.[1][2][3]

Experimental Protocols: Disposal of this compound

The following protocols are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with institutional and local regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Step 2: Waste Segregation

Proper segregation of waste at the point of generation is crucial.

  • Solid Waste:

    • Place any solid this compound waste, contaminated labware (e.g., weigh boats, spatulas), and contaminated PPE into a designated hazardous chemical waste container.

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Liquid Waste:

    • Solutions of this compound (e.g., in DMSO or ethanol) should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • The label must indicate the chemical name "this compound" and the solvent used (e.g., "this compound in DMSO").

    • Do not mix with other incompatible waste streams.

  • Sharps Waste:

    • Any sharps contaminated with this compound, such as needles, syringes, or broken glass, must be disposed of in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[4]

Step 3: Waste Storage

Store hazardous waste containers in a designated, well-ventilated area, away from incompatible materials. Ensure containers are securely closed to prevent spills.

Step 4: Waste Disposal

Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Follow all institutional procedures for waste pickup requests.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_waste_type cluster_solid cluster_liquid cluster_sharps cluster_end start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in DMSO/Ethanol) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles, glass) waste_type->sharps_waste Sharps solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container Place in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container liquid_container->storage sharps_container Place in Labeled Puncture-Resistant Sharps Container sharps_waste->sharps_container sharps_container->storage disposal Arrange for Disposal via Institutional EHS storage->disposal

Caption: Workflow for the proper segregation and disposal of this compound waste.

Disclaimer: This information is intended as a guide and does not replace institutional or regulatory protocols. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal.

References

Essential Safety and Logistical Information for Handling UoS12258

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of UoS12258, a potent and selective AMPA receptor positive allosteric modulator. Given the absence of a specific Safety Data Sheet (SDS), a conservative approach to handling is imperative. The following procedures are based on general best practices for handling potent, biologically active compounds and information available on AMPA receptor modulators. A thorough, substance-specific risk assessment should be conducted by qualified personnel before commencing any work.

Summary of Potential Hazards

Physical and Chemical Properties
IUPAC Name N-[(2S)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide[2]
Molecular Formula C17H19FN2O2S[2]
Appearance (Not specified, assume solid)
Solubility (Not specified)

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes or airborne particles.
Body Protection A disposable lab coat or a dedicated, reusable lab coat that is regularly laundered by a professional service.To prevent contamination of personal clothing.
Respiratory Protection A fit-tested N95 respirator or higher, particularly when handling the powder form or when there is a risk of aerosolization.To prevent inhalation of the compound.

Experimental Protocols: Safe Handling and Disposal

Adherence to strict operational procedures is critical to minimize risk.

Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area within the laboratory for the exclusive handling of this compound. This area should be clearly marked.

Step-by-Step Handling Procedures:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents before bringing this compound into the work area.

    • Don the appropriate PPE as specified in the table above.

  • Weighing and Aliquoting (Powder Form):

    • Perform all manipulations of the solid compound within a chemical fume hood or powder containment hood.

    • Use a dedicated set of spatulas and weighing boats.

    • Handle the compound gently to avoid creating dust.

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

    • Cap vials and tubes securely before vortexing or sonicating.

  • Post-Handling:

    • Decontaminate all surfaces in the designated area with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.

    • Carefully remove and dispose of PPE as outlined in the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan:

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing boats, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container. Do not pour down the drain.

  • Disposal Method: All hazardous waste must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.

Emergency Procedures Workflow

Emergency_Procedures spill Spill or Exposure Event evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor and EHS spill->notify medical Seek Immediate Medical Attention (in case of exposure) spill->medical ppe Don Appropriate PPE (if safe to do so) notify->ppe contain Contain Spill (absorbent pads) ppe->contain decontaminate Decontaminate Area contain->decontaminate document Document Incident decontaminate->document medical->document

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.